6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c12-8-5-6-9(13)11(8)7-3-1-2-4-10(14)15/h1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPUNXSUQDDCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307548 | |
| Record name | 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-54-1 | |
| Record name | N-(5-Carboxy-n-pentyl)succinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 192705 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC192705 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid, a key reagent in bioconjugation and drug development.
Core Chemical Properties
This compound, often referred to as a caproic acid NHS ester derivative, is a heterobifunctional crosslinker. Its structure features a terminal carboxylic acid and an N-hydroxysuccinimide (NHS) ester. This dual functionality allows for the sequential conjugation of different molecules.[1] The hexanoic acid spacer arm provides flexibility and minimizes steric hindrance between the conjugated molecules.
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₄ | [2] |
| Molecular Weight | 213.23 g/mol | [2] |
| CAS Number | 4887-54-1 | [2] |
| Appearance | Solid | [2] |
| Melting Point | Not available in search results | |
| Boiling Point | Not available in search results | |
| Solubility | Poorly soluble in aqueous solutions, soluble in organic solvents like DMF and DMSO. | [3][4] |
Reactivity and Mechanism of Action
The primary utility of this compound lies in the reactivity of its N-hydroxysuccinimide (NHS) ester group. NHS esters are highly reactive towards primary aliphatic amines, such as those found on the side chains of lysine residues in proteins.[5][6] The reaction proceeds via a nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[5][7]
The reaction is highly pH-dependent. At low pH, the primary amines are protonated and thus non-nucleophilic, hindering the reaction.[3][4][8] Conversely, at high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the conjugation.[3][4][9][10] The optimal pH for the reaction is typically between 8.3 and 8.5.[3][4][8]
The carboxylic acid group on the other end of the hexanoic acid spacer can be activated, for example, using carbodiimide chemistry (like EDC), to react with another primary amine, enabling the crosslinking of two different molecules.
Experimental Protocols
The following section details a general protocol for the conjugation of a protein to a second molecule using this compound. This is a two-stage process involving the initial labeling of the protein followed by the activation of the carboxylic acid and reaction with the second molecule.
Stage 1: Protein Labeling with the NHS Ester
This protocol outlines the labeling of a protein with the NHS ester functionality of this compound.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3][4]
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[3][4][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[3] Ensure the buffer is free of primary amines (e.g., Tris).[3][4][8]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of DMF or DMSO to a stock concentration of 10 mg/mL.[11]
-
Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.[6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Remove the excess, unreacted linker and byproducts by gel filtration or dialysis.
Stage 2: Activation of the Carboxylic Acid and Conjugation
This part of the protocol describes the activation of the terminal carboxylic acid on the now-labeled protein and its subsequent reaction with a second amine-containing molecule.
Materials:
-
Amine-modified protein from Stage 1
-
Molecule to be conjugated (containing a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) (optional, to increase efficiency)
-
Activation Buffer: MES buffer, pH 6.0
-
Reaction Buffer: PBS or other amine-free buffer, pH 7.2-7.5
Procedure:
-
Buffer Exchange: Exchange the buffer of the amine-modified protein to the activation buffer.
-
Activation: Add a 10-fold molar excess of EDC (and optionally NHS) to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Add the second amine-containing molecule to the activated protein solution. The molar ratio will depend on the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules and byproducts.
Important Considerations
-
Hydrolysis: The NHS ester is susceptible to hydrolysis, which increases with pH.[9][10] Therefore, it is crucial to prepare the NHS ester solution immediately before use and to control the pH of the reaction mixture.
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[3][4][8]
-
Purity of Reagents: Use high-quality, anhydrous DMF or DMSO to dissolve the NHS ester, as impurities can interfere with the reaction.[3][4]
This guide provides a foundational understanding of the chemical properties and applications of this compound. For specific applications, optimization of the reaction conditions may be necessary to achieve the desired conjugation efficiency.
References
- 1. This compound | 4887-54-1 | Benchchem [benchchem.com]
- 2. 6-(2,5-dioxo-pyrrolidin-1-yl)-hexanoic acid AldrichCPR | 4887-54-1 [sigmaaldrich.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
An In-depth Technical Guide to 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid, a versatile heterobifunctional crosslinker. The document details its chemical structure, physicochemical properties, synthesis, and its significant applications in bioconjugation and drug development.
Chemical Structure and Properties
This compound, also known as N-succinimidyl 6-aminocaproic acid, is a molecule featuring a succinimide ring linked to a hexanoic acid chain. This unique structure provides it with dual reactivity, making it a valuable tool in chemical biology and drug development. The succinimide group readily reacts with primary amines, while the terminal carboxylic acid can be activated to couple with other nucleophiles.[1] The hexanoic acid chain acts as a flexible spacer, which can be crucial for maintaining the biological activity of conjugated molecules by minimizing steric hindrance.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4887-54-1 | [2] |
| Molecular Formula | C₁₀H₁₅NO₄ | [2] |
| Molecular Weight | 213.23 g/mol | [2] |
| Appearance | Solid | [2] |
| Density | 1.246 g/cm³ | [3] |
| Boiling Point | 450.8 °C at 760 mmHg | [3] |
| InChI Key | JZPUNXSUQDDCBD-UHFFFAOYSA-N | [2] |
| SMILES String | OC(=O)CCCCCN1C(=O)CCC1=O | [2] |
Note: A specific melting point for this compound is not consistently reported in the literature.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | Predicted δ (ppm): ~11-12 (s, 1H, COOH), 3.49 (t, 2H, N-CH₂), 2.70 (s, 4H, CO-CH₂-CH₂-CO), 2.31 (t, 2H, CH₂-COOH), 1.65-1.50 (m, 4H, CH₂-CH₂-CH₂), 1.38-1.25 (m, 2H, CH₂-CH₂-COOH) |
| ¹³C NMR | Predicted δ (ppm): ~179 (C=O, acid), ~171 (C=O, imide), ~37 (N-CH₂), ~34 (CH₂-COOH), ~28 (CO-CH₂-CH₂-CO), ~26 (CH₂), ~25 (CH₂), ~24 (CH₂) |
| IR (Infrared) | Characteristic Peaks (cm⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1770 and ~1700 (C=O stretch of imide), ~1700 (C=O stretch of carboxylic acid) |
Disclaimer: The NMR and IR data are predicted based on the chemical structure and typical values for similar functional groups. Experimental data should be consulted for precise peak assignments.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the condensation of 6-aminohexanoic acid with succinic anhydride.[1] This reaction is typically followed by a cyclization step to form the stable succinimide ring.
Experimental Protocol: Synthesis from 6-Aminohexanoic Acid and Succinic Anhydride
Materials:
-
6-Aminohexanoic acid
-
Succinic anhydride
-
Glacial acetic acid
-
Acetic anhydride
-
Sodium acetate
-
Diethyl ether
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 6-aminohexanoic acid in a minimal amount of hot glacial acetic acid.
-
Addition of Succinic Anhydride: To the stirred solution, add 1.1 equivalents of succinic anhydride.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the initial reaction is complete, add 2-3 equivalents of acetic anhydride and a catalytic amount of sodium acetate to the reaction mixture. Continue to reflux for an additional 2-3 hours to facilitate the cyclization to the succinimide.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold water with vigorous stirring. A white precipitate of this compound should form.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water, followed by a wash with cold diethyl ether to remove any remaining acetic acid. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum to yield a white solid.
Applications in Bioconjugation
This compound is a cornerstone reagent in bioconjugation chemistry due to its heterobifunctional nature.[1] Its primary utility lies in its ability to link different molecules together, such as proteins, peptides, and other biomolecules, to various surfaces or to each other.[1]
The workflow for its use in bioconjugation typically involves two key steps:
-
Activation of the Carboxylic Acid: The terminal carboxylic acid group is first activated, commonly to an N-hydroxysuccinimide (NHS) ester, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
-
Conjugation to a Biomolecule: The resulting NHS ester of this compound can then be reacted with a biomolecule containing a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond. The original succinimide group on the other end of the linker remains available for subsequent conjugation to another amine-containing molecule.
Experimental Protocol: Two-Step Protein Labeling Workflow
Part 1: Activation of this compound with EDC/NHS
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., MES buffer, pH 6.0)
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).
-
Activation: In a separate tube, prepare a solution of EDC (1.5 equivalents) and NHS (1.2 equivalents) in the reaction buffer.
-
Reaction: Add the EDC/NHS solution to the solution of this compound. Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing. The resulting solution contains the activated NHS ester of the linker.
Part 2: Conjugation of the Activated Linker to a Protein
Materials:
-
Activated this compound NHS ester solution (from Part 1)
-
Protein solution (5-20 mg/mL in a non-amine-containing buffer, e.g., PBS, pH 7.2-8.0)
-
Desalting column (e.g., gel filtration)
Procedure:
-
Conjugation Reaction: Add a calculated molar excess of the activated linker solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight, with gentle agitation.
-
Purification: Remove the unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer.
-
Characterization: The resulting protein conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
Visualizations
Chemical Structure
References
The Core Mechanism of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action, applications, and experimental considerations for 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid, a versatile heterobifunctional crosslinker. This compound is instrumental in the covalent modification of biomolecules, a cornerstone of modern biotechnology and drug development.
Introduction to this compound
This compound is a chemical reagent widely employed in bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule.[1][2] Its structure features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal carboxylic acid. This dual reactivity allows for the stepwise conjugation of different molecules.[3] The six-carbon hexanoic acid chain acts as a flexible spacer, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.[3]
The primary utility of this reagent lies in the reactivity of its NHS ester group towards primary amines, which are abundantly present in biomolecules such as proteins (on lysine residues and the N-terminus) and amine-modified oligonucleotides.[4][5]
Mechanism of Action: The Amine-Reactive NHS Ester
The core mechanism of action of this compound is a nucleophilic acyl substitution reaction. The N-hydroxysuccinimide ester is a highly efficient reactive group that selectively targets primary aliphatic amines.[4]
The reaction proceeds as follows:
-
Nucleophilic Attack: A primary amine on a biomolecule acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.[4]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate.[4]
-
Elimination of the Leaving Group: The intermediate collapses, leading to the elimination of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a stable amide bond between the biomolecule and the hexanoic acid linker.[4][6]
This reaction is highly efficient and forms a very stable covalent linkage.[4]
References
What is 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid used for
An In-depth Technical Guide to 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid: A Core Bioconjugation Reagent
Introduction
This compound is a heterobifunctional crosslinking reagent pivotal in the fields of biotechnology, drug development, and diagnostics.[1] Structurally, it features an N-hydroxysuccinimide (NHS) ester at one end and a terminal carboxylic acid at the other, separated by a six-carbon aliphatic chain. This architecture makes it an invaluable tool for covalently linking different molecules, particularly for conjugating small molecules to proteins or other biomolecules.[1] The hexanoic acid chain provides a flexible spacer that helps to minimize steric hindrance, ensuring that the conjugated molecules retain their biological activity.[1][2] This guide provides a detailed overview of its chemical properties, primary applications, and experimental protocols for its use in bioconjugation.
Core Functionality and Reaction Mechanism
The utility of this compound is rooted in its two distinct reactive moieties:
-
N-Hydroxysuccinimide (NHS) Ester: This group is highly reactive towards primary aliphatic amines, such as the ε-amino group of lysine residues found on the surface of proteins and the N-terminus of polypeptides.[][4] The reaction, a nucleophilic acyl substitution, proceeds rapidly under mild, near-physiological conditions (pH 7.2-8.5) to form a stable and effectively irreversible amide bond.[] N-hydroxysuccinimide is released as a byproduct.[4] This high selectivity for primary amines minimizes side reactions with other nucleophiles present on biomolecules.[]
-
Carboxylic Acid: The terminal carboxyl group provides a second site for conjugation. It can be activated, typically using a carbodiimide reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to react with primary amines, forming another stable amide bond.[1] This dual reactivity allows for a two-step conjugation strategy, enhancing its versatility.
The reaction of the NHS ester with a primary amine is the most common application and is central to its use in labeling and conjugation.
Caption: Reaction mechanism of NHS ester with a primary amine.
Key Applications in Research and Drug Development
Antibody-Drug Conjugates (ADCs)
A predominant application of this linker is in the construction of Antibody-Drug Conjugates (ADCs), a powerful class of cancer therapeutics.[5] ADCs combine the tumor-targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug.[6]
In this context, this compound (or its activated form) serves as the linker connecting the drug payload to the antibody. The NHS ester end reacts with solvent-accessible lysine residues on the antibody.[6] This method, while widely used, can result in a heterogeneous mixture of ADC molecules with a varying number of drugs attached per antibody, known as the drug-to-antibody ratio (DAR).[6][7] This heterogeneity can impact the ADC's pharmacokinetics and therapeutic index.[6]
Caption: Role of the linker in Antibody-Drug Conjugate (ADC) formation.
Protein and Oligonucleotide Labeling
This crosslinker is extensively used to attach various labels to proteins, peptides, and amino-modified oligonucleotides for detection and analysis.[][4][8] Common labels include:
-
Fluorophores: For use in immunoassays, fluorescence microscopy, and flow cytometry.[]
-
Biotin: For affinity-based purification and detection systems using streptavidin.
-
Reporter Enzymes: Such as horseradish peroxidase (HRP) or alkaline phosphatase (AP) for ELISA and Western blotting.
The stable amide bond formed ensures that the label does not dissociate during downstream applications.[]
Surface Modification and Immobilization
This compound is instrumental in modifying surfaces to create functional materials for biosensors, diagnostic arrays, and biocompatible implants.[1] Biomolecules like enzymes or antibodies can be covalently immobilized onto a surface that has been pre-functionalized with primary amines. The NHS ester of the linker reacts with the aminated surface, leaving the carboxylic acid end available for subsequent coupling to another molecule, or vice-versa. This covalent attachment provides a stable and oriented immobilization of biomolecules, which is critical for their function.[1]
Data Presentation: Properties and Reaction Conditions
The following tables summarize key quantitative and qualitative data for using this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO₄ | |
| Molecular Weight | 213.23 g/mol | |
| Spacer Arm Length | ~8.3 Å (6-carbon chain) | [2] |
| Reactive Groups | N-Hydroxysuccinimide Ester, Carboxylic Acid | [1] |
Table 2: Recommended Reaction Conditions for NHS Ester Coupling
| Parameter | Recommended Condition | Rationale / Notes | Reference |
| pH | 7.2 - 8.5 | Balances amine deprotonation for reactivity with protein stability. | [] |
| Buffer | Non-nucleophilic (e.g., PBS, Bicarbonate, Borate) | Avoids buffers with primary amines (e.g., Tris) that compete for reaction. | [4] |
| Solvent | Aqueous buffer; may tolerate small amounts of DMF or DMSO | NHS ester is often dissolved in a small volume of organic solvent before adding to the aqueous biomolecule solution. | [][4] |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can be used for labile proteins. | [] |
| Reaction Time | 30 minutes to 2 hours | Reaction is typically rapid and reaches completion within this timeframe. | [][4] |
| Molar Excess of Linker | 5-20 fold over biomolecule | A molar excess drives the reaction to completion. The exact ratio may require optimization. | [4] |
Experimental Protocols
General Protocol for Labeling a Protein with an NHS-Ester Linker
This protocol provides a generalized methodology for conjugating a molecule containing an NHS ester, such as this compound, to a protein.
1. Reagent Preparation:
-
Protein Solution: Prepare the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[9]
-
NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester linker in a small volume of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][9]
2. Conjugation Reaction:
-
Add the desired molar excess of the dissolved NHS ester solution to the protein solution while gently vortexing.[9] The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[4] For sensitive proteins, the reaction can be performed at 4°C. To protect photosensitive dyes, cover the reaction tube with aluminum foil.[8]
3. Removal of Excess Linker (Purification):
-
After incubation, it is crucial to remove the unreacted NHS ester and the NHS byproduct.
-
The most common method for purifying the resulting protein conjugate is size-exclusion chromatography (e.g., a desalting column like a Glen Gel-Pak™ or equivalent).[4] This separates the large protein conjugate from the small molecule reactants and byproducts.
-
Dialysis or tangential flow filtration can also be used for larger scale reactions.
4. Characterization:
-
Confirm the success of the conjugation and determine the degree of labeling (e.g., DAR for ADCs) using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or HPLC.
References
- 1. This compound | 4887-54-1 | Benchchem [benchchem.com]
- 2. Mal-C6-NHS Ester, CAS 55750-63-5 | AxisPharm [axispharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00170J [pubs.rsc.org]
- 7. One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 9. lumiprobe.com [lumiprobe.com]
Solubility of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding NHS Ester Chemistry
6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid belongs to the class of N-hydroxysuccinimide esters, which are widely employed for their ability to react with primary amines on biomolecules, such as the lysine residues on proteins, to form stable amide bonds.[] This reaction is highly efficient and specific under mild pH conditions (typically pH 7.2-8.5). Due to the hydrolytic instability of the NHS ester group in aqueous solutions, these reagents are often dissolved in a dry, water-miscible organic solvent like DMSO immediately before use.[2][3][4]
Data Presentation: Solubility Profile
While a precise molar solubility or mg/mL value for this compound in DMSO is not consistently reported across scientific literature, its qualitative solubility is well-established. The compound is readily soluble in DMSO, which serves as a suitable stock solution solvent for subsequent dilutions into aqueous reaction buffers.[3][4][5]
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Soluble | Recommended as a solvent for preparing stock solutions. Anhydrous DMSO is preferred to prevent hydrolysis of the NHS ester.[2] |
Experimental Protocol: Protein Labeling with an NHS Ester
This protocol details a general procedure for labeling a protein with an amine-reactive NHS ester, such as this compound, using a DMSO stock solution.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.
-
This compound (or other NHS ester).
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[3][6]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., gel filtration) to remove excess reagent.
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at the desired concentration. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.[4]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of approximately 10 mg/mL.[3] Vortex briefly to ensure complete dissolution.
-
Reaction: While gently vortexing the protein solution, add a calculated molar excess of the NHS ester stock solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.[4] The volume of the DMSO added should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.[4]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts (N-hydroxysuccinimide) from the labeled protein using a suitable method such as gel filtration or dialysis.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical protein labeling experiment using an NHS ester dissolved in DMSO.
Caption: Workflow for protein labeling using an NHS ester.
References
An In-Depth Technical Guide to 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid (CAS: 4887-54-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid, a heterobifunctional crosslinker widely utilized in bioconjugation and drug development. This document details its chemical and physical properties, synthesis, reactivity, and provides representative experimental protocols for its application in conjugating to proteins and oligonucleotides.
Introduction
This compound, also known as N-succinimidyl-6-aminohexanoic acid, is a versatile chemical linker that plays a crucial role in the covalent modification of biomolecules.[1] Its structure features two key functional groups: a succinimide moiety and a terminal carboxylic acid, connected by a six-carbon aliphatic spacer.[1] This heterobifunctional nature allows for sequential and controlled conjugation reactions, making it an invaluable tool for creating well-defined bioconjugates.[1][2]
The succinimide group readily reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[1] The carboxylic acid can be activated, typically using carbodiimide chemistry, to react with other nucleophiles, most commonly primary amines, to also form amide bonds. The hexanoic acid chain provides a flexible spacer that helps to minimize steric hindrance between the conjugated molecules, thereby preserving their biological activity.[1]
This guide will delve into the technical aspects of this compound, providing researchers with the necessary information for its effective use in their experimental workflows.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. While a specific melting point is not consistently reported in publicly available literature, it is described as a white solid by suppliers.[3]
| Property | Value | Reference |
| CAS Number | 4887-54-1 | [4][5] |
| Molecular Formula | C₁₀H₁₅NO₄ | [4][5] |
| Molecular Weight | 213.23 g/mol | [4][5] |
| IUPAC Name | This compound | [3] |
| Appearance | White solid | [3] |
| Purity | ≥95% - 98% (typical) | [3][6] |
| SMILES | O=C(O)CCCCCN1C(=O)CCC1=O | [4] |
| InChI Key | JZPUNXSUQDDCBD-UHFFFAOYSA-N | [4] |
| Solubility | Soluble in DMSO and DMF | [7][8] |
Synthesis and Chemical Reactivity
Synthesis
The synthesis of this compound typically involves the reaction of 6-aminohexanoic acid with succinic anhydride. This condensation reaction is followed by a cyclization step to form the stable five-membered succinimide ring.[1]
Chemical Reactivity and Mechanism
The utility of this compound as a crosslinker stems from the orthogonal reactivity of its two functional groups.
Succinimide Moiety: The succinimide group is an N-hydroxysuccinimide (NHS) ester derivative that is highly reactive towards primary aliphatic amines.[7][9] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the succinimide ring. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide as a byproduct and forming a stable amide bond.[1][7] This reaction is most efficient at a pH range of 7-9.[7]
Carboxylic Acid Moiety: The terminal carboxylic acid can be activated using carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a more stable and amine-reactive NHS ester. This activated linker can then react with a primary amine on a second molecule to form another stable amide bond. This two-step process allows for controlled, sequential conjugation.[9]
Experimental Protocols
The following are representative protocols for the use of this compound in bioconjugation. These are general guidelines and may require optimization for specific applications.
Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins (Protein A and Protein B) using this compound and EDC/NHS chemistry.
Materials:
-
This compound
-
Protein A (to be modified with the linker)
-
Protein B (containing primary amines for conjugation)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mg/mL.
-
In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 0.4 M and 0.1 M, respectively. Prepare this solution immediately before use.
Step 2: Modification of Protein A
-
Dissolve Protein A in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Add the dissolved this compound to the Protein A solution. The molar ratio of linker to protein should be optimized, but a starting point of 10-20 fold molar excess is recommended.
-
Add the EDC/NHS solution to the Protein A/linker mixture.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
Remove the excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
Step 3: Conjugation to Protein B
-
Dissolve Protein B in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Add the activated Protein A to the Protein B solution. An equimolar ratio of Protein A to Protein B is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 4: Quenching and Purification
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted succinimide groups.
-
Incubate for 15 minutes at room temperature.
-
Purify the final conjugate using size-exclusion chromatography or another appropriate purification method to separate the conjugate from unreacted proteins.
References
- 1. This compound | 4887-54-1 | Benchchem [benchchem.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. 2,5-Dioxo-1-pyrrolidinehexanoic acid 95% | CAS: 4887-54-1 | AChemBlock [achemblock.com]
- 4. 6-(2,5-dioxo-pyrrolidin-1-yl)-hexanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4887-54-1 CAS MSDS (6-(2,5-DIOXO-PYRROLIDIN-1-YL)-HEXANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CAS No. 4887-54-1 Specifications | Ambeed [ambeed.com]
- 7. glenresearch.com [glenresearch.com]
- 8. interchim.fr [interchim.fr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of amine-reactive crosslinkers, essential tools for creating stable covalently linked conjugates for a multitude of applications in research, diagnostics, and therapeutics. We will delve into the chemistry of these reagents, provide detailed experimental protocols, and present quantitative data to aid in the selection of the most appropriate crosslinker for your specific needs.
Introduction to Amine-Reactive Bioconjugation
Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule, to form a stable conjugate.[1] Amine-reactive crosslinkers are a class of reagents designed to covalently bond with primary amines (-NH2), which are readily available on the surface of proteins and peptides.[1] These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine residues.[2] The high abundance and accessibility of these amine groups make them a common target for bioconjugation.[1]
The fundamental principle behind amine-reactive crosslinking involves an electrophilic-nucleophilic interaction. The amine group acts as a nucleophile, attacking an electrophilic group on the crosslinker to form a stable covalent bond.[1] This strategy is widely employed for various applications, including:
-
Protein-protein interaction studies: To identify and characterize interacting proteins.[1]
-
Antibody-drug conjugates (ADCs): To link cytotoxic drugs to antibodies for targeted cancer therapy.[3]
-
Immobilization of biomolecules: To attach proteins, antibodies, or enzymes to surfaces for assays like ELISA or for use in biosensors.[3]
-
Labeling: To attach fluorescent dyes or biotin for detection and tracking of biomolecules.[1]
Types of Amine-Reactive Crosslinkers
Amine-reactive crosslinkers can be categorized based on their reactive groups, the nature of their spacer arms, and their functionality.
Reactivity Towards Amines
The most common amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and imidoesters.
-
N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive crosslinkers due to their high reactivity and ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0).[4][5] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[4] To mitigate this, reactions are often performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate buffers.[6]
-
Imidoesters: These crosslinkers react with primary amines at alkaline pH (typically pH 8-10) to form amidine bonds.[4] A key feature of imidoesters is that they retain the positive charge of the original amine group, which can be important for preserving the native structure and function of the protein.[7] However, the resulting amidine bond is reversible at high pH.[8]
Homobifunctional vs. Heterobifunctional Crosslinkers
-
Homobifunctional Crosslinkers: These reagents possess two identical reactive groups, making them suitable for one-step crosslinking of molecules with the same functional group. They are often used to study protein-protein interactions and to create protein polymers.[9]
-
Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, allowing for sequential, two-step conjugation of molecules with different functional groups.[10] This provides greater control over the conjugation process and minimizes the formation of unwanted polymers.[10] A common combination is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide group at the other.[10]
Cleavable vs. Non-Cleavable Spacer Arms
-
Non-Cleavable Crosslinkers: These form a permanent, stable link between the conjugated molecules.[2] They are ideal for applications where the integrity of the conjugate is paramount over a long period.
-
Cleavable Crosslinkers: These contain a spacer arm with a cleavable bond, such as a disulfide bond (reducible) or an ester linkage (hydrolyzable). This feature allows for the separation of the conjugated molecules under specific conditions, which is useful for applications like identifying crosslinked peptides in mass spectrometry or for the controlled release of drugs from ADCs within the target cell.[11]
Quantitative Data for Common Amine-Reactive Crosslinkers
The choice of crosslinker is dictated by factors such as the desired spacer arm length, water solubility, and cell membrane permeability. The following tables summarize the properties of several common homobifunctional and heterobifunctional amine-reactive crosslinkers.
Table 1: Homobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cell Membrane Permeable | Cleavable | Reactive Groups |
| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | Yes | No | No | Sulfo-NHS ester |
| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | Yes | No | NHS ester |
| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | Yes | No | NHS ester |
| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | No | Yes | Yes (Disulfide) | NHS ester |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes | No | Yes (Disulfide) | Sulfo-NHS ester |
| Dimethyl adipimidate | DMA | 245.14 | 8.6 | Yes | Yes | No | Imidoester |
| Dimethyl pimelimidate | DMP | 259.18 | 9.2 | Yes | Yes | No | Imidoester |
| Dimethyl suberimidate | DMS | 273.21 | 11.0 | Yes | Yes | No | Imidoester |
Table 2: Heterobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cell Membrane Permeable | Cleavable | Reactive Groups |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | No | Yes | No | NHS ester, Maleimide |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Yes | No | No | Sulfo-NHS ester, Maleimide |
| N-succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | 428.18 | 10.6 | No | Yes | No | NHS ester, Iodoacetyl |
| N-succinimidyl-3-(2-pyridyldithio)propionate | SPDP | 312.36 | 6.8 | No | Yes | Yes (Disulfide) | NHS ester, Pyridyldithio |
| Succinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate | LC-SPDP | 425.53 | 15.7 | No | Yes | Yes (Disulfide) | NHS ester, Pyridyldithio |
| Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate | Sulfo-LC-SPDP | 527.58 | 15.7 | Yes | No | Yes (Disulfide) | Sulfo-NHS ester, Pyridyldithio |
Experimental Protocols
The following are generalized protocols for common bioconjugation applications using amine-reactive crosslinkers. Optimization is often necessary for specific applications.
Protein-Protein Crosslinking with a Homobifunctional NHS Ester (e.g., DSS)
This protocol is suitable for identifying protein-protein interactions.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.
-
DSS crosslinker.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Protein Preparation: Ensure the protein sample is in an appropriate conjugation buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration.[12]
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM).[6] DSS is moisture-sensitive and should be equilibrated to room temperature before opening.[13]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically between 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is commonly used.[12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[6] Incubate for 15 minutes at room temperature.[6]
-
Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods to identify crosslinked products.[3]
Two-Step Antibody-Drug Conjugation with a Heterobifunctional Crosslinker (e.g., SMCC)
This protocol is a general guide for creating antibody-drug conjugates (ADCs).
Materials:
-
Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5).
-
Thiol-containing drug molecule.
-
SMCC crosslinker.
-
Anhydrous DMSO or DMF.
-
Desalting column.
Procedure:
-
Antibody Activation: a. Prepare a stock solution of SMCC in anhydrous DMSO or DMF (e.g., 50 mM).[14] b. Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.[7][14] c. Incubate for 30-60 minutes at room temperature. d. Remove excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer.[14]
-
Drug Conjugation: a. Immediately add the thiol-containing drug to the maleimide-activated antibody. b. Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.
-
Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.
Protein Immobilization on a Surface
This protocol describes the immobilization of a protein onto an amine-reactive surface.
Materials:
-
Amine-reactive surface (e.g., NHS-ester coated plate).
-
Protein to be immobilized in a non-amine-containing buffer (e.g., PBS, pH 7.4).
-
Blocking buffer (e.g., 1 M ethanolamine or 100 mM glycine).
Procedure:
-
Protein Incubation: Add the protein solution to the amine-reactive surface and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the surface several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.
-
Blocking: Add the blocking buffer to the surface and incubate for 30-60 minutes at room temperature to quench any unreacted NHS-ester groups.
-
Final Washing: Wash the surface again with the wash buffer. The surface is now ready for use in downstream applications.
Visualizations of Key Concepts and Workflows
To further elucidate the principles and applications of amine-reactive crosslinkers, the following diagrams have been generated using the DOT language.
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: Workflow for homobifunctional crosslinking.
Caption: Two-step workflow for heterobifunctional crosslinking.
Caption: Use of crosslinkers in studying the TNF signaling pathway.
Conclusion
Amine-reactive crosslinkers are powerful and versatile reagents that are indispensable in modern biological research and drug development. A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these tools to advance their scientific goals.
References
- 1. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosslinkers Selection Guide [sigmaaldrich.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Molecular Probes heterobifunctional crosslinkers—Table 5.1 | Thermo Fisher Scientific - TR [thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Crosslinkers | AAT Bioquest [aatbio.com]
- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 10. covachem.com [covachem.com]
- 11. Recent progress in protein-protein interaction study for EGFR-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amine reactive Linkers | AxisPharm [axispharm.com]
- 13. korambiotech.com [korambiotech.com]
- 14. researchgate.net [researchgate.net]
Introduction: The Function of Spacers in Crosslinker Design
An In-depth Technical Guide to the Role of Hexanoic Acid Spacers in Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the hexanoic acid spacer, a fundamental component in modern bioconjugation and chemical biology. We will explore its physicochemical properties, its critical role in various applications—from targeted protein degradation to affinity purification—and its quantifiable impact on the performance of crosslinkers. This document includes structured data tables for comparative analysis, detailed experimental protocols, and workflow diagrams to provide a comprehensive resource for professionals in the field.
Crosslinkers are molecules that covalently connect two or more molecules, playing a pivotal role in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), diagnostic reagents, and affinity matrices. A critical, yet often underestimated, component of a crosslinker is the spacer arm —the structural chain that separates the reactive end groups.
The choice of spacer influences several key parameters of the final conjugate:
-
Steric Hindrance: It provides physical separation between conjugated molecules, preventing steric clashes that might inhibit binding or function.[1]
-
Solubility and Hydrophobicity: The chemical nature of the spacer can modulate the solubility of the entire conjugate, which is crucial for both in vitro handling and in vivo pharmacokinetics.[1]
-
Flexibility and Reach: The length and composition of the spacer dictate the distance and rotational freedom between the linked molecules, affecting their ability to interact optimally with their respective targets.[1]
The hexanoic acid spacer, a six-carbon alkyl chain, is one of the most widely used hydrophobic spacers. Its simple, flexible, and well-defined structure provides a reliable building block for designing complex bioconjugates.
Physicochemical Properties of the Hexanoic Acid Spacer
The hexanoic acid spacer, often incorporated as 6-aminohexanoic acid (Ahx), is characterized by a set of distinct properties that make it suitable for a wide range of applications.
-
Hydrophobicity: As a saturated six-carbon alkyl chain (-(CH₂)₅-), the hexanoic acid spacer is inherently hydrophobic. This property can influence the aggregation of conjugates in aqueous solutions and their interaction with biological membranes.[2] While advantageous for cell permeability in some contexts, excessive hydrophobicity can lead to poor solubility and non-specific binding.[3]
-
Flexibility: The single bonds throughout the alkyl chain allow for significant rotational freedom. This flexibility enables the conjugated molecules to adopt multiple conformations, which can be crucial for facilitating complex formations, such as the ternary complex in PROTACs.[4]
-
Length and Spatial Separation: The fully extended C6 spacer provides a defined distance of approximately 9 Å between conjugated molecules.[1] This separation is often sufficient to overcome steric hindrance, for example, by allowing a biotin molecule to access the deeply buried binding pocket of streptavidin.[1]
Key Roles and Applications
The hexanoic acid spacer is integral to the function of crosslinkers in numerous cutting-edge applications.
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3-binding ligand is critical for the PROTAC's efficacy. Alkyl chains, including the hexanoic acid spacer, are common components of these linkers. The length and flexibility of the linker are paramount for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is the necessary first step for ubiquitination and subsequent degradation.[5][6] Altering the linker length by even a few atoms can dramatically impact the degradation efficiency (DC₅₀) of the PROTAC.[3][7]
Biotinylation and Affinity Labeling
The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known, making it a cornerstone of molecular biology for detection and purification. However, the biotin-binding sites are located deep within the streptavidin tetramer.[1] A hexanoic acid spacer arm is commonly used to link biotin to proteins, peptides, or nucleic acids. This C6 spacer physically extends the biotin moiety away from the carrier molecule, reducing steric hindrance and dramatically improving its ability to bind to streptavidin, which enhances the sensitivity of detection assays like ELISA and Western blotting.[1]
Antibody-Drug Conjugates (ADCs)
In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody. The linker's properties, including its hydrophobicity and stability, are critical to the ADC's therapeutic index. While hydrophilic linkers like polyethylene glycol (PEG) are often used to improve solubility, hydrophobic spacers like hexanoic acid can also be incorporated into linker design.[8] The choice of spacer can influence the ADC's aggregation propensity, stability in circulation, and the mechanism of payload release.[9]
Affinity Chromatography
Affinity chromatography is a powerful technique for purifying biomolecules from complex mixtures.[10] It relies on the specific binding of a target molecule to a ligand that has been immobilized on a solid support (e.g., agarose beads). To ensure that the immobilized ligand is accessible and can bind effectively to its target, a spacer arm is often used to project the ligand away from the surface of the support matrix.[11] A hexanoic acid chain can serve as this spacer, minimizing non-specific interactions and overcoming steric hindrance between the target protein and the matrix.[10]
Quantitative Impact of Alkyl Spacers on Crosslinker Performance
The length and chemical nature of a spacer have a measurable effect on the biological activity and physicochemical properties of a conjugate. The following tables summarize quantitative data from various studies, illustrating the impact of alkyl spacer length.
Table 1: Effect of Spacer Length on PROTAC-Mediated Degradation and Binding Affinity
| PROTAC / Conjugate | Spacer Type / Length | Target Protein | Cell Line | Efficacy (DC₅₀ / IC₅₀) | Reference |
| ER-Targeting PROTACs | |||||
| Compound 11 | 12-atom alkyl chain | Estrogen Receptor (ER) | MCF7 | > 1000 nM (Degradation) | [7] |
| Compound 12 | 16-atom alkyl chain | Estrogen Receptor (ER) | MCF7 | ~100 nM (Degradation) | [7] |
| Compound 13 | 19-atom alkyl chain | Estrogen Receptor (ER) | MCF7 | ~10 nM (Degradation) | [7] |
| BRD4-Targeting PROTACs | |||||
| dBET6 | PEG/Alkyl | BRD4 | HEK293 | ~10-50 nM (DC₅₀) | [12] |
| MZ1 | PEG/Alkyl | BRD4 | Hela | 13 nM (DC₅₀) | [12] |
| Radiolabeled Peptides | |||||
| ⁶⁸Ga-NOTA-PEG₂-RM26 | PEG₂ | GRPR | PC-3 | 3.1 ± 0.2 nM (IC₅₀) | [13] |
| ⁶⁸Ga-NOTA-PEG₃-RM26 | PEG₃ | GRPR | PC-3 | 3.9 ± 0.3 nM (IC₅₀) | [13] |
| ⁶⁸Ga-NOTA-PEG₄-RM26 | PEG₄ | GRPR | PC-3 | 5.4 ± 0.4 nM (IC₅₀) | [13] |
| ⁶⁸Ga-NOTA-PEG₆-RM26 | PEG₆ | GRPR | PC-3 | 5.8 ± 0.3 nM (IC₅₀) | [13] |
Note: Data is extracted and compiled from cited literature. Direct comparison between different studies should be made with caution due to varying experimental conditions.
Table 2: Effect of Alkyl Spacer Length on Nanoparticle Pharmacokinetics
| Aptamer-Amphiphile | Spacer Length | Morphology | Elimination Half-life (βt₁/₂) | Reference |
| MC4N-NO₂ | C₄ Alkyl | Spherical Micelles | 238.4 ± 94.9 min | [14] |
| MC12N-NO₂ | C₁₂ Alkyl | Cylindrical Micelles | 1085.2 ± 605.4 min | [14] |
Experimental Protocols
Detailed methodologies are essential for the successful application of crosslinkers. Below are representative protocols for the synthesis and application of crosslinkers containing a hexanoic acid spacer.
Protocol 1: Synthesis and Activation of a Hexanoic Acid Spacer for Bioconjugation
This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester of 6-azidohexanoic acid, a common precursor for creating amine-reactive crosslinkers used in click chemistry applications.
Materials:
-
6-azidohexanoic acid
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Glassware (oven-dried)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (argon), dissolve 1 equivalent of 6-azidohexanoic acid and 1.1 equivalents of NHS in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Coupling Agent Addition: Add 1.1 equivalents of DCC (or DIC) to the cooled solution dropwise or in small portions. A white precipitate (dicyclohexylurea, DCU) will begin to form if DCC is used.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Filtration: Once the reaction is complete, filter the mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold, anhydrous DCM.
-
Purification: Combine the filtrates and remove the solvent in vacuo. The crude product can be purified by recrystallization or flash column chromatography to yield the pure 6-azidohexanoic acid NHS ester.
-
Storage: Store the final product under desiccated conditions at -20°C to prevent hydrolysis of the NHS ester.
Protocol 2: Affinity Purification Using a Ligand Immobilized via a Hexanoic Acid Spacer
This protocol outlines the general steps for affinity purifying a target protein using a column where the affinity ligand is attached to the matrix via a C6 spacer.
Materials:
-
Affinity chromatography column with immobilized ligand (e.g., peptide-agarose)
-
Binding/Wash Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Elution Buffer (e.g., 100 mM Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
-
Clarified protein sample (centrifuged or filtered)
-
Chromatography system or column stand
-
Fraction collector or collection tubes
Procedure:
-
Column Equilibration: Equilibrate the affinity column by washing it with 5-10 column volumes of Binding Buffer. This removes any storage solution and ensures the column environment is optimal for binding.[15]
-
Sample Loading: Load the clarified protein sample onto the column. The flow rate should be slow enough to allow sufficient residence time for the target protein to bind to the immobilized ligand. Collect the flow-through fraction for analysis.[15]
-
Washing: Wash the column with 10-20 column volumes of Binding Buffer to remove non-specifically bound proteins. Continue washing until the absorbance at 280 nm (A₂₈₀) of the effluent returns to baseline.[16]
-
Elution: Elute the bound target protein by applying the Elution Buffer. The low pH of the glycine buffer will disrupt the interaction between the target protein and the ligand.
-
Fraction Collection: Begin collecting fractions immediately into tubes containing a small volume of Neutralization Buffer (approx. 10% of the fraction volume). This rapidly neutralizes the low pH of the eluate, preserving the activity of the purified protein.[16]
-
Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay or A₂₈₀) and purity (e.g., SDS-PAGE) to identify the fractions containing the target protein.
-
Column Regeneration: Regenerate the column by washing with several volumes of alternating low and high pH buffers, followed by re-equilibration with Binding Buffer and storage in an appropriate solution (e.g., PBS with 0.05% sodium azide).
Conclusion
The hexanoic acid spacer is a versatile and effective tool in the design of crosslinkers for a multitude of applications in research and drug development. Its inherent hydrophobicity, flexibility, and defined length allow for the precise control of intermolecular distances, reduction of steric hindrance, and modulation of conjugate properties. As demonstrated by quantitative data, the careful selection of spacer length is not a trivial design choice but a critical parameter that directly impacts the efficacy of advanced therapeutics like PROTACs and the performance of analytical tools. The protocols provided herein offer a practical guide for the implementation of hexanoic acid-based crosslinkers, empowering researchers to harness their full potential in creating next-generation bioconjugates.
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
- 11. cube-biotech.com [cube-biotech.com]
- 12. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of an alkyl spacer on the morphology and internalization of MUC1 aptamer‐naphthalimide amphiphiles for targeting and imaging triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Affinity Purification of anti-peptide Antibodies: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
An In-Depth Technical Guide to Bifunctional Crosslinkers in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bifunctional Crosslinkers in Proteomics
In the intricate landscape of cellular biology, understanding the dynamic interplay of proteins is paramount. Protein-protein interactions (PPIs) govern nearly all cellular processes, and their dysregulation is often at the heart of disease. Bifunctional crosslinkers are powerful chemical tools that enable researchers to capture these transient and stable interactions, providing invaluable insights into protein structure, function, and complex organization. This technical guide provides a comprehensive overview of bifunctional crosslinkers in proteomics, detailing their chemistry, applications, and the experimental workflows used to identify and quantify crosslinked proteins.
Bifunctional crosslinkers are reagents that possess two reactive groups, capable of forming covalent bonds with specific functional groups on amino acid residues within proteins.[1] By linking proteins that are in close proximity, these reagents effectively "freeze" protein complexes, allowing for their isolation and analysis by mass spectrometry (MS).[2] This approach, known as crosslinking mass spectrometry (XL-MS), provides distance constraints that can be used to elucidate protein-protein interaction interfaces, map the topology of protein complexes, and study conformational changes in proteins.[3][4]
Types of Bifunctional Crosslinkers
Bifunctional crosslinkers can be broadly categorized based on the reactivity of their functional groups.[1][5]
Homobifunctional Crosslinkers
These crosslinkers have two identical reactive groups and are used to connect similar functional groups, primarily amine-to-amine or sulfhydryl-to-sulfhydryl.[1][5] They are often used for intramolecular crosslinking to study protein conformation or to polymerize monomers.[1]
Heterobifunctional Crosslinkers
Containing two different reactive groups, these crosslinkers are ideal for joining two different biomolecules or targeting different functional groups on proteins.[1][5] This allows for more controlled, stepwise reactions, minimizing unwanted polymerization.[5]
Photoreactive Crosslinkers
These are a subset of heterobifunctional crosslinkers that contain one reactive group that is activated by UV light.[1][5] This feature allows for precise temporal control of the crosslinking reaction, enabling the capture of interactions at specific moments.[5]
Chemistry of Common Crosslinkers
The specificity of a crosslinker is determined by its reactive groups, which target specific amino acid side chains.[6]
-
Amine-reactive: N-hydroxysuccinimide (NHS) esters are the most common amine-reactive groups, targeting the ε-amino group of lysine residues and the N-terminus of polypeptides.[6]
-
Sulfhydryl-reactive: Maleimides, haloacetyls, and pyridyl disulfides react specifically with the sulfhydryl group of cysteine residues.
-
Carboxyl-reactive: Carbodiimides can be used to link carboxyl groups to primary amines.
Experimental Workflow for Crosslinking Mass Spectrometry
A typical XL-MS experiment involves several key steps, from sample preparation to data analysis. The following diagram illustrates a general workflow.
Detailed Experimental Protocols
In Vitro Protein Crosslinking with DSS
This protocol describes the crosslinking of a purified protein or protein complex using the homobifunctional crosslinker Disuccinimidyl suberate (DSS).
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, MOPS).
-
DSS (Disuccinimidyl suberate)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.
-
Crosslinking Reaction:
-
Add the DSS stock solution to the protein sample to achieve a final crosslinker concentration of 1-2 mM. The optimal molar excess of crosslinker over protein should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.
-
Proceed to Digestion: The crosslinked sample is now ready for protein digestion.
In Vivo Protein Crosslinking with DSS
This protocol outlines a general procedure for crosslinking proteins within living cells.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
DSS
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer
Procedure:
-
Cell Preparation:
-
Wash the cells twice with ice-cold PBS to remove any amine-containing media.
-
Resuspend the cells in PBS.
-
-
Prepare DSS Solution: Prepare a fresh solution of DSS in DMSO.
-
Crosslinking:
-
Add the DSS solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Quench Reaction: Add quenching buffer to a final concentration of 20 mM Tris-HCl.
-
Incubate: Incubate for 15 minutes at room temperature.
-
Cell Lysis: Pellet the cells by centrifugation and proceed with your standard cell lysis protocol.
In-Solution Protein Digestion for XL-MS
This protocol describes the digestion of crosslinked proteins into peptides suitable for mass spectrometry analysis.[1][3][7]
Materials:
-
Crosslinked protein sample
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 100 mM Dithiothreitol - DTT)
-
Alkylating agent (e.g., 200 mM Iodoacetamide - IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate (50 mM, pH 8)
-
Formic acid
Procedure:
-
Denaturation and Reduction:
-
Add denaturation buffer to the crosslinked protein sample.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Dilution and Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%. The peptide mixture is now ready for enrichment.
Enrichment of Crosslinked Peptides by Size Exclusion Chromatography (SEC)
This protocol describes the enrichment of larger crosslinked peptides from smaller, linear peptides using size exclusion chromatography.[8]
Materials:
-
Digested peptide mixture
-
SEC column suitable for peptide separation (e.g., Superdex Peptide)
-
SEC running buffer (e.g., 30% acetonitrile, 0.1% formic acid)
-
HPLC system
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the running buffer until a stable baseline is achieved.
-
Sample Injection: Inject the digested peptide mixture onto the column.
-
Fractionation: Elute the peptides with the running buffer at a constant flow rate. Collect fractions corresponding to the earlier elution times, as these will be enriched with the larger, crosslinked peptides.[8]
-
Pooling and Drying: Pool the fractions containing the enriched crosslinked peptides and dry them down in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
Data Presentation: Quantitative Comparison of Crosslinkers
The choice of crosslinker can significantly impact the number of identified crosslinked peptides. The following table summarizes the number of unique non-redundant crosslinked peptides identified from bovine serum albumin (BSA) using different crosslinkers and enrichment by SEC.
| Crosslinker | Number of Unique Non-redundant Crosslinked Peptides (Original Sample) | Number of Unique Non-redundant Crosslinked Peptides (SEC Enriched) |
| DSS | 15 | 45 |
| DSSO | 12 | 38 |
| DSBU | 10 | 32 |
Data adapted from a study evaluating enrichment strategies for crosslinked peptides.[8]
Data Analysis and Visualization
The identification of crosslinked peptides from complex MS/MS spectra requires specialized software. Tools like XlinkX, pLink, and MeroX are designed to handle the unique challenges of XL-MS data analysis.[9] These programs can identify both the peptides involved in the crosslink and the specific amino acid residues that are linked.
The identified crosslinks provide valuable distance constraints that can be used to visualize protein-protein interaction networks and to model the three-dimensional structure of protein complexes.
Conclusion
Bifunctional crosslinkers are indispensable tools in modern proteomics, providing a means to capture and analyze the intricate networks of protein-protein interactions that drive cellular function. The continued development of novel crosslinking chemistries, enrichment strategies, and data analysis software will further enhance the power of XL-MS, enabling deeper insights into the structural and functional organization of the proteome. This guide provides a foundational understanding of the principles and practices of using bifunctional crosslinkers, empowering researchers to effectively apply this technology to their own scientific inquiries.
References
- 1. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 2. researchgate.net [researchgate.net]
- 3. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Reproducibility of Label-Free Quantitative Cross-Linking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Protein Labeling with N-Hydroxysuccinimide (NHS) Esters
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are widely used reagents for the modification of proteins and other biomolecules containing primary amines.[1][2][3][4] This method is particularly effective for labeling proteins, such as antibodies, with fluorescent dyes, biotin, or other reporter molecules.[2][3] The reaction involves the formation of a stable amide bond between the NHS ester and the primary amine groups found on the N-terminus of the protein and the side chains of lysine residues.[4] The specificity and efficiency of this reaction are highly dependent on the pH of the reaction buffer.[1][3] This document provides a detailed protocol for protein labeling with NHS esters, including reaction conditions, purification methods, and troubleshooting guidelines.
Principle of the Reaction
NHS esters react with primary amines in a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH, where the primary amines are deprotonated and therefore more nucleophilic.[5]
Key Reaction Parameters
The success of a protein labeling experiment with NHS esters is dependent on several key parameters. The following table summarizes the recommended conditions for optimal labeling.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[6] | The optimal pH for the reaction is between 8.3 and 8.5.[1][3] At lower pH values, the amine group is protonated and the reaction rate is significantly reduced.[1][3] At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the labeling efficiency.[1][3][7] |
| Temperature | 4°C to Room Temperature (25°C)[6] | The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight.[1][8] For unstable proteins, a lower temperature is recommended to maintain protein integrity.[9] |
| Molar Excess of NHS Ester | 5 to 20-fold | The optimal molar excess depends on the protein and the desired degree of labeling. A higher molar excess will generally result in a higher degree of labeling. For mono-labeling, an 8-fold molar excess is often a good starting point.[1] |
| Protein Concentration | 1 - 10 mg/mL[1] | A higher protein concentration can improve the labeling efficiency. |
| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C[1][8] | Reaction times may need to be optimized depending on the specific protein and NHS ester being used. |
| Buffer Composition | Phosphate, Bicarbonate, Borate, or HEPES buffer[6] | Amine-containing buffers such as Tris should be avoided as they will compete with the protein for reaction with the NHS ester.[10][11][12] |
Experimental Workflow
The following diagram illustrates the general workflow for protein labeling with an NHS ester.
Caption: Experimental workflow for NHS ester protein labeling.
Detailed Experimental Protocol
This protocol provides a general procedure for labeling a protein with an NHS ester. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1]
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[1]
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration column, desalting column)[2][10]
Procedure:
-
Protein Preparation:
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[1][10] The concentration of the stock solution will depend on the desired molar excess.
-
Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[6][7] Therefore, it is crucial to use anhydrous solvent and prepare the solution fresh.
-
-
Labeling Reaction:
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching reagent such as Tris or glycine can be added.[6] This will react with any unreacted NHS ester.
-
-
Purification of the Labeled Protein:
-
Characterization and Storage:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL). The DOL is the average number of label molecules per protein molecule.
-
Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[2][10] Avoid repeated freeze-thaw cycles.[2]
-
Chemical Reaction Pathway
The following diagram illustrates the chemical reaction between an NHS ester and a primary amine on a protein.
Caption: NHS ester reaction with a primary amine.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Presence of amine-containing buffers or stabilizers. | Perform buffer exchange to remove interfering substances.[11][12] |
| pH of the reaction buffer is too low. | Ensure the pH of the reaction buffer is between 8.3 and 8.5.[1][3] | |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution fresh in anhydrous solvent immediately before use.[13] | |
| Insufficient molar excess of NHS ester. | Increase the molar excess of the NHS ester. | |
| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the NHS ester or shorten the reaction time.[12] |
| Poor solubility of the NHS ester. | Ensure the NHS ester is fully dissolved in the organic solvent before adding it to the protein solution. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%. | |
| Inconsistent Results | Inaccurate protein concentration measurement. | Accurately determine the protein concentration before starting the labeling reaction. |
| Variability in NHS ester reactivity. | Use a fresh vial of NHS ester and store it properly to prevent degradation. |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. interchim.fr [interchim.fr]
- 4. glenresearch.com [glenresearch.com]
- 5. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. setabiomedicals.com [setabiomedicals.com]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to antibodies is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), immunoassays, and in vivo imaging agents. A common and robust method for this is the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines on the antibody to form stable amide bonds.[][2] This document provides detailed protocols and application notes for the conjugation of a specific NHS ester, 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid, to antibodies.
This bifunctional linker possesses an NHS ester at one end, which targets primary amines (the ε-amino group of lysine residues and the N-terminus) on the antibody, and a terminal carboxylic acid at the other end.[] The conjugation process results in an antibody functionalized with carboxyl groups, which can then be used for subsequent coupling reactions, for instance, with molecules containing primary amines via carbodiimide chemistry (e.g., EDC/NHS).
The reaction is highly efficient and proceeds under mild conditions, making it suitable for sensitive biomolecules like antibodies.[] The resulting amide bond is highly stable under physiological conditions.[]
Chemical Principle
The conjugation of this compound to an antibody is based on the nucleophilic acyl substitution reaction between the NHS ester and a primary amine on the antibody. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[][3]
The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines on the antibody are deprotonated and thus more nucleophilic.[][3] Hydrolysis of the NHS ester is a competing reaction that increases with pH, so careful control of the reaction conditions is crucial for optimal conjugation efficiency.[3]
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to an antibody.
Materials and Reagents
-
Antibody (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2][]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) or Phosphate Buffered Saline (PBS) adjusted to pH 8.0-8.5[][]
-
Quenching Buffer: 1 M Tris-HCl (pH 8.0) or 1 M Glycine
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes (10-50 kDa MWCO)[]
-
Spectrophotometer (for concentration and degree of labeling determination)
Experimental Workflow
The following diagram illustrates the overall workflow for the conjugation process.
Step-by-Step Protocol
-
Antibody Preparation:
-
The antibody must be in an amine-free buffer. If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizing proteins like BSA, they must be removed.[5][6]
-
Perform buffer exchange into the Reaction Buffer using dialysis or a spin filtration unit with an appropriate molecular weight cutoff (e.g., 10-50 kDa).
-
Adjust the antibody concentration to 1-10 mg/mL.[7][8] Higher concentrations generally lead to better conjugation efficiency.[9]
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.[5]
-
Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[2][] This stock solution is not stable and should be used promptly.[6]
-
-
Conjugation Reaction:
-
Calculate the volume of the NHS ester stock solution needed based on the desired molar excess. A molar ratio of NHS ester to antibody of 5:1 to 20:1 is a good starting point for optimization.[][7]
-
Add the calculated volume of the NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30-120 minutes at room temperature or at 4°C, protected from light.[]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove unreacted this compound, the NHS byproduct, and quenching agent by size-exclusion chromatography or dialysis.[]
-
For size-exclusion chromatography, use a resin with an appropriate fractionation range (e.g., Sephadex G-25) and elute with an appropriate storage buffer (e.g., PBS).
-
For dialysis, use a membrane with a suitable molecular weight cutoff (e.g., 10-50 kDa) and dialyze against a large volume of storage buffer with several buffer changes.
-
-
Characterization of the Conjugate:
-
Determine the concentration of the purified antibody conjugate using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL), which is the average number of linker molecules conjugated per antibody, can be determined using various methods, although direct measurement for this non-chromophoric linker is not straightforward. Subsequent conjugation of a chromophoric or fluorometric molecule to the introduced carboxyl group would allow for DOL determination.
-
Further characterization can be performed using techniques such as SDS-PAGE, mass spectrometry, and hydrophobic interaction chromatography (HIC).[][11]
-
Optimization and Data Presentation
The efficiency of the conjugation reaction can be influenced by several factors. Optimization of these parameters is crucial for achieving the desired degree of labeling while maintaining the antibody's integrity and functionality.
Key Optimization Parameters
-
Molar Ratio of NHS Ester to Antibody: This is a critical parameter that directly affects the degree of labeling. A range of molar ratios should be tested to find the optimal condition.
-
Reaction pH: The pH of the reaction buffer should be maintained between 7.2 and 8.5.[]
-
Reaction Time: Incubation times typically range from 30 to 120 minutes.[]
-
Antibody Concentration: Higher antibody concentrations (1-10 mg/mL) generally favor the conjugation reaction over hydrolysis of the NHS ester.[7][9]
Data Presentation
The results of the optimization experiments should be summarized in a clear and structured manner.
| Molar Ratio (NHS:Ab) | Reaction Time (min) | Reaction pH | Antibody Conc. (mg/mL) | Degree of Labeling (DOL)* | Antibody Recovery (%) |
| 5:1 | 60 | 8.3 | 5 | To be determined | 95 |
| 10:1 | 60 | 8.3 | 5 | To be determined | 92 |
| 20:1 | 60 | 8.3 | 5 | To be determined | 88 |
| 10:1 | 30 | 8.3 | 5 | To be determined | 93 |
| 10:1 | 120 | 8.3 | 5 | To be determined | 90 |
*The Degree of Labeling for the unconjugated linker is not directly measurable by simple spectrophotometry. This would be determined after a subsequent reaction with a labeled molecule.
Signaling Pathways and Logical Relationships
The chemical reaction for the conjugation of this compound to an antibody is a direct chemical process and does not involve a biological signaling pathway. The logical relationship of the reaction is a straightforward nucleophilic substitution.
Chemical Reaction Mechanism
The following diagram illustrates the chemical reaction between the NHS ester and a primary amine on the antibody.
Conclusion
The conjugation of this compound to antibodies is a reliable method for introducing carboxyl groups onto the antibody surface. This functionalization opens up possibilities for subsequent conjugation of various molecules, such as drugs, imaging agents, or other proteins. By following the detailed protocols and optimizing the key reaction parameters, researchers can achieve efficient and reproducible conjugation while preserving the biological activity of the antibody. Careful characterization of the final conjugate is essential to ensure its quality and performance in downstream applications.
References
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. furthlab.xyz [furthlab.xyz]
- 6. bidmc.org [bidmc.org]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Surface Functionalization Using 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid, commonly referred to as an NHS-C6-acid, is a heterobifunctional crosslinker essential for bioconjugation and surface functionalization. This molecule features a terminal N-hydroxysuccinimide (NHS) ester and a carboxylic acid, connected by a six-carbon spacer arm. The NHS ester readily reacts with primary amines (e.g., on proteins, peptides, or amine-modified surfaces) to form stable amide bonds, while the carboxylic acid can be activated to react with other nucleophiles. This dual reactivity makes it a versatile tool for covalently immobilizing biomolecules onto a variety of substrates, a critical step in the development of biosensors, immunoassays, and various drug delivery systems. The hexanoic acid spacer arm minimizes steric hindrance, helping to preserve the biological activity of the immobilized molecule.
This document provides detailed protocols for the use of this compound in the functionalization of common laboratory surfaces, including magnetic beads, glass slides, and microplates.
Reaction Mechanism: Covalent Immobilization of Biomolecules
The primary application of this compound in surface functionalization involves the reaction of its NHS ester with primary amines on a pre-functionalized surface or biomolecule. The process for immobilizing a biomolecule onto an amine-functionalized surface is a two-step process. First, the surface is activated with the NHS-C6-acid, and then the biomolecule is introduced to couple with the now NHS-activated surface.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the surface functionalization process using this compound and subsequent biomolecule immobilization. These values may require optimization for specific applications.
Table 1: Reagent Concentrations and Ratios
| Parameter | Concentration Range | Notes |
| This compound | 1-10 mg/mL in anhydrous DMSO or DMF | Prepare fresh before use as NHS esters are moisture-sensitive. |
| Biomolecule (e.g., Antibody, Enzyme) | 0.1 - 2 mg/mL | Concentration depends on the specific biomolecule and desired surface density.[] |
| Blocking Agent (e.g., Ethanolamine, BSA) | 1 M Ethanolamine or 1% BSA | Used to quench unreacted NHS esters and block non-specific binding sites. |
Table 2: Reaction Conditions
| Parameter | Typical Value | Range | Notes |
| Surface Activation | |||
| Reaction Time | 1-4 hours | 30 min - overnight | Longer times may be needed for less reactive amines. |
| Temperature | Room Temperature | 4°C - 37°C | Lower temperatures can be used for sensitive biomolecules, but may require longer incubation. |
| pH | Not applicable (anhydrous) | Not applicable | The activation step is performed in an anhydrous organic solvent. |
| Biomolecule Immobilization | |||
| Reaction Time | 1-2 hours | 30 min - 4 hours | Optimization is recommended for each specific system. |
| Temperature | Room Temperature | 4°C - 25°C | To preserve the activity of the biomolecule. |
| pH | 8.0-8.5 | 7.0-9.0 | The reaction of NHS esters with primary amines is most efficient at slightly alkaline pH.[2] |
Table 3: Example Surface Loading Capacities
| Surface Type | Biomolecule | Achieved Surface Density/Capacity | Reference |
| Magnetic Beads | Antibody | ~10-50 µg antibody per mg of beads | Application Dependent |
| Glass Slide | Protein (BSA) | 300-400 protein/µm² | [] |
| Microplate Well | Antibody | 100-500 ng per well | Application Dependent |
Experimental Protocols
Protocol 1: Immobilization of Antibodies on Amine-Functionalized Magnetic Beads
This protocol describes the covalent immobilization of antibodies onto magnetic beads that have been pre-functionalized with primary amine groups.
Materials:
-
Amine-functionalized magnetic beads
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 8.0
-
Blocking/Quenching Buffer: 1 M Ethanolamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Magnetic separator
Procedure:
-
Bead Preparation:
-
Resuspend the amine-functionalized magnetic beads in their storage buffer.
-
Transfer 1 mg of beads to a microcentrifuge tube.
-
Place the tube on a magnetic separator and allow the beads to pellet.
-
Carefully remove and discard the supernatant.
-
Wash the beads twice with 1 mL of Activation Buffer.
-
-
Surface Activation with NHS-C6-Acid:
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.
-
Resuspend the washed beads in 500 µL of the NHS-C6-acid solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Washing:
-
Pellet the beads using the magnetic separator and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Activation Buffer to remove excess crosslinker.
-
-
Antibody Immobilization:
-
Immediately resuspend the activated beads in 500 µL of the antibody solution (0.1-1 mg/mL in Coupling Buffer).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
-
Blocking Unreacted Sites:
-
Pellet the beads and collect the supernatant if you wish to quantify the amount of unbound antibody.
-
Add 1 mL of Blocking/Quenching Buffer to the beads.
-
Incubate for 30-60 minutes at room temperature with gentle mixing to quench any unreacted NHS esters.
-
-
Final Washes and Storage:
-
Pellet the beads and discard the blocking buffer.
-
Wash the antibody-conjugated beads three times with 1 mL of Wash Buffer.
-
Resuspend the beads in a suitable storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide).
-
Protocol 2: Functionalization of Amine-Coated Glass Slides for Protein Microarrays
This protocol details the procedure for immobilizing proteins onto amine-coated glass slides.
Materials:
-
Amine-coated glass slides
-
This compound
-
Anhydrous DMSO or DMF
-
Protein solution(s) for spotting
-
Coupling Buffer: PBS, pH 8.0-8.5
-
Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBST
-
Wash Buffer: PBST
-
Microarray spotter
-
Humid chamber
-
Centrifuge for slides (optional)
Procedure:
-
Slide Preparation:
-
Ensure amine-coated slides are clean and dry. Handle with forceps to avoid contamination.
-
-
Activation of Amine Surface:
-
Prepare a 5 mg/mL solution of this compound in anhydrous DMSO.
-
In a fume hood, immerse the slides in the NHS-C6-acid solution in a slide-staining jar.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the slides from the activation solution and wash them thoroughly with DMSO, followed by ethanol, and finally deionized water.
-
Dry the slides under a stream of nitrogen or by centrifugation.
-
-
Protein Spotting:
-
Prepare protein solutions at desired concentrations in the Coupling Buffer.
-
Spot the protein solutions onto the activated glass slides using a microarray spotter.
-
-
Immobilization:
-
Place the slides in a humid chamber to prevent the spots from drying out.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Blocking:
-
Wash the slides with Wash Buffer to remove unbound protein.
-
Immerse the slides in Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
Final Wash and Drying:
-
Wash the slides with Wash Buffer and then with deionized water.
-
Dry the slides under a stream of nitrogen or by centrifugation. The slides are now ready for use in microarray experiments.
-
Protocol 3: Covalent Immobilization of Enzymes in Amine-Functionalized Microplate Wells
This protocol is designed for the immobilization of enzymes in the wells of an amine-functionalized microplate, for example, for developing an ELISA-like activity assay.
Materials:
-
Amine-functionalized 96-well microplate
-
This compound
-
Anhydrous DMSO
-
Enzyme of interest in a suitable buffer
-
Coupling Buffer: PBS, pH 8.0
-
Blocking Buffer: 1 M ethanolamine, pH 8.5, or 1% BSA in PBST
-
Wash Buffer: PBST
-
Plate shaker
Procedure:
-
Plate Activation:
-
Prepare a 5 mg/mL solution of this compound in anhydrous DMSO.
-
Add 100 µL of the NHS-C6-acid solution to each well of the amine-functionalized microplate.
-
Incubate for 1 hour at room temperature on a plate shaker.
-
-
Washing:
-
Discard the activation solution.
-
Wash the wells three times with 200 µL of anhydrous DMSO.
-
Wash the wells three times with 200 µL of Coupling Buffer.
-
-
Enzyme Immobilization:
-
Prepare a solution of the enzyme at the desired concentration (e.g., 10-100 µg/mL) in Coupling Buffer.
-
Add 100 µL of the enzyme solution to each well.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Blocking:
-
Discard the enzyme solution from the wells.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature to block any remaining active sites.
-
-
Final Washes:
-
Discard the blocking solution.
-
Wash the wells five times with 200 µL of Wash Buffer.
-
The plate is now ready for the enzyme activity assay.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Immobilization Efficiency | Hydrolysis of NHS ester | Prepare NHS-C6-acid solution immediately before use. Use anhydrous solvents. Ensure coupling buffer pH is not too high (optimal is 7.0-8.5). |
| Inactive biomolecule | Ensure the biomolecule is in a buffer free of primary amines (e.g., Tris). Check the activity of the biomolecule before immobilization. | |
| Insufficient activation | Increase the concentration of NHS-C6-acid or the activation time. | |
| High Non-Specific Binding | Incomplete blocking | Increase blocking time or try a different blocking agent (e.g., BSA, casein). |
| Hydrophobic or ionic interactions | Add a non-ionic detergent (e.g., Tween-20) to the wash and blocking buffers. Adjust the ionic strength of the buffers. | |
| Loss of Biomolecule Activity | Denaturation during immobilization | Perform the immobilization step at a lower temperature (e.g., 4°C). Ensure the pH of the coupling buffer is compatible with the biomolecule's stability. |
| Steric hindrance | Consider using a longer spacer arm crosslinker if the active site of the biomolecule is being obstructed. |
References
Application Notes & Protocols: 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid for Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid is an amine-reactive chemical crosslinker commonly utilized for the modification of peptides and proteins. This reagent contains an N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond with primary amino groups, such as the N-terminal alpha-amine and the epsilon-amine of lysine residues. The integrated six-carbon (C6) aliphatic spacer arm, derived from hexanoic acid, serves to increase the distance between the conjugated molecules. This separation is advantageous in reducing steric hindrance and preserving the biological activity of the modified peptide, making it a valuable tool in drug development, diagnostics, and proteomics research.[1][2] Applications include the attachment of labels (e.g., fluorophores, biotin), polyethylene glycol (PEG) chains for improved solubility and stability, and the formation of peptide-drug conjugates.[3]
Chemical Properties and Reaction Mechanism
This compound provides a reliable method for peptide modification through the formation of a stable amide linkage.
| Property | Value |
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 211.21 g/mol |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary Amines (-NH2) |
| Resulting Linkage | Amide Bond |
The reaction proceeds via nucleophilic attack of the unprotonated primary amine of the peptide on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Experimental Protocols
Materials and Reagents
-
Peptide with at least one primary amine
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4][5]
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 7.2-8.5[3][4][5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., HPLC, gel filtration columns)[3][4]
-
Analytical instruments (e.g., Mass Spectrometer, HPLC)
General Protocol for Peptide Modification in Solution
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.[4] If the peptide is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[4]
-
Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the peptide solution. The optimal ratio should be determined empirically for each peptide.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4]
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the modified peptide from excess reagent and byproducts using reverse-phase HPLC or size-exclusion chromatography.[3][4]
On-Resin Peptide Modification Protocol
For peptides synthesized via solid-phase peptide synthesis (SPPS), modification of the N-terminus can be performed while the peptide is still attached to the resin.
-
Fmoc Deprotection: After the final coupling step, deprotect the N-terminal Fmoc group using a standard piperidine solution in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Activation and Coupling: Dissolve 3-5 equivalents of this compound and a coupling activator (e.g., HOBt/DIC) in DMF. Add this solution to the resin and allow it to react for 2-4 hours at room temperature.
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM).
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA-based).
-
Purification: Precipitate the peptide in cold ether and purify as described in the solution-phase protocol.
Optimization of Reaction Conditions
The efficiency of the peptide modification can be influenced by several factors. The following table summarizes key parameters and their recommended ranges for optimal results.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | The reaction is pH-dependent. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated.[3][4][5] The optimal pH is often found to be around 8.3.[3][4] |
| Molar Ratio (NHS Ester:Peptide) | 5:1 to 20:1 | A molar excess of the NHS ester is required to drive the reaction to completion. The optimal ratio depends on the peptide concentration and the number of primary amines. |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can be used for longer incubation times to minimize side reactions and degradation of sensitive peptides.[4] |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | The reaction progress should be monitored to determine the optimal time. |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[4] |
| Buffer Composition | Amine-free buffers (e.g., phosphate, bicarbonate, borate) | Buffers containing primary amines, such as Tris or glycine, will compete with the peptide for reaction with the NHS ester and should be avoided during the conjugation step. |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Modification Efficiency | - pH is too low.- Molar excess of NHS ester is insufficient.- Peptide concentration is too low.- Hydrolysis of the NHS ester. | - Increase the pH to 8.0-8.5.[3][4]- Increase the molar ratio of the NHS ester.- Increase the peptide concentration.- Prepare the NHS ester solution immediately before use in anhydrous solvent. |
| Multiple Modifications | - High molar excess of NHS ester.- Multiple reactive primary amines on the peptide. | - Reduce the molar excess of the NHS ester.- Consider site-specific protection of lysine residues if N-terminal modification is desired. |
| Peptide Precipitation | - The organic solvent (DMF/DMSO) concentration is too high.- The modified peptide is less soluble. | - Keep the organic solvent volume to less than 10% of the total reaction volume.- Perform the reaction at a lower peptide concentration. |
| Side Reactions | - Reaction with other nucleophilic residues (e.g., tyrosine, serine, threonine) at high pH. | - Perform the reaction at a lower pH (around 7.2-7.5) to favor reaction with the more nucleophilic N-terminal amine. |
Experimental Workflow
The following diagram outlines the complete workflow for peptide modification with this compound.
References
Application Notes and Protocols for Optimal pH in NHS Ester Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is a widely utilized and robust method for the covalent modification of proteins and other biomolecules. This technique primarily targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, to form stable amide bonds. The efficiency of this conjugation reaction is critically dependent on the reaction pH, which governs the balance between the nucleophilicity of the target amine and the hydrolytic stability of the NHS ester. These application notes provide a detailed guide to understanding and optimizing the pH for successful NHS ester coupling reactions.
The Critical Role of pH
The pH of the reaction buffer is a crucial parameter in NHS ester coupling reactions as it influences two competing processes:
-
Amine Reactivity: The reactive species in the coupling reaction is the deprotonated primary amine, which acts as a nucleophile. At a pH below the pKa of the amine (for the lysine side chain, the pKa is typically around 10.5, but can be lower depending on its microenvironment within the protein), the amine group is predominantly protonated (-NH3+) and thus, non-nucleophilic, leading to a significant decrease in the reaction rate.[1][2] As the pH increases above the pKa, the concentration of the deprotonated, reactive amine (-NH2) increases, favoring the coupling reaction.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where the ester is cleaved by water, rendering it inactive for conjugation. The rate of hydrolysis is significantly accelerated at higher pH values.[3][4] This degradation of the NHS ester reduces the overall yield of the desired conjugate.
Therefore, the optimal pH for NHS ester coupling is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most applications involving proteins and other biomolecules, the optimal pH range is 8.3 to 8.5 .[5][6]
Data Presentation
The following tables summarize the quantitative data on the effect of pH on NHS ester stability and reaction kinetics.
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | [3] |
| 8.6 | 4 | 10 minutes | [3] |
| 8.0 | Room Temperature | 210 minutes | [7] |
| 8.5 | Room Temperature | 180 minutes | [7] |
| 9.0 | Room Temperature | 125 minutes | [7] |
Table 2: Comparison of Amidation and Hydrolysis Reaction Rates of a Porphyrin-NHS Ester
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
| Data from a study on a porphyrin-NHS ester.[7] |
Experimental Protocols
The following are generalized protocols for NHS ester coupling reactions. It is recommended to optimize the conditions for each specific application.
Protocol 1: General Protein Labeling with an NHS Ester
Materials:
-
Protein of interest in a suitable buffer (amine-free, e.g., PBS)
-
NHS ester of the labeling reagent (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[6] Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the target protein for reaction with the NHS ester.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO. The concentration will depend on the desired molar excess of the labeling reagent.
-
Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific reactants.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: Small-Scale Trial for Optimizing Labeling Conditions
To determine the optimal NHS ester to protein ratio, it is advisable to perform small-scale trial reactions.
Procedure:
-
Set up a series of parallel reactions with varying molar ratios of NHS ester to protein (e.g., 2:1, 5:1, 10:1, 20:1).
-
Follow the general labeling protocol for each reaction.
-
After purification, determine the degree of labeling (DOL) for each reaction. This can be done spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the label at its specific maximum absorbance wavelength.
-
Select the molar ratio that provides the desired DOL without causing protein precipitation or loss of activity.
Mandatory Visualizations
NHS Ester Coupling Reaction Mechanism
Caption: Mechanism of NHS ester coupling with a primary amine.
Logical Workflow for Optimizing NHS Ester Coupling pH
Caption: Workflow for pH optimization of NHS ester coupling.
References
- 1. pnas.org [pnas.org]
- 2. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Application Notes and Protocols for NHS Ester Labeling: A Guide to Molar Excess Calculations and Experimental Procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to N-Hydroxysuccinimide (NHS) ester labeling of proteins and other biomolecules containing primary amines. It details the principles of the reaction, a step-by-step guide to calculating the optimal molar excess of the labeling reagent, and detailed experimental protocols for successful conjugation.
Introduction to NHS Ester Chemistry
N-Hydroxysuccinimide esters are a class of amine-reactive reagents widely used to label proteins, antibodies, and other biomolecules. The NHS ester functional group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable and covalent amide bond[1][2][3]. This reaction is highly efficient and specific under appropriate conditions, making it a robust method for attaching fluorescent dyes, biotin, crosslinkers, or other moieties to biomolecules for a variety of applications in research and drug development[4][5].
The reaction is strongly dependent on pH. At a low pH, the primary amine is protonated, rendering it unreactive. Conversely, at a high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of the labeling reaction[5][6][7]. The optimal pH for NHS ester labeling is typically between 7.2 and 8.5[5][7].
It is also crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester, thereby reducing the labeling efficiency[8][9][10].
Molar Excess Calculation
The "molar excess" refers to the ratio of the moles of the NHS ester reagent to the moles of the protein or biomolecule being labeled. Optimizing this ratio is critical for controlling the extent of labeling, also known as the Degree of Labeling (DOL). A low DOL may result in insufficient signal in downstream applications, while an excessively high DOL can lead to protein precipitation, loss of biological activity, or fluorescence quenching[11].
The optimal molar excess is empirical and depends on several factors, including:
-
Protein Concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions[10][12].
-
Reactivity of the Protein: The number and accessibility of primary amines on the protein surface will influence the reaction efficiency.
-
Desired Degree of Labeling (DOL): Different applications may require different DOLs. For many antibodies used in immunoassays, a final DOL of 4-7 dyes per antibody is often optimal[12].
Formula for Calculating the Mass of NHS Ester
To calculate the required mass of the NHS ester for a specific molar excess, use the following formula:
Mass of NHS Ester (mg) = (Molar Excess) x [Mass of Protein (mg) / MW of Protein (Da)] x MW of NHS Ester (Da)
Where:
-
Molar Excess: The desired molar ratio of NHS ester to protein.
-
Mass of Protein (mg): The mass of the protein to be labeled.
-
MW of Protein (Da): The molecular weight of the protein in Daltons.
-
MW of NHS Ester (Da): The molecular weight of the NHS ester reagent in Daltons.
Example Calculation
To label 2 mg of an IgG antibody (MW ≈ 150,000 Da) with a 15-fold molar excess of a fluorescent dye with an NHS ester (MW = 600 Da):
Mass of NHS Ester (mg) = 15 x [2 mg / 150,000 Da] x 600 Da = 0.12 mg
Recommended Molar Excess Ratios
The following table provides general recommendations for starting molar excess ratios. These should be optimized for each specific protein and application.
| Protein Concentration | Recommended Starting Molar Excess | Notes |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations lead to more efficient labeling[12]. |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling[10]. |
| < 1 mg/mL | 20-50 fold | Higher excess is needed to compensate for lower reaction kinetics. |
Experimental Protocols
This section provides a general protocol for labeling a protein with an NHS ester.
Materials and Reagents
-
Protein to be labeled
-
NHS ester labeling reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[4][6][7].
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[1][6][7].
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification column (e.g., gel filtration column like Sephadex G-25)[1][4].
Experimental Workflow Diagram
Caption: A typical workflow for NHS ester protein labeling.
Step-by-Step Protocol
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Stock Solution:
-
Perform the Labeling Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will react with any excess NHS ester.
-
-
Purify the Labeled Protein:
Characterization of the Labeled Protein
The Degree of Labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance wavelength (λmax) of the attached label (e.g., a fluorescent dye).
DOL = (A_max of conjugate × Molar Extinction Coefficient of Protein) / [(A_280 of conjugate - (A_max of conjugate × CF_280)) × Molar Extinction Coefficient of Label]
Where:
-
A_max: Absorbance at the λmax of the label.
-
A_280: Absorbance at 280 nm.
-
CF_280: Correction factor for the label's absorbance at 280 nm (A_280 / A_max of the pure label).
Chemical Reaction Pathway
The following diagram illustrates the reaction between an NHS ester and a primary amine on a protein.
Caption: NHS ester reaction with a primary amine.
Troubleshooting
The following table outlines common issues encountered during NHS ester labeling and their potential solutions.
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | NHS ester has hydrolyzed. | Prepare the NHS ester stock solution immediately before use in an anhydrous solvent[10][12]. |
| Buffer contains primary amines. | Exchange the protein into an amine-free buffer like PBS or bicarbonate buffer[8][9]. | |
| Molar excess is too low. | Increase the molar excess of the NHS ester, especially for dilute protein solutions[12][13]. | |
| Incorrect pH. | Ensure the reaction buffer pH is between 7.2 and 8.5[5][7]. | |
| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the NHS ester or decrease the reaction time. |
| Low protein solubility. | Perform the reaction at a lower protein concentration or add solubilizing agents. | |
| Inconsistent Results | Inaccurate quantitation of protein or NHS ester. | Ensure accurate concentration measurements before starting the reaction. |
| Variable reaction conditions. | Keep reaction time, temperature, and pH consistent between experiments. |
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. glenresearch.com [glenresearch.com]
- 3. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 4. interchim.fr [interchim.fr]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CZ [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Bioconjugation of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with bioactive molecules is a cornerstone of nanomedicine, enabling targeted drug delivery, advanced diagnostics, and novel therapeutic strategies. This document provides detailed application notes and protocols for the bioconjugation of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid, a common N-hydroxysuccinimide (NHS) ester-containing linker, to amine-functionalized nanoparticles. NHS esters are widely used for their ability to efficiently form stable amide bonds with primary amines on biomolecules and nanoparticle surfaces under mild reaction conditions.[1]
These protocols are designed to be adaptable for a variety of nanoparticle platforms and therapeutic or targeting moieties. The successful conjugation and subsequent characterization of these nanoparticle conjugates are critical for the development of effective and safe nanotherapeutics. Applications for such bioconjugates are vast and include the targeted delivery of chemotherapeutics to cancer cells and the modulation of immune responses through the targeted activation of specific signaling pathways.
Experimental Workflow
The overall process for the bioconjugation of this compound to amine-functionalized nanoparticles, followed by the attachment of a targeting ligand (e.g., an antibody), involves several key steps. These include nanoparticle surface functionalization, the conjugation reaction, purification of the conjugates, and comprehensive characterization.
Caption: Experimental workflow for nanoparticle bioconjugation.
Key Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of this compound to nanoparticles presenting primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, gold, or polymeric nanoparticles)
-
This compound (NHS-linker)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5, or 0.1 M Phosphate Buffer, pH 7.2-7.5. Avoid buffers containing primary amines like Tris.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine, pH 7.4
-
Washing Buffer: Typically the same as the conjugation buffer or phosphate-buffered saline (PBS).
-
Reaction tubes
-
Orbital shaker or rotator
-
Centrifuge capable of pelleting the nanoparticles
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the chosen conjugation buffer to a final concentration of 1-10 mg/mL.
-
Sonicate briefly if necessary to ensure a homogenous suspension.
-
-
NHS-Linker Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive.
-
-
Conjugation Reaction:
-
Add the dissolved NHS-linker solution to the nanoparticle suspension. The molar ratio of NHS-linker to available amine groups on the nanoparticles should be optimized, but a starting point of a 10 to 50-fold molar excess of the linker is recommended.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing on a rotator or shaker.
-
-
Quenching of Unreacted NHS Esters:
-
(Optional but recommended) Add the quenching buffer to a final concentration of 50-100 mM to deactivate any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Purification of Conjugated Nanoparticles:
-
Pellet the nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size and density.
-
Carefully remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in the washing buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.
-
For smaller nanoparticles that are difficult to pellet, size-exclusion chromatography (desalting columns) can be used for purification.
-
-
Storage:
-
Resuspend the final purified nanoparticle conjugate in an appropriate storage buffer (e.g., PBS with a preservative like sodium azide) and store at 4°C. Do not freeze unless the stability of the nanoparticles under freezing conditions has been confirmed.
-
Protocol 2: Characterization of Conjugated Nanoparticles
It is crucial to characterize the nanoparticles before and after conjugation to confirm successful functionalization and assess the properties of the final product.
Methods:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is indicative of successful surface modification.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A change in zeta potential upon conjugation provides evidence of surface modification.
-
Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the newly formed amide bonds and the chemical composition of the nanoparticle surface.
-
Quantification of Surface Ligands: The number of attached molecules can be quantified using various methods, such as reacting the remaining unreacted amines with a fluorescent dye and measuring the fluorescence, or by using thermogravimetric analysis (TGA) to determine the mass of the organic coating.
Quantitative Data Summary
The following tables provide examples of the type of quantitative data that should be collected and analyzed during the bioconjugation process.
Table 1: Nanoparticle Characterization Before and After Conjugation
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105.2 ± 2.1 | 0.15 ± 0.03 | +35.8 ± 1.5 |
| NHS-Linker Conjugated Nanoparticles | 112.5 ± 3.5 | 0.18 ± 0.04 | +10.3 ± 2.1 |
| Antibody-Conjugated Nanoparticles | 125.8 ± 4.2 | 0.21 ± 0.05 | -5.6 ± 1.8 |
Data are representative and will vary depending on the specific nanoparticles and conjugated molecules.
Table 2: Conjugation Reaction Parameters
| Parameter | Value |
| Nanoparticle Concentration | 5 mg/mL |
| NHS-Linker Concentration | 10-fold molar excess over surface amines |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Estimated Conjugation Efficiency | > 80% (based on quantification of remaining amines) |
Application in Targeted Therapy: Signaling Pathways
Nanoparticles conjugated with targeting ligands, such as antibodies, can be designed to interact with specific cell surface receptors and modulate their downstream signaling pathways. This is a powerful strategy in cancer therapy and immunotherapy.
HER2 Signaling Pathway in Breast Cancer
The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers and is a key driver of tumor growth and proliferation. Nanoparticles conjugated with anti-HER2 antibodies (e.g., Trastuzumab) can specifically target these cancer cells, leading to receptor downregulation and the delivery of a therapeutic payload.
Caption: HER2 signaling pathway overview.
PD-L1/PD-1 Immune Checkpoint Pathway
The interaction between Programmed Death-Ligand 1 (PD-L1) on tumor cells and Programmed Death-1 (PD-1) on T cells leads to T cell exhaustion and allows tumors to evade the immune system. Nanoparticles carrying anti-PD-L1 or anti-PD-1 antibodies can block this interaction, restoring T cell activity against the tumor.
Caption: PD-L1/PD-1 immune checkpoint pathway.
4-1BB Co-stimulatory Pathway
4-1BB (CD137) is a co-stimulatory receptor expressed on activated T cells. Ligation of 4-1BB by its ligand (4-1BBL) or agonist antibodies promotes T cell proliferation, survival, and effector functions. Nanoparticles decorated with agonist anti-4-1BB antibodies can provide a potent co-stimulatory signal to enhance anti-tumor immunity.
Caption: 4-1BB co-stimulatory signaling pathway.
References
Application Notes and Protocols for the Purification of Protein Conjugates Following NHS Ester Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of protein conjugates after N-hydroxysuccinimide (NHS) ester reactions. It includes a detailed comparison of common purification methods, step-by-step experimental protocols, and visual representations of key processes to aid in the successful isolation of high-purity protein conjugates.
Introduction to NHS Ester Chemistry and the Imperative for Purification
N-hydroxysuccinimide (NHS) esters are highly reactive compounds that are widely used to label biomolecules that contain primary amino groups, such as the N-terminus of a polypeptide chain or the side chain of lysine residues.[1] The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond.[1] This versatile chemistry is frequently employed for attaching various molecules, including fluorescent dyes, biotin, and polyethylene glycol (PEG), to proteins.[2][3]
The efficiency of the labeling reaction is critically dependent on the pH of the reaction mixture, with an optimal range of pH 8.3-8.5.[4][5] At a lower pH, the amine group is protonated and less reactive, whereas at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the overall yield of the desired conjugate.[4][5]
Upon completion of the conjugation reaction, the resulting mixture is heterogeneous, containing the desired protein conjugate, unreacted and hydrolyzed NHS ester, and potentially unreacted or aggregated protein. The removal of these impurities through a robust purification process is a critical downstream step. The presence of these contaminants can interfere with subsequent applications. The selection of an appropriate purification method is dictated by several factors, including the relative sizes of the protein and the conjugated molecule, the scale of the reaction, and the required purity of the final product.[2]
Overview of Common Purification Methodologies
There are several established techniques for the purification of protein conjugates after an NHS ester reaction. The most commonly utilized methods are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). Each of these methods offers distinct advantages and is suited to different experimental scales and purity requirements.
-
Size Exclusion Chromatography (SEC): Also referred to as gel filtration, SEC is a chromatographic technique that separates molecules based on their hydrodynamic volume.[6] The reaction mixture is passed through a column containing a porous resin. Larger molecules, such as the protein conjugate, are unable to enter the pores and thus travel a shorter path, eluting from the column first. In contrast, smaller molecules, including unreacted NHS ester and its byproducts, can penetrate the pores, leading to a longer retention time and later elution.[6] SEC is a powerful technique for achieving a high degree of purity.[1]
-
Dialysis: This method relies on the principle of selective diffusion across a semi-permeable membrane to separate molecules based on size.[7] The reaction mixture is enclosed within a dialysis bag or cassette, which has a defined molecular weight cut-off (MWCO), and is then submerged in a large volume of a specified buffer.[7] Small molecules, such as unreacted dye and hydrolysis byproducts, are able to pass through the membrane into the surrounding buffer, while the larger protein conjugate is retained within the dialysis device.[7] Dialysis is a gentle purification method, but it can be a lengthy process.[2]
-
Tangential Flow Filtration (TFF): TFF is a rapid and highly scalable filtration method used for the concentration and purification of biomolecules.[8][9] In this process, the reaction mixture is circulated tangentially across the surface of a membrane.[8] A pressure gradient across the membrane facilitates the passage of smaller molecules and buffer through the membrane (permeate), while the larger protein conjugate is retained (retentate) and recirculated.[8] TFF is particularly well-suited for the processing of large sample volumes.[10]
Data Presentation: A Comparative Analysis of Purification Methods
The selection of a purification strategy will have a significant impact on the final yield, purity, and processing time of the protein conjugate. The following table provides a summary of key quantitative parameters for the most frequently used purification techniques.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Typical Protein Recovery | >90%[11] | >90% (with a potential for some sample loss) | 95% - >98%[2] |
| Purity Achieved | High (>95-99%)[11] | Moderate to High (highly dependent on the number of buffer changes) | High (>95%) |
| Processing Time | 30 minutes to a few hours | 4 hours to overnight[12] | 1 to 4 hours |
| Scalability (Sample Volume) | Milliliters to Liters | Microliters to Liters | Milliliters to hundreds of Liters |
| Removal of Small Molecules | Excellent | Excellent | Excellent |
| Removal of Aggregates | Excellent | Poor | Good |
| Key Advantage | Offers high resolution and achieves high purity | A gentle method with a simple setup | A fast, scalable, and highly efficient process |
Detailed Experimental Protocols
A General Protocol for NHS Ester Labeling
The following protocol outlines a general procedure for the labeling of a protein using an NHS ester.
Materials:
-
Protein of interest in a buffer that is free of primary amines (e.g., Phosphate-Buffered Saline, PBS)
-
NHS ester of the molecule to be conjugated
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[13]
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5[13]
-
A suitable purification system (SEC, Dialysis, or TFF)
Procedure:
-
Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. It is crucial to avoid buffers that contain primary amines, such as Tris, as these will compete with the protein for reaction with the NHS ester.[5][14]
-
Adjust the pH of the protein solution to a range of 8.3-8.5 by adding a small volume of 1 M NaHCO₃.[13]
-
Dissolve the NHS ester in a minimal volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[13]
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio may require empirical determination.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[2]
-
Immediately following the incubation period, proceed to the purification step to remove unreacted NHS ester and its byproducts.
Purification Protocol Utilizing Size Exclusion Chromatography (SEC)
Materials:
-
An SEC column with a fractionation range appropriate for the molecular weight of the protein conjugate (e.g., Superdex 200 for antibodies)[15]
-
A chromatography system (e.g., FPLC or HPLC)
-
Equilibration and running buffer (e.g., PBS)
-
A fraction collector
Procedure:
-
Equilibrate the SEC column with a minimum of two column volumes of filtered and degassed running buffer.[16]
-
Clarify the conjugation reaction mixture by centrifugation at 10,000 x g for 10 minutes to remove any precipitated material.[17]
-
Inject the clarified supernatant onto the equilibrated SEC column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.
-
Elute the column with the running buffer at the flow rate recommended by the column manufacturer.
-
Monitor the elution profile by measuring the UV absorbance at 280 nm (for the protein) and at a wavelength that is appropriate for the conjugated molecule, if applicable.
-
Collect the fractions that correspond to the protein conjugate peak, which is expected to be the first major peak to elute.
-
Analyze the collected fractions to determine their purity (e.g., by SDS-PAGE) and concentration.
Purification Protocol Employing Dialysis
Materials:
-
Dialysis tubing or a cassette with a suitable MWCO (typically 10-14 kDa for antibodies)
-
A large beaker or container
-
A stir plate and a stir bar
-
Dialysis buffer (e.g., PBS), with a volume that is at least 200-500 times that of the sample[7]
Procedure:
-
Prepare the dialysis membrane in accordance with the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Load the conjugation reaction mixture into the dialysis tubing or cassette, ensuring that some headspace is left to accommodate any potential increase in volume.
-
Place the sealed dialysis device into the beaker containing the dialysis buffer.
-
Gently stir the buffer at either 4°C or room temperature.[12]
-
Allow the dialysis to proceed for a period of 2-4 hours.
-
Change the dialysis buffer. To ensure the efficient removal of small molecules, a minimum of three buffer changes is recommended.[7]
-
The final dialysis step can be conducted overnight at 4°C.[12]
-
Recover the purified protein conjugate from the dialysis device.
Purification Protocol Using Tangential Flow Filtration (TFF)
Materials:
-
A TFF system equipped with a pump and a reservoir
-
A TFF cassette or hollow fiber filter with an appropriate MWCO (e.g., 30 kDa for an antibody with a molecular weight of ~150 kDa)
-
Diafiltration buffer (e.g., PBS)
Procedure:
-
Install the TFF membrane and condition the system by flushing it with buffer as recommended by the manufacturer.
-
Add the conjugation reaction mixture to the feed tank.
-
Concentrate the sample to the desired volume by operating the TFF system. The permeate, which contains the small molecules, is discarded.
-
Perform diafiltration by adding diafiltration buffer to the feed tank at the same rate at which the permeate is being removed. This process exchanges the buffer and further removes small molecule impurities. Typically, 5-10 diavolumes are sufficient for this step.
-
Following diafiltration, perform a final concentration step to achieve the desired concentration of the protein conjugate.
-
Recover the purified and concentrated protein conjugate from the system.
Visualizations of Key Processes
The NHS Ester Reaction Pathway
Caption: The reaction of an NHS ester with a primary amine on a protein.
Experimental Workflow for the Purification of Protein Conjugates
Caption: An overview of the purification workflows following NHS ester conjugation.
A Logical Framework for Purification Method Selection
Caption: A decision tree to guide the selection of a suitable purification method.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | The pH of the reaction buffer is incorrect. | Ensure that the pH of the reaction buffer is maintained between 8.3 and 8.5.[4][5] |
| The presence of primary amines in the buffer (e.g., Tris). | Perform a buffer exchange to transfer the protein into an amine-free buffer such as PBS or a bicarbonate buffer.[14] | |
| The NHS ester has been hydrolyzed. | Use fresh, anhydrous DMSO or DMF to dissolve the NHS ester immediately prior to use.[13] | |
| Protein Precipitation During Conjugation | A high concentration of the organic solvent (DMSO/DMF). | Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. |
| Low Recovery Following Purification | Non-specific binding of the protein to the chromatography resin or membrane. | Consult the manufacturer's instructions for protocols on blocking non-specific binding sites. For SEC, ensure that the column is properly packed and that the sample has been clarified.[17] |
| Aggregation of the protein. | Analyze the sample for the presence of aggregates both before and after the purification step. Consider optimizing the conjugation conditions, for example, by using a lower molar excess of the NHS ester. | |
| Presence of Unreacted Label After Purification | The purification process was inefficient. | For dialysis, increase the number of buffer changes and the total duration of the dialysis.[7] For SEC, ensure that the column provides the necessary resolution for the size difference between the conjugate and the unreacted label. For TFF, increase the number of diavolumes used. |
Conclusion
The purification of protein conjugates after an NHS ester reaction is a crucial step that ensures the quality and reliability of downstream applications. Size exclusion chromatography, dialysis, and tangential flow filtration are all effective methods for the removal of unreacted reagents and byproducts. The choice of method should be guided by the specific requirements of the experiment, including the desired level of purity, the volume of the sample, and the acceptable processing time. By following the detailed protocols and troubleshooting advice provided in these application notes, researchers can successfully purify their protein conjugates for a broad range of scientific and therapeutic applications.
References
- 1. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of single‐use tangential flow filtration technology for purification of activated polysaccharides used in conjugate vaccine manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. cusabio.com [cusabio.com]
- 9. Protein purification | Abcam [abcam.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of purification strategies for antibodies used in a broad spectrum host cell protein immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 15. cube-biotech.com [cube-biotech.com]
- 16. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 17. single-pass-tangential-flow-filtration-to-debottleneck-downstream-processing-for-therapeutic-antibody-production - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for Long-Term Storage of NHS Ester-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxysuccinimide (NHS) ester chemistry is a widely utilized method for covalently labeling proteins with various molecules such as fluorescent dyes, biotin, or drug compounds. The reaction forms a stable amide bond between the primary amines (e.g., lysine residues and the N-terminus) on the protein and the NHS ester of the label. While the labeling process is robust, the long-term stability of the resulting protein conjugate is critical for the reproducibility of experiments and the shelf-life of therapeutic and diagnostic products. This document provides detailed application notes and protocols for the optimal long-term storage of NHS ester-labeled proteins and methods for assessing their stability over time.
Factors Affecting the Stability of Labeled Proteins
Several factors can influence the stability of NHS ester-labeled proteins during storage, potentially leading to loss of activity, aggregation, or degradation of the label.
-
Temperature: Storage temperature is a critical factor. While refrigeration at 4°C is suitable for short-term storage, long-term stability is generally enhanced at lower temperatures such as -20°C or -80°C.[1] However, it is crucial to avoid repeated freeze-thaw cycles, which can denature the protein.
-
pH: The stability of the amide bond formed is generally high, but extremes of pH can lead to hydrolysis. The pH of the storage buffer should be maintained within a neutral to slightly acidic range (pH 6.5-7.5) to ensure the stability of both the protein and the label.
-
Hydrolysis: The primary competing reaction during labeling is the hydrolysis of the NHS ester, which increases with higher pH.[2] While the resulting amide bond post-labeling is significantly more stable, residual unreacted NHS esters in the sample will hydrolyze, which can affect the pH of the storage solution if not properly buffered.
-
Additives and Cryoprotectants: The addition of stabilizing agents can significantly improve the long-term stability of labeled proteins.
-
Carrier Proteins: Bovine Serum Albumin (BSA) at a concentration of 1-10 mg/mL can help prevent denaturation and surface adsorption.
-
Glycerol: For storage at -20°C, adding glycerol to a final concentration of 50% can prevent the formation of ice crystals that can damage the protein structure.
-
Sodium Azide: To prevent microbial growth during storage at 4°C, 0.02-0.05% sodium azide can be added.[3] Note that sodium azide is an inhibitor of horseradish peroxidase (HRP) and should be avoided if the labeled protein is an HRP conjugate.
-
-
Lyophilization (Freeze-Drying): For maximal long-term stability, lyophilization can be an effective method. This process removes water from the protein preparation, which significantly slows down chemical degradation pathways.[4][5] The presence of cryoprotectants like trehalose or sucrose is often necessary to protect the protein during the freezing and drying process.[6][7]
Recommended Long-Term Storage Protocols
The optimal storage strategy depends on the intended use and required shelf-life of the labeled protein.
Protocol 1: Liquid Storage at -20°C or -80°C
-
Buffer Exchange: After purification of the labeled protein, exchange the buffer to a suitable storage buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Add Cryoprotectant: For storage at -20°C, add sterile glycerol to a final concentration of 50% (v/v) and mix gently.
-
Aliquot: Dispense the labeled protein into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C. For fluorescently labeled proteins, protect from light.
Protocol 2: Lyophilization for Ambient or Refrigerated Storage
-
Formulation: Dialyze the purified labeled protein against a lyophilization buffer containing a cryoprotectant (e.g., 5-10% trehalose or sucrose in a low-salt buffer).
-
Freezing: Freeze the protein solution in lyophilization vials at a controlled rate.
-
Primary Drying (Sublimation): Dry the frozen product under vacuum to remove the bulk of the water.
-
Secondary Drying (Desorption): Increase the temperature slightly to remove residual bound water.
-
Sealing and Storage: Seal the vials under vacuum or an inert gas (e.g., nitrogen or argon) and store at the desired temperature (e.g., 4°C or room temperature), protected from light.
Quantitative Data Summary
The following table summarizes stability data for fluorescent antibody conjugates under various storage conditions.
| Storage Condition | State | Duration of Stability | Reference |
| 25°C, 4-5°C, -20°C | Lyophilized | 1,294 days | |
| 37°C | Lyophilized | At least 65 days | |
| 4-5°C, -20°C | Liquid (pH 7.4 and 8.0) | 1,294 days | |
| 25°C | Liquid (pH 7.4) | 473 days | |
| 25°C | Liquid (pH 8.0) | 160 days | |
| 4-5°C | Rehydrated from lyophilized | Up to 600 days |
Experimental Protocols for Stability Assessment
Regular assessment of the stability of stored NHS ester-labeled proteins is crucial to ensure their functionality. The following are key experimental protocols to evaluate the integrity of the conjugate over time.
Protocol 3: Determination of Degree of Labeling (DOL)
The DOL, or the molar ratio of the label to the protein, is a critical parameter to monitor. A decrease in DOL over time may indicate degradation of the label or the protein.
Materials:
-
Stored labeled protein sample
-
Spectrophotometer
-
Quartz cuvette
Procedure:
-
Thaw an aliquot of the stored labeled protein. If the sample contains aggregates, centrifuge at >10,000 x g for 10 minutes and use the supernatant.
-
Measure the absorbance of the sample at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).
-
Calculate the concentration of the protein using the following formula, correcting for the absorbance of the label at 280 nm:
-
Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein
-
Where:
-
CF is the correction factor (A280 of the free label / Amax of the free label).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the label:
-
Label Concentration (M) = Amax / ε_label
-
Where ε_label is the molar extinction coefficient of the label at its Amax.
-
-
Calculate the DOL:
-
DOL = Label Concentration / Protein Concentration
-
Protocol 4: Assessment of Protein Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an excellent method for detecting and quantifying aggregates.[8][9][10]
Materials:
-
Stored labeled protein sample
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size exclusion column suitable for the size of the protein
-
Mobile phase (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the stored labeled protein sample by thawing and centrifuging to remove any large particulates.
-
Inject a defined amount of the protein sample onto the column.
-
Run the chromatography and monitor the elution profile at 280 nm and, if applicable, the absorbance wavelength of the label.
-
Analyze the chromatogram. The appearance of peaks eluting earlier than the main monomer peak indicates the presence of aggregates. Integrate the peak areas to quantify the percentage of monomer, aggregates, and any fragments.
Protocol 5: Evaluation of Biological Activity by Enzyme-Linked Immunosorbent Assay (ELISA)
For labeled antibodies, an ELISA can be used to assess the retention of their antigen-binding activity.
Materials:
-
Stored labeled antibody
-
Antigen-coated microplate
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
If the label is not an enzyme, an appropriate enzyme-conjugated secondary antibody and substrate are needed.
Procedure:
-
Block the antigen-coated microplate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a dilution series of the stored labeled antibody and a fresh, unstored control labeled antibody.
-
Add the antibody dilutions to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
If the primary antibody is not enzyme-labeled, add the appropriate enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature. Wash the plate again.
-
Add the enzyme substrate and incubate until color develops.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Compare the binding curves of the stored antibody to the control. A significant shift in the EC50 value indicates a loss of biological activity.[1][11][12]
Visualizations
Caption: Workflow for NHS Ester Labeling of Proteins.
Caption: Potential Degradation Pathways for Labeled Proteins.
Caption: Workflow for Assessing the Stability of Stored Labeled Proteins.
References
- 1. Overview of Enzyme-Linked Immunosorbent Assay (ELISA) | Cell Signaling Technology [cellsignal.com]
- 2. ulab360.com [ulab360.com]
- 3. Flow Cytometry Protocol [protocols.io]
- 4. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. Sandwich ELISA protocol | Abcam [abcam.com]
- 11. seracare.com [seracare.com]
- 12. mabtech.com [mabtech.com]
Troubleshooting & Optimization
How to improve low yield in bioconjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in bioconjugation reactions.
Troubleshooting Guides
This section addresses specific issues that can lead to low bioconjugation yields, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Target Molecule Labeling
Question: My final product shows a very low or undetectable level of conjugation. What could be the cause?
Answer:
Several factors can contribute to poor or no labeling of your target molecule. Systematically evaluating each step of your process can help identify the root cause.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Incorrect Reaction Buffer pH | The optimal pH for many common bioconjugation reactions is critical. For instance, NHS ester reactions with primary amines are most efficient at a pH of 7.2-8.5. Below this range, the amine is protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes rapid.[1][2] For maleimide-thiol reactions, a pH of 6.5-7.5 is recommended to ensure specific reaction with thiols and minimize side reactions with amines.[3] Verify the pH of your reaction buffer and adjust if necessary. |
| Presence of Interfering Substances in the Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with amine-reactive reagents like NHS esters.[4] Similarly, thiol-containing reagents like DTT or beta-mercaptoethanol in the buffer will interfere with maleimide-thiol conjugations.[5] It is crucial to perform a buffer exchange into a compatible buffer (e.g., PBS, HEPES, Borate) before starting the conjugation reaction.[4] |
| Inactive or Degraded Reagents | NHS esters are susceptible to hydrolysis, especially in the presence of moisture.[6] Ensure that your labeling reagents are stored correctly (e.g., at -20°C with desiccant) and are not expired. To check for NHS ester hydrolysis, you can measure the absorbance at 260-280 nm, as the NHS byproduct absorbs in this range.[1] |
| Insufficient Molar Excess of Labeling Reagent | A sufficient molar excess of the labeling reagent is necessary to drive the reaction to completion. For NHS ester and maleimide reactions, a 10-20 fold molar excess of the label is often recommended as a starting point.[7] However, the optimal ratio depends on the specific biomolecule and reagent and may require empirical optimization.[8] |
| Inaccessible Reactive Groups on the Biomolecule | The three-dimensional structure of a protein can bury reactive amino acid residues like lysines or cysteines, making them inaccessible to the labeling reagent.[9] This can lead to a lower than expected degree of labeling.[9] Consider using linkers with longer spacer arms to improve accessibility or, if possible, genetically engineer the protein to introduce more accessible reactive sites.[9] |
| Oxidized Thiols (for Maleimide Chemistry) | Cysteine residues can form disulfide bonds, which are unreactive towards maleimides.[8][10] If you are targeting cysteine residues, it is often necessary to pre-treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds and free up the thiol groups for conjugation.[7][10] |
| Low Purity or Concentration of Starting Materials | Impurities in your biomolecule preparation can compete with the target for labeling, reducing the yield of the desired conjugate.[4][11] Additionally, an inaccurate measurement of the starting biomolecule concentration will lead to an incorrect calculation of the required molar excess of the labeling reagent.[6][11] Ensure your biomolecule is of high purity (>95%) and accurately quantified.[11] |
Issue 2: Low Recovery of the Final Conjugate
Question: After the purification step, the yield of my bioconjugate is very low. Why is this happening?
Answer:
Low recovery after purification is a common issue and can often be attributed to the purification method itself or to changes in the physicochemical properties of the conjugate.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Inappropriate Purification Method | The chosen purification method may not be suitable for separating the conjugate from unreacted starting materials. For example, if there is a significant difference in size between the conjugate and the free label, size exclusion chromatography (gel filtration) is often effective.[12][13] For antibody-drug conjugates (ADCs), techniques like hydrophobic interaction chromatography (HIC) or ion-exchange chromatography may be necessary to separate species with different drug-to-antibody ratios (DARs).[14] |
| Precipitation of the Conjugate | Over-modification of a protein can alter its isoelectric point and lead to precipitation, especially if the attached molecule is hydrophobic.[6][15] This can result in significant loss of product during purification. To mitigate this, try reducing the molar excess of the labeling reagent or using a more hydrophilic linker.[15] If precipitation occurs, you may be able to redissolve the conjugate by adjusting the pH of the buffer.[6] |
| Loss of Product During Buffer Exchange/Desalting | During buffer exchange steps using methods like dialysis or spin columns, it is possible to lose some of the product. Ensure you are using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that is significantly smaller than your conjugate.[16] When using spin columns, make sure not to overload the column and follow the manufacturer's instructions for centrifugation speed and time to maximize recovery.[17][18] |
| Non-specific Binding to Purification Media | The bioconjugate may be non-specifically binding to the chromatography resin or membrane used for purification, leading to low elution and recovery. This can be particularly problematic with hydrophobic conjugates. Consider changing the type of resin or membrane, or modifying the buffer conditions (e.g., adding a non-ionic detergent) to reduce non-specific interactions. |
Issue 3: Batch-to-Batch Variability in Conjugation Yield
Question: I am seeing significant differences in my bioconjugation yield from one experiment to the next, even though I am following the same protocol. What could be the reason?
Answer:
Inconsistent yields often point to subtle variations in reaction conditions or reagent quality that are not being adequately controlled.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Inconsistent Reagent Quality | The quality of your labeling reagent can vary between batches, especially if it is nearing its expiration date or has been stored improperly. As mentioned earlier, NHS esters are particularly sensitive to moisture.[6] It is good practice to qualify a new batch of reagent before using it in a large-scale experiment. |
| Variations in Starting Biomolecule | Different batches of your protein or antibody may have slight variations in purity, concentration, or the number of accessible reactive sites. Always re-quantify the concentration of your biomolecule before each conjugation reaction and, if possible, characterize its purity.[11] |
| Slight Differences in Reaction Conditions | Seemingly minor variations in pH, temperature, or reaction time can have a significant impact on the final yield.[10][19] For example, the rate of NHS ester hydrolysis is highly dependent on both pH and temperature.[1] Use a calibrated pH meter, a temperature-controlled incubator, and a timer to ensure consistency between experiments. |
| Inconsistent Purification | Variations in the packing of a chromatography column or the age of a purification resin can lead to inconsistent recovery. If possible, use pre-packed columns and follow a standardized protocol for column equilibration, sample loading, and elution. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the solubility of my hydrophobic small molecule for conjugation in an aqueous buffer?
A1: Many small molecules are hydrophobic and require an organic co-solvent for dissolution before being added to the aqueous reaction buffer.[20] Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used for this purpose.[8][20] It is important to use anhydrous solvents to prevent premature hydrolysis of reactive groups like NHS esters. The final concentration of the organic co-solvent in the reaction mixture should generally be kept low (typically <10%) to avoid denaturation of the protein.
Q2: What is the optimal molar ratio of labeling reagent to my biomolecule?
A2: The optimal molar ratio is highly dependent on the specific biomolecule, the labeling reagent, and the desired degree of labeling. A common starting point for NHS ester or maleimide labeling of proteins is a 10-20 fold molar excess of the label.[7] However, this often needs to be optimized empirically. You can perform a series of small-scale reactions with varying molar ratios and analyze the products to determine the optimal conditions for your specific application.
Q3: How do I stop the conjugation reaction?
A3: For amine-reactive chemistries like NHS esters, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, at a final concentration of 20-50 mM.[21] This will react with any excess NHS ester and prevent further modification of your biomolecule. For thiol-reactive chemistries, a small molecule thiol like β-mercaptoethanol can be used to quench the reaction. The unreacted label and quenching reagent can then be removed during the purification step.
Q4: How can I determine the degree of labeling (DOL) of my final conjugate?
A4: The degree of labeling (also known as the degree of substitution) is the average number of label molecules conjugated to each biomolecule. For labels that have a distinct UV-Vis absorbance spectrum, the DOL can be determined spectrophotometrically.[13][22] This involves measuring the absorbance of the purified conjugate at two wavelengths: the absorbance maximum of the label and the absorbance maximum of the protein (typically 280 nm). The DOL can then be calculated using the Beer-Lambert law, taking into account a correction factor for the absorbance of the label at 280 nm.[13][23]
Q5: What is "click chemistry" and how can it improve my bioconjugation yield?
A5: Click chemistry refers to a class of reactions that are highly efficient, specific, and bioorthogonal, meaning they do not interfere with native biological processes.[24][] The most common click chemistry reaction used in bioconjugation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[21][26] These reactions often proceed with high yields under mild, aqueous conditions.[24] If you are experiencing low yields with traditional chemistries, click chemistry can be a powerful alternative, provided you can introduce an azide or alkyne group into your biomolecule and labeling reagent.[3]
Quantitative Data Summary
Table 1: Half-life of NHS Esters at Different pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1] |
| 8.0 | 4 | ~1 hour[21] |
| 8.6 | 4 | 10 minutes[1] |
This table illustrates the strong dependence of NHS ester stability on pH and temperature. Higher pH and temperature lead to a significantly faster rate of hydrolysis, which competes with the desired conjugation reaction.
Table 2: Common Bioconjugation Chemistries and Recommended Reaction Conditions
| Chemistry | Target Functional Group | Reactive Group | Recommended pH | Recommended Molar Excess (Label:Biomolecule) |
| Amine-reactive | Primary amines (-NH2) | NHS ester | 7.2 - 8.5 | 5-20x[20] |
| Thiol-reactive | Sulfhydryls (-SH) | Maleimide | 6.5 - 7.5[3] | 10-20x[7][10] |
| Click Chemistry (CuAAC) | Azide (-N3) | Alkyne | 7.0 - 9.0[5] | Near stoichiometric (optimization may be needed) |
This table provides a general guideline for common bioconjugation chemistries. The optimal conditions for a specific reaction may need to be determined empirically.
Table 3: Common Buffer Components and Their Potential for Interference
| Buffer Component | Interfering Chemistries | Reason for Interference |
| Tris, Glycine | Amine-reactive (e.g., NHS esters) | Contain primary amines that compete with the target biomolecule.[4] |
| Sodium Azide | Amine-reactive (at high concentrations) | Can interfere with NHS ester reactions. |
| DTT, β-mercaptoethanol | Thiol-reactive (e.g., maleimides) | Contain thiols that will react with the maleimide group.[5] |
| Ammonium salts | Amine-reactive | Contain primary amines. |
| Borate | Can form complexes with sugars.[27] | May interfere with glycoprotein conjugations. |
It is crucial to ensure that your reaction buffer is free from these interfering components. Buffer exchange is highly recommended before initiating the conjugation reaction.
Experimental Protocols
Protocol 1: General NHS Ester Labeling of a Protein
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into a reaction buffer such as 0.1 M sodium bicarbonate, pH 8.3-8.5.[11][20] This can be done using dialysis or a desalting spin column.
-
Prepare Protein Solution: Adjust the concentration of the protein in the reaction buffer to 1-10 mg/mL.[8][11]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[8][20]
-
Calculate Molar Excess: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., 10-fold) over the protein.
-
Reaction: While gently vortexing, add the calculated volume of the NHS ester solution to the protein solution.[20]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.[12]
-
Purification: Remove the unreacted NHS ester and byproducts by gel filtration (desalting column) or dialysis.[20]
Protocol 2: General Maleimide Labeling of a Protein
-
Buffer Exchange: Ensure the protein is in a thiol-free buffer, such as PBS, HEPES, or Tris, at pH 7.0-7.5.[10] The buffer should be degassed to minimize oxidation of thiols.[8][10]
-
Reduction of Disulfides (Optional): If targeting internal cysteines, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to reduce disulfide bonds.[7][10]
-
Prepare Maleimide Solution: Dissolve the maleimide reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[9]
-
Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess.[9][10]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7][9]
-
Purification: Purify the conjugate using gel filtration, dialysis, or another suitable chromatography method to remove unreacted maleimide.[10]
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Reactants: Dissolve the alkyne-modified biomolecule and the azide-containing label in a suitable buffer (e.g., PBS).
-
Prepare Reagents: Prepare stock solutions of copper(II) sulfate (e.g., 20 mM in water), a copper-stabilizing ligand such as THPTA (e.g., 50 mM in water), and a reducing agent like sodium ascorbate (e.g., 100 mM in water, freshly prepared).[26][28]
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-biomolecule and the azide-label.[26]
-
Add Catalyst: Prepare a premixed solution of copper(II) sulfate and the ligand. Add this to the reaction mixture.[26]
-
Initiate Reaction: Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.[26][28]
-
Incubation: Incubate the reaction for 1 hour at room temperature.[26]
-
Purification: Purify the conjugate using a method appropriate for your biomolecule, such as size exclusion chromatography or affinity chromatography, to remove the copper catalyst and unreacted components.
Protocol 4: Protein Concentration Determination using Bradford Assay
-
Prepare Bradford Reagent: Prepare the Coomassie Brilliant Blue G-250 dye reagent as per the manufacturer's instructions or by dissolving 100 mg of the dye in 50 mL of 95% ethanol, adding 100 mL of 85% phosphoric acid, and diluting to 1 L with distilled water.[1][6]
-
Prepare Protein Standards: Prepare a series of protein standards of known concentrations (e.g., 0.05 to 1.0 mg/mL) using a standard protein like Bovine Serum Albumin (BSA).[19]
-
Sample Preparation: Dilute your unknown protein sample to a concentration that is expected to fall within the range of your standard curve.
-
Assay: In a microplate or cuvettes, add a small volume of each standard and the unknown sample (e.g., 20 µL).[1] Add the Bradford reagent (e.g., 1 mL) and mix well.
-
Incubation: Incubate at room temperature for at least 5 minutes.[1][6]
-
Measurement: Measure the absorbance at 595 nm using a spectrophotometer.
-
Calculation: Plot a standard curve of absorbance versus protein concentration for the standards. Use the equation of the line from the standard curve to calculate the concentration of your unknown sample.[6][19]
Protocol 5: Quantification of Degree of Labeling (DOL)
-
Purify Conjugate: Ensure the bioconjugate is purified from any unreacted label.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at the protein's absorbance maximum (A_prot, typically 280 nm) and the label's absorbance maximum (A_label, specific to the label).
-
Calculate DOL: Use the following formula to calculate the degree of labeling:
DOL = (A_label * ε_prot) / [(A_prot - (A_label * CF)) * ε_label]
Where:
-
A_label: Absorbance of the conjugate at the λ_max of the label.
-
ε_prot: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[13]
-
A_prot: Absorbance of the conjugate at 280 nm.
-
CF: Correction factor (A_280 of the free label / A_max of the free label).
-
ε_label: Molar extinction coefficient of the label at its λ_max.
-
Visualizations
Caption: A general workflow for a typical bioconjugation experiment.
Caption: A decision tree for troubleshooting low yield in bioconjugation.
References
- 1. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. ohsu.edu [ohsu.edu]
- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bradford protein assay | Abcam [abcam.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. glenresearch.com [glenresearch.com]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. bioagilytix.com [bioagilytix.com]
- 15. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 16. skillscenter.colorado.edu [skillscenter.colorado.edu]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 19. Quantifying proteins using the Bradford method [qiagen.com]
- 20. interchim.fr [interchim.fr]
- 21. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 22. Degree of labeling (DOL) step by step [abberior.rocks]
- 23. spectra.arizona.edu [spectra.arizona.edu]
- 24. alphathera.com [alphathera.com]
- 26. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Buffers - ITW Reagents [itwreagents.com]
- 28. jenabioscience.com [jenabioscience.com]
Technical Support Center: 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the use and stability of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid, a common N-hydroxysuccinimide (NHS) ester crosslinker. The primary focus is on preventing the hydrolysis of the NHS ester group to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for? this compound is a molecule that contains an N-hydroxysuccinimide (NHS) ester functional group. NHS esters are widely used for bioconjugation, specifically for covalently linking molecules to primary amines (-NH₂) found on proteins (e.g., the side chain of lysine residues or the N-terminus), amino-modified oligonucleotides, and other biomolecules.[1][2] This reaction forms a stable amide bond.[]
Q2: What is NHS ester hydrolysis and why is it a problem? NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, converting the reactive ester group into an unreactive carboxylic acid.[4] This is the primary competing reaction during conjugation.[5][6] If the NHS ester is hydrolyzed before it can react with the target amine, the conjugation experiment will fail or result in very low yields.[]
Q3: What are the optimal storage conditions to prevent hydrolysis? To minimize hydrolysis, this compound should be stored in its solid form in a desiccated environment at -20°C.[][7] For stock solutions, dissolve the compound in a high-quality, anhydrous (water-free) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and store at -20°C.[8][9] These stock solutions can be stable for 1-2 months.[1][10]
Q4: How quickly should I use the reagent once it is dissolved in an aqueous buffer? Aqueous solutions of NHS esters are not stable and should be used immediately after preparation.[1] The rate of hydrolysis is rapid in aqueous environments, especially at neutral to alkaline pH.[7]
Q5: What is the optimal pH for conjugation reactions with NHS esters? The optimal pH for conjugation is a balance between amine reactivity and NHS ester stability. The reaction requires a deprotonated primary amine, which is favored at alkaline pH. However, the rate of hydrolysis also increases significantly at higher pH.[1][11] The recommended pH range is typically 7.2 to 8.5, with many protocols citing an optimal pH of 8.3-8.5.[1][4][12]
Q6: Which buffers should I use for the conjugation reaction? It is critical to use an amine-free buffer to avoid competition with your target molecule.[13] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate buffers. Buffers containing primary amines, such as Tris (Tris-HCl) or glycine, are not compatible and must be avoided for the reaction itself, though they can be used to quench the reaction afterward.[8]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Conjugation Yield | Hydrolyzed Reagent: The NHS ester was exposed to moisture during storage or handling, or an aqueous solution was prepared too far in advance. | Always use fresh or properly stored reagent. Allow the container to warm to room temperature before opening to prevent condensation.[7] Prepare aqueous solutions of the NHS ester immediately before use.[1] |
| Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule for the NHS ester.[13] | Perform a buffer exchange on your sample into a recommended amine-free buffer like PBS, HEPES, or bicarbonate buffer (pH 7.2-8.5).[4][13] | |
| Incorrect pH: The reaction pH is too low (<7), causing the target amines to be protonated and non-reactive.[1] | Adjust the pH of the reaction mixture to the optimal range of 7.2-8.5 using a concentrated, amine-free buffer.[14] | |
| Degraded Solvent: The organic solvent (e.g., DMF) used to dissolve the NHS ester contains amine impurities (e.g., dimethylamine). | Use high-quality, anhydrous, amine-free DMF or DMSO. DMF with a "fishy" smell is degraded and should not be used.[1] | |
| Reaction Mixture pH Drops | Hydrolysis of NHS Ester: During large-scale labeling reactions, the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of the buffer.[1][12] | Monitor the pH of the reaction mixture periodically. If necessary, use a more concentrated buffer or add a small amount of base to maintain the optimal pH.[1][12] |
| Precipitation of Reagent | Poor Solubility: The NHS ester is not fully dissolved before being added to the aqueous reaction mixture. | Ensure the NHS ester is completely dissolved in a small volume of anhydrous DMSO or DMF before adding it to the aqueous solution containing the biomolecule.[1][2] |
Data Presentation: NHS Ester Stability
The stability of an NHS ester is highly dependent on pH and temperature. The half-life (t½) is the time it takes for 50% of the NHS ester to hydrolyze. As pH increases, the half-life decreases dramatically.
| pH | Temperature | Half-Life (t½) | Source |
| 7.0 | 0°C | 4 - 5 hours | [15] |
| 8.0 | Room Temp | ~3.5 hours (210 min) | [16][17] |
| 8.5 | Room Temp | ~3 hours (180 min) | [16][17] |
| 8.6 | 4°C | 10 minutes | [15] |
| 9.0 | Room Temp | ~2 hours (125 min) | [16][17] |
Note: Half-life values can vary depending on the specific structure of the NHS ester and buffer conditions. The values from porphyrin-NHS esters are provided as a representative example.[16][17]
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a general workflow for conjugating this compound to a protein. Optimization may be required based on the specific protein and desired degree of labeling.
1. Reagent Preparation:
-
Protein Solution: Prepare the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.0). The optimal protein concentration is typically 1-10 mg/mL.[1][10] If the protein buffer contains amines like Tris, perform a buffer exchange via dialysis or gel filtration.[13]
-
NHS Ester Stock Solution: Immediately before starting the reaction, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[14] Vortex to ensure it is fully dissolved.[18]
2. Conjugation Reaction:
-
Calculate the required amount of NHS ester. A molar excess of 8-20 fold of the NHS ester over the protein is a common starting point for mono-labeling.[1][10]
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[1] The final concentration of the organic solvent should ideally be less than 10%.[4]
-
Incubate the reaction at room temperature for 1-4 hours or on ice/at 4°C overnight.[1][]
3. Reaction Quenching (Optional):
-
To stop the reaction, add an amine-containing buffer such as Tris or glycine to a final concentration of 20-50 mM.[4][15] Incubate for 15-30 minutes. This will consume any unreacted NHS ester.
4. Purification of the Conjugate:
-
Remove excess, unreacted NHS ester and the hydrolyzed by-product from the labeled protein.[12] The most common method for macromolecules is size-exclusion chromatography (gel filtration).[1][10] Dialysis can also be used.[18]
Mandatory Visualization
Reaction Pathways
The following diagrams illustrate the two competing reactions involving the NHS ester: the desired aminolysis (conjugation) and the undesirable hydrolysis.
Caption: Competing reaction pathways for an NHS ester.
Caption: Recommended experimental workflow for NHS ester conjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. glenresearch.com [glenresearch.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. covachem.com [covachem.com]
- 9. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 10. interchim.fr [interchim.fr]
- 11. fluidic.com [fluidic.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 18. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting NHS ester labeling inefficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during N-hydroxysuccinimide (NHS) ester labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My labeling efficiency is very low. What are the potential causes and how can I improve it?
Low labeling efficiency is a common issue with several potential root causes. The following sections break down the most frequent culprits and provide targeted solutions.
A. Reaction Conditions
The efficiency of the NHS ester reaction is highly dependent on the experimental conditions.
-
pH: The reaction between an NHS ester and a primary amine is strongly pH-dependent. The optimal pH range is typically 7.2-8.5.[1][2][] At a lower pH, the primary amines on the protein are protonated and thus unavailable for reaction.[4] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction.[1][4][5]
-
Temperature and Incubation Time: Reactions are typically performed for 0.5 to 4 hours at room temperature or at 4°C.[1][2] Lower temperatures can help to minimize hydrolysis of the NHS ester, but may require a longer incubation time to achieve sufficient labeling.[6]
-
Concentration: The concentration of both the protein and the NHS ester can impact labeling efficiency. Low protein concentrations can lead to less efficient crosslinking due to the competing hydrolysis reaction.[1][5] It is recommended to use a protein concentration of at least 2 mg/mL.[7]
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Use a freshly calibrated pH meter to check.
-
Optimize Temperature and Time: If you suspect hydrolysis is an issue, try performing the reaction at 4°C overnight. Conversely, if the reaction is slow, a slightly longer incubation at room temperature might be beneficial.
-
Increase Reactant Concentrations: If possible, increase the concentration of your protein and/or the molar excess of the NHS ester.
B. Buffer Composition
The choice of buffer is critical for a successful NHS ester labeling reaction.
-
Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[1][8][9] These buffers will compete with the target protein for reaction with the NHS ester, leading to significantly reduced labeling efficiency.
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer are commonly used and recommended for NHS ester labeling.[1][2]
Troubleshooting Steps:
-
Check Buffer Components: Carefully review the composition of all buffers used in your experiment, including any buffers your protein was stored in.
-
Perform Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., PBS, borate) using dialysis or a desalting column prior to labeling.[9]
C. Reagent Quality and Handling
The stability and quality of the NHS ester reagent are paramount.
-
Hydrolysis: NHS esters are moisture-sensitive and can hydrolyze over time, especially when exposed to aqueous environments.[1][5][10] Many NHS esters are not water-soluble and must be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[11][12][13]
-
Storage: NHS ester reagents should be stored desiccated at the recommended temperature (typically -20°C) to prevent degradation.
Troubleshooting Steps:
-
Use Fresh Reagents: Prepare the NHS ester solution immediately before adding it to the reaction mixture. Do not store NHS esters in aqueous solutions.[4]
-
Use High-Quality Anhydrous Solvent: When dissolving the NHS ester, use a high-quality, anhydrous grade of DMSO or DMF.[14] Degraded DMF can contain amines that will react with the NHS ester.[4][14]
-
Proper Storage: Ensure your stock of NHS ester is stored correctly and has not expired.
D. Protein-Specific Factors
The properties of the target protein can also influence labeling efficiency.
-
Accessibility of Primary Amines: The primary amines (the N-terminus and the epsilon-amino group of lysine residues) on the surface of the protein must be accessible to the NHS ester for the reaction to occur.[8] Steric hindrance can prevent efficient labeling.
-
Protein Purity: Impurities in the protein sample can sometimes interfere with the labeling reaction.[9]
Troubleshooting Steps:
-
Assess Amine Accessibility: If you have structural information about your protein, you can predict the accessibility of lysine residues.
-
Consider a Longer Linker: If steric hindrance is suspected, using an NHS ester with a longer spacer arm may improve accessibility.[8]
-
Ensure Protein Purity: Use highly purified protein for your labeling reactions.
Q2: How can I determine the efficiency of my labeling reaction?
Quantifying the degree of labeling (DOL), also known as the molar ratio of dye to protein, is crucial for ensuring reproducibility and for many downstream applications. A common method involves spectrophotometry.
Experimental Protocol: Determining Degree of Labeling (DOL) by Spectrophotometry
-
Remove Unbound Label: It is essential to remove all non-conjugated label before measuring absorbance. This can be achieved by dialysis or gel filtration.[15]
-
Measure Absorbance:
-
Measure the absorbance of the labeled protein solution at 280 nm (A280), which corresponds to the protein absorbance.
-
Measure the absorbance at the maximum absorbance wavelength (λmax) of the label (e.g., a fluorescent dye).[15]
-
-
Calculate Protein Concentration:
-
The dye will also absorb at 280 nm, so a correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.[15]
-
Protein Concentration (M) = [A280 - (A_max * CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein.
-
-
-
Calculate Degree of Labeling:
-
DOL = A_max / (ε_dye * Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of the dye at its λmax.
-
-
| Parameter | Description |
| A280 | Absorbance of the labeled protein at 280 nm |
| A_max | Absorbance of the labeled protein at the label's λmax |
| CF | Correction Factor (A280 of dye / A_max of dye) |
| ε_protein | Molar extinction coefficient of the protein (M⁻¹cm⁻¹) |
| ε_dye | Molar extinction coefficient of the dye (M⁻¹cm⁻¹) |
Q3: My protein precipitates after labeling. What should I do?
Protein precipitation post-labeling can occur due to a few factors.
-
Over-labeling: The addition of too many label molecules can alter the protein's net charge and pI, leading to a decrease in solubility.[8][16]
-
Hydrophobic Labels: Labeling with very hydrophobic dyes or molecules can cause the protein to aggregate and precipitate.
Troubleshooting Steps:
-
Reduce Molar Excess: Decrease the molar ratio of the NHS ester to the protein in the reaction to reduce the degree of labeling.[16]
-
Optimize Reaction Time: Shorten the incubation time to limit the extent of the reaction.
-
Use a More Hydrophilic Label: If possible, choose a more water-soluble version of your label. For example, sulfo-NHS esters are more water-soluble than standard NHS esters.[10]
Visualizing the NHS Ester Labeling Workflow and Troubleshooting Logic
The following diagrams illustrate the key chemical reaction and a logical workflow for troubleshooting common issues.
Caption: Chemical reaction of an NHS ester with a primary amine.
Caption: A logical workflow for troubleshooting low labeling efficiency.
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions.
| pH | Temperature (°C) | Half-life | Reference |
| 7.0 | 0 | 4-5 hours | [1][2][5] |
| 8.0 | Room Temp | ~1 hour | [10] |
| 8.5 | Room Temp | ~20 minutes | [17] |
| 8.6 | 4 | 10 minutes | [1][5] |
| 9.0 | Room Temp | ~10 minutes | [17] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
General Experimental Protocol for Protein Labeling with NHS Esters
This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester label
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[7]
-
-
Perform the Labeling Reaction:
-
Add the dissolved NHS ester to the protein solution. A molar excess of 8-20 fold of the NHS ester to the protein is a common starting point.[4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light if the label is light-sensitive.[4]
-
-
Quench the Reaction (Optional but Recommended):
-
Purify the Labeled Protein:
-
Determine the Degree of Labeling:
-
Follow the spectrophotometric protocol described in Q2 to quantify the labeling efficiency.
-
-
Store the Labeled Protein:
-
Store the purified conjugate under appropriate conditions, typically at 4°C or -20°C, and protected from light if fluorescently labeled.
-
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. glenresearch.com [glenresearch.com]
- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. covachem.com [covachem.com]
- 14. researchgate.net [researchgate.net]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 18. abpbio.com [abpbio.com]
Side reactions of NHS esters with serine and threonine
<
This guide provides troubleshooting advice and answers to frequently asked questions regarding N-hydroxysuccinimide (NHS) ester chemistry, with a specific focus on potential side reactions with serine and threonine residues.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester in bioconjugation?
A1: N-hydroxysuccinimide (NHS) esters are widely used reagents that selectively react with primary aliphatic amine groups (–NH₂).[1] In proteins, these are found at the N-terminus of polypeptide chains and on the side chain of lysine (Lys, K) residues.[2] The reaction, a nucleophilic acyl substitution, results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.[1]
Q2: What are the optimal conditions for an NHS ester reaction?
A2: NHS ester labeling reactions are highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[2][3][4] Below this range, the primary amines are protonated (-NH₃⁺) and are not sufficiently nucleophilic to react.[3][4] Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces conjugation efficiency.[2][3][5] Reactions are often performed in phosphate, borate, or bicarbonate buffers.[2]
Q3: Can NHS esters react with amino acids other than lysine?
A3: Yes, while highly selective for primary amines, NHS esters can exhibit reactivity with other nucleophilic amino acid side chains.[5] Significant side reactions have been reported with serine, threonine, and tyrosine, particularly when these residues are located in favorable microenvironments within the protein structure.[5][6][7][8] Cysteine and histidine can also react, though these reactions are generally less common or result in less stable products.[5][6]
Q4: How significant is the side reaction with serine and threonine?
A4: The reaction of NHS esters with the hydroxyl groups (-OH) of serine and threonine is generally much slower than the reaction with primary amines.[5][6] However, this O-acylation can become significant, especially under conditions of high NHS ester concentration or when accessible primary amines are limited.[7][9] The resulting ester bond is less stable than the amide bond formed with lysine and can be hydrolyzed, particularly under basic conditions or with heat treatment.[1][9]
Q5: What is NHS ester hydrolysis?
A5: Hydrolysis is a major competing side reaction where the NHS ester reacts with water instead of the target amine.[2][5][10] This reaction inactivates the reagent by converting the ester to a non-reactive carboxylic acid. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[2][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Hydrolyzed NHS Ester: The reagent was exposed to moisture during storage or reconstituted long before use.[11] 2. Incorrect Buffer pH: pH is too low (<7.2), causing protonation of amines.[3][4] 3. Competing Nucleophiles in Buffer: Buffer contains primary amines (e.g., Tris, glycine).[5] 4. Low Protein Concentration: The rate of hydrolysis outcompetes the bimolecular reaction with the dilute protein.[10] | 1. Use fresh, high-quality NHS ester. Store desiccated at -20°C.[11][12] Equilibrate to room temperature before opening to prevent condensation.[11] 2. Optimize reaction pH to 8.0-8.5.[3][4] Use a reliable pH meter to verify buffer pH. 3. Perform a buffer exchange into a non-amine-containing buffer like PBS, HEPES, or bicarbonate.[2][13] 4. Increase the concentration of the protein in the reaction mixture (1-10 mg/mL is recommended).[4][14] |
| Poor Reproducibility | 1. Variable NHS Ester Activity: Inconsistent handling and storage of the NHS ester.[11] 2. pH Drift During Reaction: Hydrolysis of the NHS ester releases NHS, which is acidic and can lower the pH of poorly buffered solutions.[3][14] 3. Inconsistent Reaction Times/Temperatures: Reaction kinetics are sensitive to time and temperature.[5] | 1. Aliquot NHS ester upon receipt to minimize freeze-thaw cycles and moisture exposure. 2. Use a more concentrated buffer (e.g., 0.1 M) for large-scale reactions to maintain a stable pH.[3][14] 3. Standardize reaction time and temperature. Perform reactions at 4°C for longer incubations or for temperature-sensitive proteins.[2] |
| Unexpected Protein Modification (e.g., Aggregation, Loss of Function) | 1. Off-Target Labeling: Significant modification of serine, threonine, or tyrosine residues, potentially at functionally important sites.[7][8] 2. High Degree of Labeling: Excessive labeling of lysine residues can alter protein charge and structure. 3. Hydrolysis of O-Acyl Adducts: Unstable ester linkages on Ser/Thr may hydrolyze over time, leading to heterogeneous products.[1] | 1. Lower the molar excess of the NHS ester in the reaction. Optimize the stoichiometry to achieve the desired degree of labeling with minimal side reactions. 2. Reduce the reaction pH towards 7.5. This slows the reaction with amines but significantly disfavors reaction with hydroxyl groups. 3. To selectively reverse O-acylation, consider post-reaction treatment with hydroxylamine or by incubating in a boiling water bath, which can cleave the ester bonds while leaving the stable amide bonds intact.[9] |
Quantitative Data Summary
The stability of an NHS ester is critical for successful conjugation and is highly influenced by pH.
Table 1: pH-Dependent Hydrolysis of NHS Esters in Aqueous Solution
| pH | Half-life of NHS Ester | Reference(s) |
| 7.0 | 4-5 hours (at 0-4°C) | [2][5][6] |
| 8.0 | 1 hour (at 4°C) | [5][6] |
| 8.6 | 10 minutes (at 4°C) | [2][5][6] |
| 9.0 | < 10 minutes | [11] |
Note: Half-life can vary based on the specific NHS ester compound, buffer composition, and temperature.
Reaction Mechanisms & Workflows
The following diagrams illustrate the key chemical reactions and a logical troubleshooting workflow for NHS ester conjugations.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 7. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 13. broadpharm.com [broadpharm.com]
- 14. interchim.fr [interchim.fr]
Technical Support Center: 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid (also known as NHS-C6-acid). This guide focuses on the critical step of removing unreacted NHS-C6-acid after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Unreacted this compound possesses a reactive N-hydroxysuccinimide (NHS) ester group and a free carboxylic acid. If not removed, these functional groups can lead to several issues:
-
Undesired Cross-linking: The NHS ester can react with primary amines on other molecules, leading to unintended cross-linking or aggregation of your target molecule.
-
Altered Product Properties: The free carboxylic acid can change the overall charge and isoelectric point (pI) of the final conjugate, potentially affecting its solubility, stability, and biological activity.
-
Inaccurate Quantification: Residual NHS-C6-acid can interfere with assays used to determine the concentration and degree of labeling of your conjugate. The N-hydroxysuccinimide byproduct of hydrolysis and conjugation absorbs light in the 260-280 nm range, which can interfere with protein quantification.[1]
-
Inconsistent Results: The presence of unreacted reagent can lead to variability between experiments and batches.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective methods for removing small molecules like unreacted NHS-C6-acid from larger biomolecules are:
-
Quenching: Inactivating the reactive NHS ester by adding a small molecule with a primary amine.
-
Size-Exclusion Chromatography (SEC): Separating molecules based on their size. This includes techniques like desalting columns.
-
Dialysis: Using a semi-permeable membrane to allow the diffusion of small molecules out of the sample.
Q3: What is "quenching" and when should I perform it?
A3: Quenching is the process of intentionally deactivating the reactive NHS ester by adding an excess of a small molecule containing a primary amine, such as Tris or glycine. This should be done at the end of the conjugation reaction to prevent the unreacted NHS-C6-acid from reacting with your target molecule or other components during purification and storage.
Q4: Which is a better quenching agent, Tris or glycine?
Q5: Can I just rely on hydrolysis to get rid of the unreacted NHS ester?
A5: While NHS esters do hydrolyze in aqueous solutions, relying solely on hydrolysis is not recommended for complete removal. The rate of hydrolysis is pH and temperature-dependent. For example, the half-life of an NHS ester can be several hours at neutral pH and 4°C, but only 10 minutes at pH 8.6 and 4°C.[1] Spontaneous hydrolysis may not be complete and can be slow, leaving a significant amount of unreacted NHS-C6-acid in your sample for an extended period. Active quenching followed by a purification step is the most reliable approach.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Protein precipitation after adding quenching agent or during purification. | The pI of the protein may be close to the pH of the buffer, leading to aggregation. Over-modification can also alter the protein's solubility.[2][3] | - Adjust the pH of the buffer to be further from the protein's pI. - Include solubility-enhancing agents like 5% glycerol in your buffers. - Reduce the molar excess of NHS-C6-acid in the initial reaction to avoid over-labeling. - Perform a buffer exchange into a more suitable buffer using a desalting column before extensive dialysis.[4] |
| Residual unreacted NHS-C6-acid detected after purification. | - Size-Exclusion Chromatography: The column may be overloaded, or the resolution may be insufficient. - Dialysis: Insufficient buffer exchange volume or time. | - Size-Exclusion Chromatography: Ensure the sample volume is no more than 30% of the column volume for desalting columns. For higher resolution, use a longer SEC column and a slower flow rate.[5] Consider running a second desalting step. - Dialysis: Increase the volume of the dialysis buffer (at least 100-fold greater than the sample volume) and perform at least three buffer changes over a 24-hour period.[6][7] |
| Low recovery of the conjugated product after purification. | - Size-Exclusion Chromatography: Non-specific binding of the protein to the column matrix. Dilution of the sample. - Dialysis: Protein precipitation inside the dialysis tubing or cassette. | - Size-Exclusion Chromatography: Block the column with a solution of bovine serum albumin (BSA) before use if non-specific binding is suspected. Choose a column with a suitable bed volume to minimize dilution. - Dialysis: Ensure the chosen buffer is optimal for your protein's stability. Gently agitate the dialysis buffer to prevent localized concentration gradients. |
| Inconsistent conjugation efficiency. | The NHS-C6-acid may have hydrolyzed before use. | NHS esters are moisture-sensitive. Always warm the reagent to room temperature before opening the container to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions. |
Data Presentation: Comparison of Removal Methods
The following tables summarize the key characteristics and typical performance of the common methods for removing unreacted this compound.
Table 1: Qualitative Comparison of Purification Methods
| Method | Principle | Speed | Efficiency | Sample Dilution | Scalability |
| Quenching | Chemical inactivation of the NHS ester | Very Fast (minutes) | High (for inactivation) | Minimal | Highly Scalable |
| Size-Exclusion Chromatography (Desalting Column) | Separation based on molecular size | Fast (minutes) | High | Moderate | Limited by column size |
| Dialysis | Diffusion across a semi-permeable membrane | Slow (hours to days) | Very High (with multiple buffer changes) | Minimal | Scalable with appropriate devices |
Table 2: Quantitative Comparison of Purification Methods
| Parameter | Size-Exclusion Chromatography (Desalting Column) | Dialysis |
| Typical Protein Recovery | 70-95% | >90% |
| Removal Efficiency | >95% for small molecules in a single pass | Theoretically can reach >99.999% with sufficient buffer exchanges. For example, three buffer changes with a 1:200 sample-to-buffer ratio can reduce contaminant levels by a factor of 8 x 106.[8] |
| Typical Processing Time | 5-15 minutes | 4-48 hours |
| Required Sample Volume | Microliters to Milliliters | Milliliters to Liters |
| Final Purity | High, but may have some carry-over of small molecules if overloaded. | Very high, considered the gold standard for buffer exchange and small molecule removal. |
Experimental Protocol: Removal of Unreacted this compound
This protocol describes a general workflow for quenching the conjugation reaction and subsequently removing the unreacted NHS-C6-acid and byproducts using a desalting column.
Materials:
-
Conjugation reaction mixture
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Desalting column with a molecular weight cutoff (MWCO) appropriate for the size of the target biomolecule (e.g., 5-10 kDa MWCO for most proteins)
-
Equilibration/Elution buffer: A buffer suitable for the stability and downstream application of the conjugated biomolecule (e.g., Phosphate Buffered Saline, pH 7.4)
-
Collection tubes
Procedure:
-
Quenching the Reaction: a. At the end of the desired conjugation reaction time, add the quenching buffer to the reaction mixture. A final concentration of 20-50 mM of the quenching agent is typically sufficient. b. For example, add 20 µL of 1 M Tris-HCl, pH 8.0, to a 1 mL reaction mixture for a final concentration of 20 mM. c. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Desalting Column Preparation: a. Prepare the desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the desired elution buffer. b. For spin columns, this is usually achieved by centrifugation. For gravity-flow columns, allow the equilibration buffer to pass through the column.
-
Sample Application and Purification: a. Apply the quenched reaction mixture to the center of the equilibrated desalting column bed. b. For Spin Columns: Place the column in a collection tube and centrifuge according to the manufacturer's protocol to elute the purified conjugate. c. For Gravity-Flow Columns: Allow the sample to enter the column bed and then add elution buffer. Collect the fractions as they elute. The purified conjugate will be in the initial fractions (the void volume), while the smaller unreacted NHS-C6-acid, quenching agent, and N-hydroxysuccinimide will be retained by the column and elute later.
-
Analysis of Purified Conjugate: a. Determine the concentration of the purified conjugate using a suitable method (e.g., Bradford assay, BCA assay, or UV-Vis spectroscopy at 280 nm). b. If necessary, analyze the degree of labeling using an appropriate analytical technique (e.g., mass spectrometry, HPLC).
Visualization
Experimental Workflow for Removal of Unreacted NHS-C6-Acid
Caption: Workflow for the removal of unreacted this compound.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 4. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 5. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing NHS Ester Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their NHS ester conjugation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during NHS ester conjugation experiments in a question-and-answer format.
Question: Why is my conjugation yield consistently low?
Answer:
Low conjugation yield can be attributed to several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.
Potential Causes and Solutions:
-
NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, which competes with the desired amine reaction.[1][2][][4][5][6] The rate of hydrolysis increases significantly with pH.[1][7]
-
Suboptimal pH: The reaction between the NHS ester and the primary amine is pH-dependent.[7][9] At low pH, the primary amines are protonated and less reactive.[7][9] At high pH, the rate of hydrolysis of the NHS ester increases, reducing the amount available to react with the amine.[7][9]
-
Incorrect Buffer: Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester.[1][11]
-
Low Reagent Concentration: Low concentrations of the protein or the NHS ester can lead to inefficient crosslinking.[1]
-
Steric Hindrance: The primary amine on the target molecule may be sterically hindered, making it less accessible to the NHS ester.[]
-
Solution: Consider using a longer spacer arm on your crosslinker to overcome steric hindrance.
-
Question: I'm observing high background or non-specific binding. What could be the cause?
Answer:
High background or non-specific binding can occur due to unreacted NHS ester or aggregation of the conjugated protein.
Potential Causes and Solutions:
-
Excess Unreacted NHS Ester: If not properly quenched or removed, the excess NHS ester can react with other primary amines in downstream applications.
-
Solution: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, at the end of the incubation period.[1] Purify the conjugate using methods like dialysis, size exclusion chromatography (gel filtration), or affinity chromatography to remove excess, unreacted reagents.[7][]
-
-
Protein Aggregation: The conjugation process can sometimes lead to protein aggregation.
-
Solution: Optimize the molar ratio of NHS ester to your protein. A high degree of labeling can sometimes cause aggregation. Perform small-scale pilot reactions with varying molar ratios to determine the optimal condition.[13] Ensure the buffer conditions are optimal for your protein's stability.
-
Question: My NHS ester reagent won't dissolve or precipitates upon addition to the reaction buffer. What should I do?
Answer:
Solubility issues with NHS esters are common, especially for non-sulfonated versions.
Potential Causes and Solutions:
-
Poor Aqueous Solubility: Many NHS esters have low solubility in aqueous buffers.[1][7]
-
Reagent Quality: The NHS ester may have hydrolyzed due to improper storage.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of NHS ester conjugation reactions.
1. What is the optimal reaction time and temperature for NHS ester conjugation?
The optimal reaction time and temperature can vary depending on the specific reactants and their concentrations. However, a general guideline is to incubate the reaction for 0.5 to 4 hours at room temperature or at 4°C.[1] Some protocols suggest incubating for 30-60 minutes at room temperature or for 2 hours on ice.[14] For more sensitive proteins, performing the reaction at 4°C for a longer period (e.g., overnight) can be beneficial.[7][9][10]
2. What is the role of pH in NHS ester conjugation?
The pH of the reaction buffer is a critical factor. The reaction involves the nucleophilic attack of a primary amine on the NHS ester. At a pH below 7, the primary amines are protonated (-NH3+), making them poor nucleophiles.[7][9] As the pH increases, the amine becomes deprotonated (-NH2) and more reactive. However, at a higher pH (above 8.5-9), the rate of hydrolysis of the NHS ester also increases significantly, which competes with the desired conjugation reaction.[1][7][9] Therefore, a pH range of 7.2 to 8.5 is generally recommended to balance amine reactivity and NHS ester stability.[1]
3. Which buffers are recommended for NHS ester conjugation?
It is crucial to use a buffer that does not contain primary amines. Recommended buffers include:
Buffers to avoid include Tris and glycine, as they contain primary amines that will compete with the target molecule for reaction with the NHS ester.[1][11]
4. How should I prepare and store my NHS ester?
Many NHS esters are not readily soluble in aqueous solutions and are sensitive to moisture.
-
Preparation: It is best to dissolve the NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF immediately before use.[7][8]
-
Storage: Solid NHS esters should be stored at -20°C in a desiccated container.[8] If you prepare a stock solution in an anhydrous organic solvent, it can be stored at -20°C for 1-2 months, but it's crucial to prevent moisture contamination.[7][10] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles and moisture introduction.[8]
5. What is the difference between NHS and Sulfo-NHS esters?
Sulfo-NHS esters are a water-soluble version of NHS esters.[1] They have a sulfonate group on the N-hydroxysuccinimide ring, which increases their solubility in aqueous buffers and makes them membrane-impermeable.[1][15] This makes Sulfo-NHS esters ideal for labeling cell surface proteins.[1][15] The reaction chemistry of Sulfo-NHS esters with primary amines is identical to that of NHS esters.[1]
Data Summary Tables
Table 1: Effect of pH and Temperature on NHS Ester Half-Life
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 to 5 hours |
| 8.6 | 4°C | 10 minutes |
| 7 | Ambient | ~7 hours |
| 9 | Ambient | Minutes |
Data compiled from multiple sources.[1][15]
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range/Value |
| pH | 7.2 - 8.5 (Optimal starting point often cited as 8.3-8.5)[1][][7][9] |
| Temperature | 4°C to Room Temperature (25°C)[1][16] |
| Reaction Time | 30 minutes to 4 hours (can be extended to overnight at 4°C)[1][7][9][10][14] |
| Buffer | Amine-free buffers such as Phosphate, Bicarbonate, HEPES, Borate[1][7] |
| NHS Ester Solvent | Anhydrous DMSO or DMF[2][7][10] |
| Molar Ratio | Varies depending on the protein and desired degree of labeling. A 5-20 fold molar excess of the NHS ester to the protein is a common starting point.[14] It is recommended to perform a titration to find the optimal ratio for your specific application.[13] |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Conjugation to a Protein
-
Buffer Exchange (if necessary): If your protein of interest is in a buffer containing primary amines (e.g., Tris), you must perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4-8.0). This can be done using dialysis, desalting columns, or ultrafiltration.[11]
-
Prepare Protein Solution: Dissolve your protein in the reaction buffer at a concentration of 1-10 mg/mL.[10]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.[14]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1][14] Protect from light if using a fluorescent dye.
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.[1] Incubate for an additional 10-15 minutes at room temperature.
-
Purification: Remove the excess, unreacted NHS ester and byproducts from the conjugated protein using dialysis, a desalting column (gel filtration), or affinity chromatography.[7][]
Protocol 2: Monitoring NHS Ester Hydrolysis
The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.[1] This property can be used to assess the reactivity of your NHS ester reagent.[15]
-
Materials: NHS ester reagent, amine-free buffer (e.g., phosphate buffer, pH 7-8), 0.5-1.0 N NaOH, spectrophotometer, and quartz cuvettes.[15]
-
Procedure: a. Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. Prepare a control cuvette with 2 mL of the buffer alone.[15] b. Immediately zero the spectrophotometer at 260 nm using the control cuvette.[15] c. Measure the absorbance of the NHS ester solution.[15] d. To force complete hydrolysis, add 100 µL of 0.5-1.0 N NaOH to 1 mL of the NHS ester solution and vortex for 30 seconds.[15] e. Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[15]
-
Interpretation: A significant increase in absorbance after base treatment indicates that the NHS ester was active and has now been hydrolyzed, releasing NHS. A small change in absorbance suggests that the reagent may have already been hydrolyzed due to improper storage or handling.
Visualizations
Caption: Workflow for NHS ester conjugation.
Caption: NHS ester reaction pathways.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. interchim.fr [interchim.fr]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 13. glenresearch.com [glenresearch.com]
- 14. broadpharm.com [broadpharm.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. neb.com [neb.com]
Impact of buffer choice on NHS ester reaction efficiency
Welcome to our technical support center for N-hydroxysuccinimide (NHS) ester reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2] The reaction is strongly pH-dependent.[3] At a lower pH, the primary amine is protonated, rendering it unreactive.[3] Conversely, at a higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the aminolysis reaction and reduces the overall efficiency.[1][3][4] For many applications, a pH of 8.3-8.5 is considered optimal.[3][5]
Q2: Which buffers are recommended for NHS ester conjugations?
Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][2][6] A 0.1 M sodium bicarbonate solution is a frequently recommended choice.[3][5] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, though this will slow down the reaction rate and may require longer incubation times.[7]
Q3: Are there any buffers I should avoid?
Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][2] These buffers will compete with the target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of undesired byproducts.[1][2] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[1][2]
Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[1] In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[1][3][5][8] It is crucial to use high-quality, amine-free DMF, as any dimethylamine impurities can react with the NHS ester.[3]
Q5: How does temperature affect the reaction?
NHS ester conjugations are typically performed at room temperature or 4°C.[1][2] The reaction is faster at room temperature, often completing within 30 minutes to 4 hours.[1][2][] Lowering the temperature to 4°C can be beneficial for sensitive proteins and also slows the rate of hydrolysis, which can be advantageous for reactions at higher pH.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[1][2] | Verify the pH of your reaction buffer and adjust it to be within the 8.3-8.5 range for optimal results.[3][5] |
| Presence of Primary Amines in Buffer: Using buffers like Tris or glycine that contain primary amines.[1][2] | Switch to a non-amine-containing buffer such as phosphate, bicarbonate, or borate buffer.[1][2][6] | |
| Hydrolysis of NHS Ester: The NHS ester has hydrolyzed due to high pH or prolonged exposure to aqueous conditions.[1][4] | Prepare the NHS ester solution immediately before use.[3] Consider performing the reaction at a lower temperature (4°C) to decrease the hydrolysis rate.[1][4] | |
| Low Protein Concentration: The concentration of the protein or molecule to be labeled is too low. | For optimal results, the protein concentration should be at least 2 mg/mL.[10] | |
| Inactive NHS Ester: The NHS ester reagent may have degraded due to improper storage. | Store NHS esters in a dry, light-protected container at -20°C and avoid repeated freeze-thaw cycles.[] | |
| Protein Aggregation/Precipitation | Organic Solvent Concentration: A high concentration of the organic solvent (DMSO or DMF) used to dissolve the NHS ester may be causing the protein to precipitate. | Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically between 0.5% and 10%.[2] |
| Protein Instability: The protein may be unstable at the reaction pH or temperature. | Consider using a buffer at a lower pH (e.g., PBS at pH 7.4) and a lower temperature (4°C), although this may require a longer reaction time.[7] | |
| Inconsistent Results | Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH.[3][5] | Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH.[3][5] |
| Variable Reagent Quality: Impurities in the NHS ester or solvents can affect the reaction outcome. | Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[3] |
Quantitative Data Summary
Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 to 5 hours[1][4] |
| 8.0 | N/A | 1 hour[11] |
| 8.6 | 4°C | 10 minutes[1][4] |
| 8.6 | N/A | 10 minutes[11] |
Key Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, use a 0.1 M phosphate buffer at the same pH.[3][5]
-
Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[7][10]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or amine-free DMF.[3][5]
-
Reaction: Add the dissolved NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept to a minimum. Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice.[3]
-
Quenching (Optional): To stop the reaction, a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0, can be added.
-
Purification: Remove the unreacted NHS ester and byproducts by gel filtration (desalting column) or dialysis.[3][7]
Visualizations
Caption: NHS ester reaction with a primary amine to form a stable amide bond.
Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.
Caption: Competing reactions of an NHS ester: aminolysis vs. hydrolysis.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Preventing Protein Aggregation During Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during a labeling reaction?
Protein aggregation during labeling is a multifaceted issue stemming from a combination of intrinsic protein properties and extrinsic experimental conditions. Key factors include:
-
Hydrophobic Interactions: The labeling process, especially with hydrophobic dyes, can increase the overall hydrophobicity of the protein surface, leading to self-association and aggregation.[1]
-
Electrostatic Mismatches: Alterations in the protein's surface charge due to the conjugation of a charged label or changes in buffer pH can disrupt electrostatic repulsion between protein molecules, promoting aggregation.
-
Conformational Changes: The labeling reagent can induce local or global conformational changes in the protein, exposing previously buried hydrophobic regions that can act as nucleation sites for aggregation.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[2]
-
Suboptimal Buffer Conditions: Inappropriate pH, low ionic strength, or the absence of stabilizing excipients in the labeling buffer can compromise protein stability.[3][4]
-
Presence of Impurities: Contaminants or small amounts of aggregated protein in the initial sample can act as seeds, accelerating the aggregation process.
-
Physical Stress: Agitation, vortexing, or multiple freeze-thaw cycles can introduce mechanical stress, leading to protein unfolding and aggregation.
Q2: How does the choice of labeling dye affect protein aggregation?
The properties of the fluorescent dye or label play a crucial role in protein stability. Highly hydrophobic dyes are more prone to induce aggregation by increasing the nonpolar character of the protein surface. The size and rigidity of the label can also be a factor; larger, bulkier labels may be more disruptive to the protein's native structure. It is advisable to consider more hydrophilic or sulfonated dyes to improve the water solubility of the final conjugate and reduce the risk of precipitation.[5]
Q3: What is the ideal protein concentration for a labeling reaction?
While a higher protein concentration can improve labeling efficiency, it also significantly increases the risk of aggregation.[2] The optimal concentration is protein-dependent and should be determined empirically. As a general guideline, it is recommended to start with a lower protein concentration (e.g., 1-2 mg/mL) and gradually increase it if necessary, while carefully monitoring for any signs of aggregation. If high final protein concentrations are required, the inclusion of stabilizing excipients in the buffer is highly recommended.[4]
Q4: Can the dye-to-protein ratio influence aggregation?
Yes, the molar ratio of the labeling reagent to the protein is a critical parameter. Over-labeling, or a high dye-to-protein ratio, can lead to the modification of multiple surface residues, significantly altering the protein's physicochemical properties and increasing its propensity to aggregate. It is crucial to optimize the stoichiometry to achieve the desired degree of labeling without compromising protein stability.[6]
Troubleshooting Guides
Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction.
This is a clear indication of significant protein aggregation.
Troubleshooting Steps:
-
Re-evaluate Buffer Conditions:
-
pH: Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net charge and promote electrostatic repulsion. For many antibodies, a pH range of 5.0-5.5 has been shown to minimize heat-induced aggregation.[7]
-
Ionic Strength: Low salt concentrations can lead to aggregation for some proteins. Try increasing the salt concentration (e.g., 150 mM NaCl) to screen electrostatic interactions.
-
Additives: Incorporate stabilizing excipients into the labeling and storage buffers. Refer to the tables below for guidance on selecting appropriate additives and their effective concentrations.
-
-
Optimize Labeling Stoichiometry:
-
Reduce the molar ratio of the labeling reagent to the protein. Perform a titration experiment to determine the optimal ratio that provides sufficient labeling with minimal aggregation.
-
-
Lower Protein Concentration:
-
Decrease the protein concentration during the labeling reaction. If a high final concentration is necessary, perform the labeling at a lower concentration and then carefully concentrate the labeled protein using a method that minimizes shear stress.
-
-
Change the Labeling Reagent:
-
If using a hydrophobic dye, switch to a more hydrophilic or sulfonated alternative.
-
-
Control Temperature:
-
Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process, although this may require a longer reaction time.
-
Issue 2: The labeled protein appears clear, but subsequent analysis (e.g., SEC, DLS) reveals the presence of soluble aggregates.
Soluble aggregates are often precursors to larger, insoluble aggregates and can negatively impact experimental results.
Troubleshooting Steps:
-
Analytical Characterization:
-
Routinely analyze your protein before and after labeling using techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to monitor the formation of soluble aggregates.
-
-
Refine Buffer Composition:
-
Even if no visible precipitation is observed, the presence of soluble aggregates suggests that the buffer conditions are not optimal. Systematically screen different buffer components, pH values, and additives to identify a formulation that maintains the protein in its monomeric state.
-
-
Optimize Purification of the Labeled Protein:
-
Immediately after the labeling reaction, purify the conjugate from unreacted dye and any small aggregates that may have formed using a method like SEC. This will also allow for buffer exchange into a stable storage buffer.
-
-
Consider Co-solvents:
-
The addition of co-solvents like glycerol or sucrose can enhance protein stability. Experiment with different concentrations to find the optimal level of stabilization.
-
Data Presentation
Table 1: Effect of pH on Antibody Aggregation
| Antibody Type | pH | Buffer | Incubation Conditions | Aggregation (%) | Reference |
| IgG4 | 4.0 | 25 mM Citrate | 1 hr at RT | < 2.5% | [8][9] |
| IgG4 | 3.75 | 25 mM Citrate | 1 hr at RT | < 2.5% | [8][9] |
| IgG4 | 3.5 | 25 mM Citrate | 1 hr at RT | 32.49 ± 0.82% | [8][9] |
| IgG4 | 3.5 | 25 mM Citrate | 2 hrs at RT | 46.11 ± 1.42% | [8][9] |
| Anti-PSA IgG | 7.1 | Culture Medium | Post-purification | ~10% | [10] |
| Anti-PSA IgG | 8.5 | Culture Medium | Post-purification | Significantly Decreased | [10] |
Table 2: Effect of Additives on Protein Aggregation
| Protein | Stress Condition | Additive | Concentration | Reduction in Aggregation | Reference |
| Bovine Insulin | Heat-induced | L-Arginine | 10-500 mM | Increased lag phase by up to 8-fold; slowed growth rate by up to 20-fold | [11] |
| Alcohol Dehydrogenase | Heat-induced | L-Arginine | 1-10 mM | Concentration-dependent suppression of light scattering intensity | [12] |
| Monoclonal Antibody (IgG4) | Low pH (3.5) | Histidine | 50 mM | Significant reduction in aggregation | [8][9] |
| Monoclonal Antibody (IgG4) | Low pH (3.5) | Arginine | 50 mM | Significant reduction in aggregation | [8][9] |
| Monoclonal Antibody (IgG4) | Low pH (3.5) | Sucrose | 10% w/v | Significant reduction in aggregation | [8][9] |
| Monoclonal Antibody (IgG4-N1) | Low pH | Mannitol | 10% (w/v) | 4.2-fold decrease in aggregation rate constant | [3] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting the presence of protein aggregates.
Methodology:
-
Sample Preparation:
-
Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter to remove any dust or extraneous particles.
-
Prepare samples at a concentration appropriate for the instrument being used (typically 0.1-1.0 mg/mL).
-
Use the same buffer for the sample and the blank measurement.
-
-
Instrument Setup:
-
Allow the instrument to warm up and equilibrate to the desired temperature.
-
Perform a blank measurement using the filtered buffer.
-
-
Data Acquisition:
-
Carefully pipette the protein sample into a clean cuvette, ensuring no bubbles are introduced.
-
Place the cuvette in the instrument and allow the temperature to equilibrate.
-
Acquire multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile.
-
The presence of larger species (higher hydrodynamic radius) compared to the monomeric protein indicates aggregation. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI suggests a wider range of particle sizes, which can be indicative of aggregation.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying Protein Aggregates
SEC separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, dimers, and higher-order aggregates.
Methodology:
-
Column and Mobile Phase Selection:
-
Choose a SEC column with a pore size appropriate for the size range of the protein and its potential aggregates.
-
The mobile phase should be optimized to minimize non-specific interactions between the protein and the stationary phase. A common mobile phase consists of a phosphate buffer at neutral pH with a salt concentration of 150-200 mM NaCl.[13][14]
-
-
Sample Preparation:
-
Filter the sample through a 0.22 µm filter before injection.
-
Ensure the sample is in a buffer compatible with the mobile phase.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the protein sample.
-
Monitor the elution profile using UV detection (typically at 280 nm).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates.
-
Calculate the percentage of each species to quantify the extent of aggregation. Aggregates will elute earlier than the monomer.[13]
-
Mandatory Visualization
Figure 1: A troubleshooting workflow for addressing protein aggregation during labeling experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. “IgG’s: contending with aggregating circumstances” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein aggregation and mitigation strategy in low pH viral inactivation for monoclonal antibody purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of buffer composition and processing conditions on aggregation of bovine IgG during freeze-drying. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation [frontiersin.org]
- 10. Influence of osmolarity and pH increase to achieve a reduction of monoclonal antibodies aggregates in a production process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effects of Arginine on the Aggregation of Bovine Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. efce.ch.bme.hu [efce.ch.bme.hu]
- 14. shimadzu.com [shimadzu.com]
Technical Support Center: Hydrophobic NHS Esters in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrophobic N-hydroxysuccinimide (NHS) esters in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic NHS ester won't dissolve in my aqueous reaction buffer. What should I do?
A1: This is a common issue as many NHS esters have poor water solubility.[1] The recommended approach is to first dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent before adding it to your aqueous buffer.[1][2]
-
Recommended Solvents: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are the most common choices.[2][3]
-
Procedure:
-
Prepare a concentrated stock solution of the NHS ester in the organic solvent.
-
Add this stock solution dropwise to your aqueous reaction buffer containing the molecule to be labeled, while gently vortexing.[4]
-
The final concentration of the organic solvent in the reaction mixture should be kept to a minimum, typically less than 10%, to avoid denaturation of proteins.[]
-
Q2: Which organic solvent is better, DMSO or DMF?
A2: Both DMSO and DMF are effective at dissolving hydrophobic NHS esters.[2] However, there are some key differences to consider:
-
DMF: High-quality, amine-free DMF is often preferred.[3] Be aware that DMF can degrade over time to form dimethylamine, which can react with the NHS ester, reducing your labeling efficiency.[2] If your DMF has a fishy odor, it should not be used.[2]
-
DMSO: DMSO is a strong solvent and is also very hygroscopic, meaning it readily absorbs moisture from the air.[6] Use anhydrous DMSO to prevent premature hydrolysis of the NHS ester.[7]
Q3: Can I use other organic solvents besides DMSO or DMF?
A3: While DMSO and DMF are the most common, other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) could potentially be used.[8] However, their compatibility with your specific protein and reaction conditions should be verified. Some alcohols, like ethanol, might be used at low concentrations, but they can also act as nucleophiles and compete with the labeling reaction.[9] Acetonitrile is generally not recommended as it is a known protein denaturing agent.[10]
Q4: What is the optimal pH for NHS ester labeling reactions?
A4: The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[2]
-
At lower pH (<7): The primary amine groups on the target molecule will be protonated, making them poor nucleophiles and significantly slowing down or preventing the reaction.[2]
-
At higher pH (>9): The rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired labeling reaction and reduces the overall yield.[2][11]
Q5: Which buffers are compatible with NHS ester reactions?
A5: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[12]
-
Recommended Buffers: Phosphate, bicarbonate, borate, and HEPES buffers are all suitable choices.[12] A 0.1 M sodium bicarbonate buffer is often used as it naturally maintains a pH in the optimal range.[3]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided.[12] While the amine in Tris is somewhat hindered, it can still react with the NHS ester.[3] Glycine should also be avoided as it contains a primary amine and is often used to quench NHS ester reactions.[12]
Troubleshooting Guides
Problem 1: Low Labeling Efficiency
If you are observing a low yield of your desired labeled product, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| NHS Ester Hydrolysis | 1. Prepare Fresh Solutions: Always prepare fresh stock solutions of your NHS ester.[2] Aqueous solutions of NHS esters should be used immediately.[2] 2. Use Anhydrous Solvent: Ensure your organic solvent (DMSO or DMF) is anhydrous to minimize hydrolysis before addition to the aqueous buffer.[6][7] 3. Control pH: Maintain the reaction pH between 7.2 and 8.5.[12] The rate of hydrolysis increases significantly at higher pH.[11][12] 4. Check for Moisture: Store solid NHS esters in a desiccator and allow them to warm to room temperature before opening to prevent water condensation.[13] |
| Suboptimal pH | 1. Verify Buffer pH: Measure the pH of your reaction buffer just before starting the reaction. 2. Adjust pH if Necessary: The optimal pH for labeling is typically 8.3-8.5.[2] |
| Inactive NHS Ester | 1. Proper Storage: Store NHS esters at -20°C, protected from light and moisture.[][7] 2. Test Activity: You can test the activity of your NHS ester by monitoring the release of NHS at 260 nm after adding it to an amine-free buffer.[13] |
| Competing Nucleophiles | 1. Buffer Choice: Ensure your buffer is free of primary amines (e.g., Tris, glycine).[12] 2. Sample Purity: Purify your target molecule to remove any small molecule contaminants containing primary amines. |
| Insufficient Reagent | 1. Molar Ratio: A molar excess of the NHS ester (typically 5- to 20-fold) is often required to drive the reaction to completion.[2][3] 2. Optimization: The optimal molar ratio can vary depending on the protein and the desired degree of labeling, so it may require some empirical optimization.[4][14] |
Problem 2: Protein Precipitation or Denaturation
The addition of an organic solvent or the modification itself can sometimes lead to protein instability.
| Potential Cause | Troubleshooting Steps |
| High Concentration of Organic Solvent | 1. Minimize Solvent Volume: Use the most concentrated stock solution of your NHS ester as possible to keep the final organic solvent concentration below 10%. 2. Stepwise Addition: Add the NHS ester stock solution slowly and in small aliquots to the protein solution while mixing.[4] |
| Solvent Incompatibility | 1. Test Different Solvents: If precipitation occurs with DMSO, try using DMF or another compatible organic solvent. 2. Protein-Specific Effects: The tolerance of a protein to a specific organic solvent can vary.[9][15] |
| Over-labeling | 1. Reduce Molar Excess: A high degree of labeling can alter the protein's charge and structure, leading to aggregation. Reduce the molar excess of the NHS ester in the reaction. 2. Reaction Time: Shorten the reaction time to limit the extent of labeling.[16] |
Experimental Protocols & Data
General Protocol for Labeling a Protein with a Hydrophobic NHS Ester
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[2]
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the hydrophobic NHS ester in a minimal amount of anhydrous DMSO or amine-free DMF to create a concentrated stock solution.[4]
-
Perform the Labeling Reaction:
-
Quench the Reaction (Optional): To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[12]
-
Purify the Conjugate: Remove the unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., gel filtration) or dialysis.[2]
Quantitative Data Summary
Table 1: pH-Dependent Hydrolysis of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[11][12] |
| 8.0 | 4 | ~1 hour[17] |
| 8.6 | 4 | 10 minutes[11][12] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[2][12] |
| Temperature | 4°C to Room Temperature[16] |
| Reaction Time | 30 minutes to 4 hours[12][16] |
| Molar Excess of NHS Ester | 5 to 20-fold[2][3] |
| Protein Concentration | 1 - 10 mg/mL[2] |
| Organic Solvent Concentration | < 10% |
Visualizations
Caption: Reaction pathway for labeling with hydrophobic NHS esters.
Caption: Troubleshooting workflow for low labeling efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Minimizing non-specific binding of NHS ester conjugates
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding during NHS ester conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is an NHS ester and how does it work for labeling?
N-hydroxysuccinimide (NHS) esters are chemical reagents used to form stable covalent bonds with primary amine groups (–NH₂) found on proteins and other biomolecules.[1][2] The reaction, known as acylation, targets the N-terminus of a polypeptide chain and the side chain of lysine residues.[1][] This process occurs under mild, near-physiological conditions (pH 7.2-8.5) and results in a highly stable amide bond, making NHS esters a popular choice for attaching labels like fluorophores, biotin, or drugs to antibodies and other proteins.[2][]
Q2: What is "non-specific binding" in the context of NHS ester conjugates?
Non-specific binding refers to any interaction or binding of the NHS ester-containing molecule that is not the intended, stable covalent amide bond with a primary amine. This can include:
-
Hydrophobic or Ionic Interactions: The label or linker molecule may physically adsorb to the protein or other surfaces without forming a covalent bond.[4][5]
-
Reaction with Other Nucleophiles: While highly selective for primary amines, NHS esters can react with other nucleophiles like hydroxyl (–OH) or sulfhydryl (–SH) groups, though the resulting bonds are less stable.[2]
-
Aggregation: Improper reaction conditions can cause the protein or the conjugate to aggregate and precipitate, trapping unbound label.[6]
-
Heterogeneous Labeling: Labeling of lysine residues that are critical for the protein's function or binding interface can be considered a form of non-specific modification, as it may alter the biomolecule's activity.[6]
Q3: What are the primary causes of high non-specific binding?
The main culprits are typically related to the reaction chemistry and subsequent purification:
-
Competing Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester by water.[1][] This reaction becomes faster at higher pH and can outcompete the desired amine reaction, especially with low protein concentrations.[][4] The hydrolyzed, non-reactive label can then bind non-specifically to the protein.
-
Incompatible Buffers: Using buffers that contain primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, reducing labeling efficiency and creating unwanted side products.[1][7][8]
-
Improper pH: A pH that is too high accelerates hydrolysis, while a pH that is too low deprotonates the target amines, preventing the reaction from occurring.[7]
-
Insufficient Purification: Failure to remove all excess, unreacted, or hydrolyzed label after the conjugation reaction is a major source of background signal and non-specific binding.[6][9]
Q4: How can I quench the NHS ester reaction?
To stop the labeling reaction, you can add a small molecule containing a primary amine. This "quenching" agent will react with any remaining NHS esters. Common quenching agents include:
-
Tris buffer
-
Glycine
-
Hydroxylamine
-
Ethanolamine
The reaction is typically quenched by adding the agent to a final concentration of 50-100 mM and incubating for a short period (e.g., 5-15 minutes).[10]
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
If you observe poor conjugation, consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| NHS Ester Hydrolysis | NHS esters are moisture-sensitive.[10] Always allow the reagent to warm to room temperature before opening to prevent condensation.[10] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[7][10] Avoid repeated freeze-thaw cycles.[] |
| Incorrect Buffer pH | The optimal pH range for the reaction is 7.2-8.5.[1][] The ideal pH is a trade-off: higher pH favors the deprotonated amine required for the reaction but also accelerates hydrolysis of the ester.[7] An optimal starting point is often pH 8.3-8.5.[7] |
| Incompatible Buffer Components | Ensure your buffer is free of primary amines (e.g., Tris, glycine).[1][8] High concentrations of azide (>3 mM) or glycerol can also interfere.[1] Perform a buffer exchange via dialysis or desalting column if your protein solution contains incompatible substances.[8] |
| Low Protein Concentration | The rate of hydrolysis is a significant competitor, especially in dilute protein solutions.[1][] Increase the protein concentration (1-10 mg/mL is recommended) to favor the amine reaction over hydrolysis.[7] |
Problem: High Background / Non-Specific Signal
High background often indicates the presence of unbound label.
| Potential Cause | Recommended Solution |
| Insufficient Purification | This is the most common cause. Unreacted or hydrolyzed label can bind non-covalently. Use stringent purification methods like size-exclusion chromatography (desalting columns), extensive dialysis, or HPLC to remove all small-molecule contaminants.[6][9] |
| Non-Covalent Adsorption | The label itself may have hydrophobic or ionic properties that cause it to stick to the target protein. To disrupt these interactions, consider adding blocking agents or modifiers to your buffers during purification and downstream assays.[5] |
| Precipitation/Aggregation | Aggregates can trap free label. Centrifuge the reaction mixture after quenching and before purification to remove any precipitates.[6] Further purification by size-exclusion chromatography can also remove soluble aggregates.[6] |
Data & Protocols
Key Reaction Parameters
The success of an NHS ester conjugation depends on balancing reaction kinetics. The rate of hydrolysis is highly dependent on pH and temperature.
| Parameter | Recommended Condition | Rationale & Citation |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity (favored at higher pH) with ester stability (favored at lower pH).[1][][7] |
| Reaction Buffers | Phosphate, Bicarbonate, Borate, HEPES | These are effective non-amine-containing buffers.[1][10] |
| Reaction Time | 30 minutes - 4 hours | Typically sufficient for completion.[1][7] Longer times may increase hydrolysis. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help control the rate of hydrolysis for very reactive esters.[1][] |
Table: Half-life of NHS Ester vs. pH
This table illustrates the critical impact of pH on the stability of the NHS ester, which competes directly with the labeling reaction.
| pH | Temperature | Half-life of Hydrolysis | Citation |
| 7.0 | 0°C | 4 - 5 hours | [1] |
| 8.6 | 4°C | 10 minutes | [1] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general workflow for conjugating an NHS ester to a protein.
-
Prepare the Protein:
-
Dissolve or buffer-exchange the protein into an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).
-
Adjust the protein concentration to 1-10 mg/mL.[7]
-
-
Prepare the NHS Ester:
-
Perform the Conjugation:
-
Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. The optimal ratio should be determined empirically.
-
Mix immediately.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7]
-
-
Quench the Reaction:
-
Purify the Conjugate:
Protocol 2: Post-Conjugation Purification via Desalting Column
This method rapidly separates the labeled protein from small molecule contaminants.
-
Equilibrate the Column: Equilibrate a desalting column (e.g., a spin column) with your desired storage buffer according to the manufacturer's instructions.
-
Load the Sample: Apply the quenched reaction mixture to the top of the column resin.
-
Elute the Conjugate: Centrifuge the column (if using a spin format) or allow the buffer to flow through (for gravity-flow formats). The larger, labeled protein will elute first in the void volume, while the smaller, unbound label and salts will be retained in the resin.
-
Collect the Sample: Collect the purified conjugate. For critical applications, a second pass through a desalting column or further purification may be necessary.[6]
Visual Guides
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the key chemical pathways, a logical troubleshooting flow, and purification strategies to help visualize and solve issues related to non-specific binding.
Caption: Workflow of NHS ester conjugation showing the desired reaction and competing hydrolysis.
Caption: Decision tree for troubleshooting high non-specific binding in NHS ester reactions.
Caption: Overview of common methods for purifying NHS ester conjugates post-reaction.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nicoyalife.com [nicoyalife.com]
- 6. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Validation & Comparative
A Researcher's Guide to 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules is paramount. 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid, a derivative of N-hydroxysuccinimide (NHS) with a C6 spacer, is a widely utilized amine-reactive crosslinker for creating bioconjugates. This guide provides a comprehensive comparison of its performance against alternative conjugation strategies, supported by experimental data and detailed protocols.
Introduction to Amine-Reactive Conjugation
The primary method of action for this compound relies on the reactivity of its N-hydroxysuccinimide (NHS) ester group towards primary amines. This reaction, which is most efficient at a slightly alkaline pH of 7.2-9, results in the formation of a stable amide bond, covalently linking the molecule of interest to proteins, antibodies, or other amine-containing biomolecules.[1][2][3] The hexanoic acid spacer provides a flexible linker arm, which can be beneficial in minimizing steric hindrance between the conjugated molecules.[4]
Performance Comparison of Conjugation Chemistries
While NHS esters are a workhorse in bioconjugation, a variety of alternative methods have emerged, each with its own set of advantages and disadvantages. The choice of conjugation chemistry can significantly impact the efficiency of the reaction, the stability of the resulting conjugate, and the preservation of the biomolecule's biological activity.
| Feature | NHS Ester (Amine-reactive) | Maleimide (Thiol-reactive) | Click Chemistry (e.g., DBCO-NHS ester) |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Azide- or alkyne-modified molecules |
| Bond Formed | Amide | Thioether | Triazole |
| Reaction pH | 7.2 - 9.0[1][5] | 6.5 - 7.5[6] | Mild, near-neutral |
| Specificity | High for primary amines, but can be non-selective due to multiple lysine residues.[7] | High for thiols, allowing for site-specific conjugation if free cysteines are available or engineered. | Very high, bio-orthogonal reaction. |
| Stability | Amide bond is generally very stable.[5] | Thioether bond is stable, but the thiosuccinimide ring can undergo hydrolysis, potentially leading to deconjugation.[8][9] | Triazole linkage is extremely stable. |
| Efficiency | Can be variable, with hydrolysis of the NHS ester as a competing reaction.[5] | Generally high, but can be affected by the accessibility of the thiol group. | Often near-quantitative yields.[1][10] |
Quantitative Insights:
While a direct head-to-head comparison of conjugation yields across different studies is challenging due to variations in experimental conditions, some general trends can be observed. Studies comparing carbodiimide chemistry (used to generate NHS esters) with click chemistry for nanoparticle-antibody conjugation have shown that click chemistry can achieve higher labeling efficiency.[1][10] For instance, in one study, click chemistry demonstrated a higher extent of labeling, requiring less antibody compared to the carbodiimide approach.[1]
In the context of Antibody-Drug Conjugates (ADCs), the stability of the linker is critical. While the amide bond formed by NHS esters is highly stable, the thiosuccinimide linkage from maleimide chemistry can be susceptible to a retro-Michael reaction, leading to premature drug release.[9] However, newer generation maleimides, such as N-aryl maleimides, have been developed to increase the stability of the thiosuccinimide ring through accelerated hydrolysis, resulting in a more stable final conjugate.[11] In one study, ADCs prepared with N-aryl maleimides showed less than 20% deconjugation in serum over 7 days, compared to 35-67% for ADCs with N-alkyl maleimides.[11]
The choice of linker can also impact the therapeutic efficacy of an ADC. For example, a study comparing different linkers for trastuzumab-MMAE conjugates found that a β-galactosidase-cleavable linker resulted in an IC50 of 8.8 pmol/L, which was lower than the 14.3 pmol/L observed with a conventional Val-Cit linker.[10]
Experimental Protocols
General Protocol for NHS Ester Conjugation to a Protein
This protocol provides a general guideline for conjugating an NHS ester, such as one derived from this compound, to a protein. Optimization may be required for specific proteins and labels.
Materials:
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the molecule to be conjugated
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[8][12]
-
Quenching solution: 1 M Tris-HCl or Glycine, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[2][13]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of ~10 mM.[13]
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[13] The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.[5][14]
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[2]
-
Purification: Remove excess, unreacted label and byproducts by size-exclusion chromatography or dialysis.[8][12]
Characterization of Conjugates: Determining the Degree of Labeling
The degree of labeling (e.g., drug-to-antibody ratio, DAR, in ADCs) is a critical quality attribute. This can be determined using a combination of UV/Vis spectroscopy, HPLC, and mass spectrometry.[3][12][15]
Protocol for DAR Determination by HPLC and Mass Spectrometry:
-
Sample Preparation: The conjugate may need to be deglycosylated and/or reduced depending on the nature of the conjugate and the analytical method.[12]
-
HPLC Separation:
-
Hydrophobic Interaction Chromatography (HIC): Separates species based on the number of conjugated molecules, which increases hydrophobicity.[15]
-
Reversed-Phase HPLC (RP-HPLC): Can be used to separate the light and heavy chains of a reduced antibody, allowing for the determination of the distribution of the label.[1][3]
-
-
Mass Spectrometry Analysis:
-
Data Analysis: The average DAR is calculated from the relative abundance of each species observed in the chromatogram or mass spectrum.[15]
Visualization of Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate key processes.
Caption: General workflow for protein conjugation using an NHS-C6-acid derivative.
Application in Studying Signaling Pathways: EGFR Signaling
Fluorescently labeled antibodies are powerful tools for studying cellular signaling pathways. For example, an anti-EGFR antibody conjugated with a fluorescent dye using a this compound linker can be used to visualize and track the epidermal growth factor receptor (EGFR) in living cells. This allows researchers to study receptor internalization, trafficking, and downstream signaling events.[11][17]
Caption: Simplified EGFR/MAPK signaling pathway.
By using a fluorescently labeled anti-EGFR antibody, researchers can observe the initial binding of the antibody to the receptor on the cell surface, followed by its internalization into endosomes. This process can be quantified over time using techniques like flow cytometry or fluorescence microscopy.[18][19] The activation of downstream signaling components like ERK can also be monitored using specific phospho-antibodies or fluorescent biosensors.[20][21]
Conclusion
This compound and its derivatives remain a valuable and widely used tool for bioconjugation due to the formation of stable amide bonds with primary amines. However, for applications requiring site-specific conjugation and maximum stability, alternative chemistries such as maleimide-thiol coupling and click chemistry offer significant advantages. The choice of conjugation strategy should be carefully considered based on the specific application, the nature of the biomolecules involved, and the desired characteristics of the final conjugate. Thorough characterization of the resulting bioconjugate is essential to ensure its quality, performance, and reproducibility.
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellmosaic.com [cellmosaic.com]
- 5. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. microdetection.cn [microdetection.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Zwitterionic near-infrared fluorophore-conjugated epidermal growth factor for fast, real-time, and target-cell-specific cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Table 1 from Measuring Drug-to-Antibody Ratio ( DAR ) for Antibody-Drug Conjugates ( ADCs ) with UHPLC / Q-TOF Application Note | Semantic Scholar [semanticscholar.org]
- 16. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. biocompare.com [biocompare.com]
- 18. fullmoonbio.com [fullmoonbio.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Single-cell imaging of ERK signaling using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to NHS-Labeled Protein Analysis by Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, N-hydroxysuccinimide (NHS) ester labeling is a cornerstone technique for accurate and robust protein analysis by mass spectrometry. This guide provides a comprehensive comparison of NHS-based labeling strategies with other common quantitative methods, supported by experimental data and detailed protocols. We will delve into the nuances of various NHS reagents, their performance against alternatives, and the bioinformatic workflows required for data interpretation.
The Chemistry of Precision: Understanding NHS-Ester Labeling
N-hydroxysuccinimide esters are amine-reactive chemical labels that covalently bind to the primary amines on proteins, predominantly the N-terminus of a protein and the epsilon-amino group of lysine residues. This reaction forms a stable amide bond, allowing for the introduction of various tags, including those for quantification, such as isobaric tags. The reaction is highly pH-dependent, with an optimal pH range of 8.0-9.0 to ensure efficient labeling.
The most prominent application of NHS esters in quantitative proteomics is in isobaric labeling, where different samples are labeled with tags that have the same total mass but produce unique reporter ions upon fragmentation in the mass spectrometer. This allows for the simultaneous analysis of multiple samples, reducing experimental variability. Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are the most widely used NHS-ester-based isobaric labeling reagents.
Head-to-Head Comparison: NHS-Based Labeling Reagents
The choice of an NHS-based labeling reagent can significantly impact the multiplexing capacity and quantitative accuracy of a proteomics experiment. Here, we compare the key features of popular TMT and iTRAQ reagents.
| Feature | iTRAQ 4-plex/8-plex | TMT 6-plex/10-plex/11-plex | TMTpro 16-plex/18-plex |
| Multiplexing Capacity | Up to 8 samples | Up to 11 samples | Up to 18 samples |
| Reporter Ion Structure | N-methylpiperazine | Dimethylpiperidine | Isobutyl-proline |
| Labeling Efficiency | High | High | High (>97%)[1] |
| Quantitative Accuracy | Good, but can be affected by ratio compression[2] | Good, with various strategies to mitigate ratio compression | Improved quantitative integrity with less ratio compression[1] |
| Proteome Coverage | Good | Good | Potentially higher due to increased multiplexing and reduced missing values across samples[1] |
| Fragmentation Efficiency | Standard | Standard | Increased fragmentation efficiency and signal[1] |
Key Findings from Comparative Studies:
-
TMTpro vs. TMT: TMTpro reagents have demonstrated a higher fragmentation efficiency, leading to increased reporter ion signals. While TMTpro labeling resulted in slightly fewer peptide identifications in one study (an average of 10.3% fewer), it generated a higher reporter ion signal-to-noise ratio at its optimal collision energy[1][3]. The increased multiplexing capacity of TMTpro allows for more complex experimental designs in a single run, reducing batch effects and missing values[1].
-
iTRAQ vs. TMT: Both iTRAQ and TMT operate on a similar principle of isobaric labeling. Historically, iTRAQ was a popular choice, but TMT reagents, particularly the higher plex versions, have become more widely adopted due to their increased multiplexing capabilities[4][5]. Both methods can be susceptible to "ratio compression," an underestimation of quantitative ratios due to the co-isolation and co-fragmentation of peptides, although advancements in mass spectrometry techniques like Synchronous Precursor Selection (SPS) MS3 can mitigate this[2].
NHS Labeling vs. The Alternatives: A Quantitative Showdown
While NHS-based isobaric labeling is a powerful technique, several other methods are available for quantitative proteomics. The choice of method depends on the specific experimental goals, sample type, and available resources.
| Method | Principle | Advantages | Disadvantages |
| NHS-based Isobaric Labeling (TMT/iTRAQ) | Chemical labeling of primary amines with isobaric tags. Quantification is based on reporter ions in MS/MS spectra. | High multiplexing capacity, reduced instrument time per sample, fewer missing values between samples.[4][5][6] | Can suffer from ratio compression, higher cost of reagents, more complex sample preparation.[2][6][7] |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic incorporation of stable isotope-labeled amino acids in living cells. Quantification is based on the mass shift of peptides in MS1 spectra. | High accuracy and precision, as samples are mixed early in the workflow, minimizing experimental variability.[5][8][9] | Limited to cell culture experiments, requires complete incorporation of labeled amino acids, lower multiplexing capacity.[6][10] |
| Stable Isotope Dimethyl Labeling | Chemical labeling of primary amines with light or heavy formaldehyde. Quantification is based on the mass shift of peptides in MS1 spectra. | Cost-effective, applicable to a wide range of samples, relatively simple and fast protocol.[11] | Lower multiplexing capacity compared to TMT, potential for side reactions if not optimized. |
| Label-Free Quantification (LFQ) | Compares the signal intensities of peptides or the number of spectral counts between different runs. | Simpler sample preparation, lower cost, higher proteome coverage, and wider dynamic range.[4][7] | Requires more instrument time, can have higher variability between runs, and data analysis can be more complex.[6][7] |
Quantitative Performance Comparison:
A systematic comparison of label-free, metabolic labeling (a proxy for SILAC principles), and isobaric chemical labeling (iTRAQ/TMT) revealed the following[12]:
-
Proteome Coverage: The label-free spectral counting method provided the deepest proteome coverage for identification.
-
Quantification Accuracy and Precision: Isobaric chemical labeling surpassed metabolic labeling in terms of quantification precision and reproducibility. Both labeling methods demonstrated superior quantification performance compared to the label-free approach.
-
Dynamic Range: Label-free methods generally offer a wider dynamic range for quantification[4][7]. One study on adenovirus infection showed that label-free proteomics detected a 50% differential expression of proteins, whereas TMT-based methods detected only 30%[7].
Another study directly comparing SILAC and stable isotope dimethyl labeling found that while both had comparable accuracy and dynamic range, SILAC was more reproducible[8][9]. The repeatability of the SILAC workflow was found to be nearly four times better than the chemical labeling workflow[8].
Experimental Protocols: A Step-by-Step Guide
Detailed and robust experimental protocols are crucial for successful quantitative proteomics. Below are summaries of key experimental workflows.
Tandem Mass Tag (TMT) Labeling Protocol
This protocol provides a general workflow for TMT labeling of peptides for mass spectrometry analysis.
-
Protein Extraction, Digestion, and Peptide Quantification:
-
Extract proteins from cells or tissues using a suitable lysis buffer.
-
Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Purify the resulting peptides using a desalting column.
-
Accurately quantify the peptide concentration.
-
-
TMT Labeling:
-
Resuspend the dried peptides in a suitable buffer (e.g., 100 mM TEAB or 200 mM HEPES, pH 8.5).
-
Add the TMT reagent (dissolved in anhydrous acetonitrile) to each peptide sample. The ratio of TMT reagent to peptide should be optimized.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Quenching and Sample Pooling:
-
Quench the labeling reaction by adding hydroxylamine or methylamine.
-
Combine the labeled samples in equal amounts.
-
-
Sample Cleanup and Fractionation:
-
Desalt the pooled sample to remove excess TMT reagent and other contaminants.
-
For complex samples, perform offline fractionation (e.g., high-pH reversed-phase chromatography) to reduce sample complexity and increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled and fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis Workflow for TMT Experiments
The analysis of TMT data requires specialized software to extract and interpret the quantitative information from the reporter ions.
Key Software for TMT Data Analysis:
-
MaxQuant: A popular open-source platform for analyzing large mass-spectrometric datasets, supporting various labeling techniques including TMT.[13][14][15][16]
-
Proteome Discoverer: A comprehensive software platform from Thermo Fisher Scientific for protein identification, characterization, and quantification, with dedicated workflows for TMT experiments.[17][18][19][20][21]
Visualizing Cellular Processes: Signaling Pathway Analysis
NHS-based quantitative proteomics is a powerful tool for elucidating the dynamics of signaling pathways. By comparing the proteomes or phosphoproteomes of cells in different states (e.g., stimulated vs. unstimulated), researchers can identify key proteins and post-translational modifications involved in signal transduction.
For example, studies on the Epidermal Growth Factor Receptor (EGFR) and insulin signaling pathways have successfully utilized these techniques to map phosphorylation events and identify downstream effectors.[22][23][24][25][26][27][28][29]
In a typical experiment, researchers might use TMT labeling to compare the phosphoproteome of cells before and after EGF stimulation. The resulting data would reveal which proteins in this pathway, including EGFR itself and downstream components like Akt and ERK, become phosphorylated, providing insights into the activation of the pathway.
Conclusion
The analysis of NHS-labeled proteins by mass spectrometry, particularly through isobaric tagging with reagents like TMT, offers a powerful and versatile approach for quantitative proteomics. While it requires careful optimization and comes at a higher reagent cost compared to label-free methods, its high multiplexing capacity and quantitative accuracy make it an invaluable tool for a wide range of applications, from fundamental biological research to drug discovery and biomarker identification. By understanding the strengths and weaknesses of different labeling strategies and employing robust experimental and bioinformatic workflows, researchers can confidently unravel the complexities of the proteome.
References
- 1. TMTpro reagents: a set of isobaric labeling mass tags enables simultaneous proteome-wide measurements across 16 samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. proteomics.com.au [proteomics.com.au]
- 5. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 6. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 7. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 8. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hands-on: MaxQuant and MSstats for the analysis of TMT data / MaxQuant and MSstats for the analysis of TMT data / Proteomics [training.galaxyproject.org]
- 14. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]
- 15. youtube.com [youtube.com]
- 16. evvail.com [evvail.com]
- 17. Technical documentation [docs.thermofisher.com]
- 18. lcms.cz [lcms.cz]
- 19. support.proteomesoftware.com [support.proteomesoftware.com]
- 20. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 21. lcms.cz [lcms.cz]
- 22. In-depth phosphoproteomic profiling of the insulin signaling response in heart tissue and cardiomyocytes unveils canonical and specialized regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. yhtsenglab.org [yhtsenglab.org]
- 25. Dissection of the insulin signaling pathway via quantitative phosphoproteomics [research.bidmc.org]
- 26. scitcentral.com [scitcentral.com]
- 27. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
A Head-to-Head Battle: Flexible vs. Rigid Linkers in Fusion Protein Engineering
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal linker strategy for therapeutic and research applications.
The functionality of a fusion protein, a chimera crafted by joining two or more distinct protein domains, is critically dependent on the peptide linker that bridges them. The choice between a flexible or a rigid linker can profoundly influence the protein's expression, folding, stability, and biological activity. This guide provides an objective comparison of these two linker classes, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their fusion protein designs.
Key Differences at a Glance
Flexible and rigid linkers represent two distinct strategies for connecting protein domains, each with its own set of advantages and disadvantages. Flexible linkers, often rich in glycine and serine residues, provide conformational freedom, which can be crucial for domains that need to interact or move relative to one another. In contrast, rigid linkers, such as those with an alpha-helical structure or proline-rich sequences, act as static spacers, maintaining a fixed distance and orientation between the fused domains. This can be vital for preventing steric hindrance and preserving the independent function of each domain.
Quantitative Performance Comparison
The selection of a linker is not merely a structural choice but a critical parameter that can dictate the success of a fusion protein. The following table summarizes experimental data from various studies, highlighting the impact of flexible versus rigid linkers on key performance indicators.
| Fusion Protein | Linker Type | Linker Sequence | Expression Yield | Thermal Stability (Tm) | Biological Activity | Reference |
| Bifunctional β-glucanase-xylanase | Flexible | (Gly4Ser)3 | - | - | Improved over direct fusion | [1][2] |
| Rigid (Helical) | (EAAAK)3 | - | Increased with linker length | Significantly improved | [1][2] | |
| Activin Receptor Type IIB (ActRIIB)-Fc | Flexible | GGG | No significant aggregation | No significant difference | No change in binding/inhibition | [3] |
| Flexible | (G4S)4 | No significant aggregation | No significant difference | No change in binding/inhibition | [3] | |
| Rigid | hIgA1 hinge | Increased low molecular weight species | No significant difference | No change in binding/inhibition | [3] | |
| Rigid | (AP)11 | Increased low molecular weight species | No significant difference | No change in binding/inhibition | [3] | |
| Transferrin (Tf)-Human Growth Hormone (hGH) | Flexible | (GGGGS)3 | Failed to be expressed | - | - | [4] |
| Rigid (Helical) | A(EAAAK)4ALEA(EAAAK)4A | Successful expression | - | - | [1] |
Experimental Insights: How to Choose Your Linker
The optimal linker is context-dependent, relying on the specific requirements of the fusion protein. Below are diagrams illustrating key concepts and workflows in linker design and evaluation.
References
- 1. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Look At: “Fusion Protein Linkers: Property, Design and Functionality” - Arvys Proteins [arvysproteins.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]
A Researcher's Guide: Navigating Alternatives to NHS Esters for Amine Modification
For decades, N-hydroxysuccinimide (NHS) esters have been the go-to reagent for scientists seeking to modify primary amines on proteins and other biomolecules. Their high reactivity and ability to form stable amide bonds have made them a workhorse in bioconjugation. However, the very reactivity that makes them effective also contributes to their primary drawback: hydrolysis in aqueous environments. This instability can lead to variable reaction efficiencies and the need for carefully controlled conditions.
This guide provides a comprehensive comparison of viable alternatives to NHS esters, offering researchers, scientists, and drug development professionals an objective look at their performance, supported by experimental data. We delve into the reaction mechanisms, efficiencies, and stability of the resulting conjugates, providing detailed protocols for key comparative experiments.
The Landscape of Amine Modification: A Comparative Overview
The choice of an amine modification strategy depends on several factors, including the stability of the target molecule, the desired reaction efficiency, and the required stability of the resulting linkage. Below, we compare the performance of NHS esters with several leading alternatives.
Quantitative Comparison of Amine Modification Chemistries
The following tables summarize quantitative data on the reaction conditions, efficiency, and stability of various amine modification reagents.
Table 1: Reaction Conditions for Amine Modification
| Reagent Class | Typical Reagent(s) | Optimal pH | Reaction Time | Temperature | Solvent |
| NHS Esters | DSS, Sulfo-DSS | 7.2 - 8.5[1] | 30 - 120 min[2] | 4°C - RT | Aqueous buffers, DMSO, DMF |
| Carbodiimides | EDC, DCC | 4.5 - 6.0 (activation), 7.2 - 7.5 (coupling) | 2 hours | RT | Aqueous buffers (EDC), Organic solvents (DCC)[3] |
| Isothiocyanates | FITC | 9.0 - 9.5 | 1 - 2 hours | RT | Aqueous buffers, DMSO |
| Reductive Amination | Aldehyde/Ketone + NaBH₃CN | 6.0 - 9.0[4] | 12 - 24 hours[5] | 37°C[5] | Aqueous buffers |
| TFP/PFP Esters | TFP esters | 8.0 - 10.0 | 1 - 2 hours | RT | Aqueous buffers, DMSO, DMF |
| Azaphilones | Azaphilone derivatives | Neutral | Minutes to hours | RT | Aqueous buffers |
Table 2: Reaction Efficiency and Yield
| Reagent Class | Metric | Value | Notes |
| NHS Esters | Reaction Rate | Fast | Superior to FITC in a direct comparison[6] |
| Carbodiimides + HOBt/HOAt | Cross-linked complex | ~30% more than DSS[7] | HOBt/HOAt esters are more reactive than NHS esters. |
| Reductive Amination | Yield Increase | ~500% | With optimized conditions including the addition of sodium sulfate[8] |
| TFP Esters | DNA Surface Density | 5-fold greater than NHS esters at pH 10 | TFP esters are less susceptible to hydrolysis at high pH[9] |
| Isothiocyanates (FITC) | Degree of Conjugation | Similar to NHS esters (CFSE) and DTAF | Reaction is easier to control for precise conjugation levels[6] |
Table 3: Stability of Resulting Bioconjugates
| Reagent Class | Linkage Type | Stability | Hydrolysis Half-life of Reagent |
| NHS Esters | Amide | Highly stable[10] | 4-5 hours at pH 7, 1 hour at pH 8, 10 minutes at pH 8.6[11] |
| Carbodiimides | Amide | Highly stable[12] | O-acylisourea intermediate is unstable; stabilized by NHS/Sulfo-NHS[3] |
| Isothiocyanates | Thiourea | Less stable than amide bonds; can deteriorate over time[6][13] | N/A |
| Reductive Amination | Secondary Amine | Stable | N/A |
| TFP Esters | Amide | Highly stable[14] | ~10-fold longer half-life than NHS esters at pH 10[15] |
| Azaphilones | Vinylogous γ-pyridone | Highly stable[16] | N/A |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the chemical principles behind these alternatives, the following diagrams illustrate their reaction mechanisms and a general workflow for comparing their performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine Modification - CD Bioparticles [cd-bioparticles.com]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Secondary amine-functionalised metal–organic frameworks: direct syntheses versus tandem post-synthetic modifications - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Protein methods - Wikipedia [en.wikipedia.org]
- 7. covalx.com [covalx.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Khan Academy [khanacademy.org]
- 13. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
- 14. Quantification of absolute labeling efficiency at the single-protein level | Springer Nature Experiments [experiments.springernature.com]
- 15. Protein Quantitation [labome.com]
- 16. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents [mdpi.com]
A Researcher's Guide: 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid Derivatives vs. Sulfo-NHS Esters in Bioconjugation
In the fields of drug development, proteomics, and diagnostics, the covalent labeling of biomolecules is a foundational technique. N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for modifying primary amines, such as those on the N-terminus or lysine side chains of proteins.[1][2] This guide provides an objective comparison between two major classes of these reagents: standard NHS esters, often requiring organic solvents, and their water-soluble counterparts, sulfo-NHS esters. The choice between them is critical and depends on the specific application, the properties of the molecule to be conjugated, and the experimental conditions.
Chemical Structure and Core Properties
The fundamental difference between an NHS ester and a sulfo-NHS ester is the presence of a sulfonate (-SO₃⁻) group on the N-hydroxysuccinimide ring.[3] This single modification dramatically alters the reagent's physical properties, primarily its solubility and membrane permeability, without changing the final amide bond formed during conjugation.[3]
While the title compound, 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid, is a linker containing a succinimide group, it must first be activated, typically with a carbodiimide like EDC, to form an amine-reactive NHS ester. This guide compares the properties of such standard NHS esters with their sulfonated sulfo-NHS ester analogues.
Caption: Core structures of N-hydroxysuccinimide (NHS) and its sulfonated analog, Sulfo-NHS.
The addition of the negatively charged sulfonate group makes sulfo-NHS and its esters water-soluble, whereas standard NHS esters are generally insoluble in aqueous buffers and must be dissolved in an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]
Quantitative Data Summary: Physicochemical Properties
The key physicochemical differences that dictate the utility of these reagents are summarized below.
| Property | Standard NHS Ester | Sulfo-NHS Ester |
| Aqueous Solubility | Low to insoluble[4] | High (water-soluble)[3][5] |
| Organic Solvent Req. | Yes (typically DMSO or DMF)[4][6] | No (can be dissolved in water)[3] |
| Membrane Permeability | Permeable[3][6] | Impermeable[2][3][6] |
| Effect on Conjugate | Decreases water-solubility[7][8] | Increases water-solubility[7][8] |
Reaction Mechanism and Kinetics
Both NHS and sulfo-NHS esters react with primary amines via nucleophilic acyl substitution to form a stable, irreversible amide bond.[] The reaction is highly selective for unprotonated primary amines and proceeds efficiently under mild, aqueous conditions.[4][]
The formation of the amine-reactive ester itself is often the first step in a two-step conjugation protocol, particularly when starting with a carboxyl-containing molecule (like a drug or linker). A carbodiimide, such as EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide), is used to activate the carboxyl group, which then reacts with NHS or sulfo-NHS to form a semi-stable ester intermediate.[5][7] The use of NHS or sulfo-NHS in this process significantly enhances the efficiency of EDC-mediated coupling.[5][7][8]
Caption: General reaction pathway for EDC-mediated (Sulfo-)NHS ester formation and subsequent amidation.
Reaction Conditions and Stability
The efficiency of the conjugation reaction is highly dependent on pH. The competing side reaction for any NHS ester is hydrolysis, which regenerates the carboxyl group and releases the (sulfo-)NHS leaving group. The rate of this hydrolysis increases significantly with pH.
| Parameter | Recommended Condition | Rationale |
| Activation pH (with EDC) | 4.5 - 7.2 (often in MES buffer)[7][8] | Most efficient pH range for EDC activation. |
| Conjugation pH (to amine) | 7.0 - 8.5[4][10] | Balances amine deprotonation (reactivity) and ester hydrolysis. Optimal pH is often cited as 8.3-8.5.[10] |
| NHS Ester Hydrolysis | Half-life of 4-5 hours at pH 7.[7][8][11] | Stability decreases rapidly as pH increases. |
| Half-life of 1 hour at pH 8.[7][8] | The reaction should be performed promptly after reagent preparation. | |
| Half-life of 10 minutes at pH 8.6.[7][8] | Higher pH significantly shortens the reagent's useful lifetime. |
Note: While some sources suggest sulfo-NHS esters are slightly more stable, recent studies indicate their hydrolytic stabilities are comparable to standard NHS esters under various pH conditions.[12]
Experimental Protocols
Below are generalized protocols for protein modification. Specific amounts and incubation times require optimization for each unique application.
Protocol 1: Two-Step Labeling of a Protein with a Carboxyl-Containing Molecule
This method is ideal for preventing polymerization when the protein to be labeled also contains carboxyl groups.[13]
Caption: Workflow for a two-step protein conjugation using EDC and Sulfo-NHS.
Methodology:
-
Prepare Buffers:
-
Activation Step:
-
Conjugation Step:
-
(Optional but recommended) Remove excess EDC and byproducts using a desalting column equilibrated with Reaction Buffer.[7][8]
-
Add the activated molecule solution to your protein solution (typically 1-10 mg/mL in Reaction Buffer). A 10-fold molar excess of the labeling reagent is a common starting point.[5]
-
Allow the reaction to proceed for 2 hours at room temperature.[5][8]
-
-
Quench and Purify:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris.[8] This will consume any unreacted ester.
-
Purify the final protein conjugate from excess reagent and byproducts using dialysis or gel filtration.
-
Protocol 2: One-Step Labeling with a Pre-Activated NHS Ester
This is a simpler method used with commercially available, pre-activated reagents (e.g., Cy5-NHS ester).
Methodology:
-
Prepare Reagents:
-
Dissolve the target protein in an amine-free buffer (e.g., PBS) at pH 7.2-8.5.[10] A concentration of 1-10 mg/mL is typical.[10]
-
Immediately before use, dissolve the NHS ester reagent in an appropriate solvent. For standard NHS esters, use anhydrous DMSO or DMF.[6] For sulfo-NHS esters, use the reaction buffer.
-
-
Labeling Reaction:
-
Purification:
-
Remove non-reacted label and byproducts using a method appropriate for your biomolecule, such as gel filtration or dialysis.[10]
-
Comparison and Key Applications
The choice between a standard NHS ester and a sulfo-NHS ester is driven by the experimental context.
| Feature | Standard NHS Ester | Sulfo-NHS Ester |
| Key Advantage | Membrane permeability | Water solubility, membrane impermeability[2][3] |
| Primary Application | Intracellular labeling, labeling in organic-tolerant systems | Cell surface protein labeling, conjugation of sensitive biomolecules in aqueous media[2][14] |
| Main Limitation | Requires organic solvents which can denature sensitive proteins | Poorly soluble in organic solvents, complicating synthesis with hydrophobic molecules[12] |
| Ideal For | Labeling small molecules or proteins that are stable in the presence of DMSO/DMF. | Antibody-drug conjugates, labeling live cells to study surface proteins, improving solubility of labeled peptides.[12][14] |
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Sulfo-NHS (N-hydroxysulfosuccinimide), No-Weigh™ Format - FAQs [thermofisher.com]
- 4. covachem.com [covachem.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. sulfonhsbiotin.com [sulfonhsbiotin.com]
A Researcher's Guide to Amide Bond Stability Assays in Protein Conjugates
For researchers, scientists, and drug development professionals, understanding the stability of amide bonds within protein conjugates is paramount for ensuring the efficacy and safety of novel therapeutics. This guide provides a comprehensive comparison of key stability assays, complete with detailed experimental protocols, quantitative performance data, and workflow visualizations to aid in the selection of the most appropriate methods for your research needs.
The stability of the amide bond, which often links a protein to a payload such as a small molecule drug or a polymer, directly impacts the pharmacokinetic profile, therapeutic index, and potential toxicity of the conjugate. Premature cleavage of this bond can lead to off-target effects and reduced efficacy, while insufficient cleavage at the target site can render the therapeutic inert. This guide will delve into the most common and robust methods for assessing amide bond stability, with a particular focus on antibody-drug conjugates (ADCs) and PEGylated proteins.
Comparative Overview of Amide Bond Stability Assays
The choice of a stability assay depends on several factors, including the nature of the protein conjugate, the specific scientific question being addressed, and the available instrumentation. The following table summarizes the key characteristics of the most widely used assays.
| Assay Type | Principle | Analytes Measured | Throughput | Key Advantages | Key Limitations |
| Plasma Stability Assay | Incubation of the protein conjugate in plasma from various species (human, mouse, rat, etc.) to simulate physiological conditions. | Intact conjugate, free payload, conjugated payload | Medium | Provides a good in vitro model for in vivo stability. Can identify species-specific differences in enzymatic degradation. | May not fully recapitulate the complexity of the in vivo environment. |
| Whole Blood Stability Assay | Incubation of the protein conjugate in whole blood, providing a more complete physiological matrix including red blood cells. | Intact conjugate, free payload, conjugated payload | Medium | Offers a more accurate in vitro prediction of in vivo stability compared to plasma assays.[1][2] | More complex sample preparation compared to plasma assays. |
| Enzymatic Cleavage Assay | Incubation of the protein conjugate with specific enzymes known to be present at the target site (e.g., Cathepsin B in lysosomes). | Free payload, cleavage fragments | High | Allows for the assessment of linker susceptibility to target-specific enzymes.[][4][5] Useful for designing linkers with desired cleavage profiles. | May not reflect the full enzymatic milieu of the target tissue. |
| Chemical Hydrolysis Assay | Incubation of the protein conjugate in buffers of varying pH and temperature to assess intrinsic chemical stability. | Intact conjugate, free payload | High | Determines the inherent stability of the amide bond to hydrolysis in the absence of enzymes. | Does not account for enzyme-mediated degradation, which is often the primary in vivo cleavage mechanism. |
Quantitative Comparison of Amide Linker Stability
The stability of an amide linker is highly dependent on its chemical structure and the local microenvironment. The following table provides a summary of publicly available data on the stability of various amide-based linkers used in antibody-drug conjugates, as determined by plasma stability assays.
| Linker Type | P1-P2 Amino Acids | Payload | Species | Assay Conditions | Half-life (t½) | Reference |
| Dipeptide | Val-Cit | MMAE | Mouse | Plasma, 37°C | >7 days | [6] |
| Dipeptide | Val-Ala | MMAE | Mouse | Plasma, 37°C | >7 days | [6] |
| Triglycyl | Gly-Gly-Gly | DM1 | Mouse | Plasma, 37°C | 9.9 days | [6] |
| Non-cleavable control | SMCC | DM1 | Mouse | Plasma, 37°C | 10.4 days | [6] |
| m-Amide | - | PNU-159682 | Mouse | Serum, 37°C | ~24 hours (50% hydrolyzed) | [7] |
| m-Amide + Glutamic Acid | - | PNU-159682 | Mouse | Serum, 37°C | >24 hours (31% hydrolyzed) | [7] |
| Amide + N-(2-aminoethyl) | - | PNU-159682 | Mouse | Serum, 37°C | >24 hours (3% hydrolyzed) | [7] |
Note: Direct comparison of half-life values across different studies should be done with caution due to variations in experimental conditions and analytical methods.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stability assays discussed.
Protocol 1: Plasma Stability Assay using LC-MS
This protocol describes a general procedure for assessing the stability of a protein conjugate in plasma by monitoring the change in the drug-to-antibody ratio (DAR) and the release of free payload over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Protein conjugate of interest
-
Pooled human plasma (or other species of interest), anticoagulated (e.g., with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A or anti-human IgG)
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Appropriate LC columns (e.g., reversed-phase for free payload, size-exclusion or reversed-phase for intact conjugate)
Procedure:
-
Incubation:
-
Spike the protein conjugate into pre-warmed (37°C) plasma to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample and immediately store it at -80°C to stop the reaction.
-
-
Sample Preparation for Intact Conjugate Analysis (DAR Analysis):
-
Thaw the plasma samples on ice.
-
Perform immunocapture of the protein conjugate using affinity beads according to the manufacturer's protocol.
-
Wash the beads extensively with wash buffer to remove plasma proteins.
-
Elute the intact conjugate from the beads using elution buffer and immediately neutralize the eluate.
-
-
Sample Preparation for Free Payload Analysis:
-
To the plasma samples, add a protein precipitation solvent (e.g., acetonitrile with an internal standard).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload for LC-MS analysis.
-
-
LC-MS Analysis:
-
Intact Conjugate (DAR): Analyze the purified conjugate using an appropriate LC-MS method. The average DAR is calculated from the deconvoluted mass spectrum.
-
Free Payload: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Plot the average DAR and the concentration of free payload as a function of time.
-
Calculate the half-life (t½) of the conjugate if significant degradation is observed.
-
Protocol 2: Whole Blood Stability Assay
This protocol provides a method to assess the stability of a protein conjugate in a more physiologically relevant matrix, whole blood.
Materials:
-
Same as Protocol 1, but with whole blood instead of plasma.
-
Anticoagulant (e.g., heparin).
Procedure:
-
Incubation:
-
Collect fresh whole blood from the desired species into tubes containing an anticoagulant.
-
Pre-warm the whole blood to 37°C.
-
Spike the protein conjugate into the whole blood to a final concentration of 100 µg/mL and mix gently.
-
Incubate the samples at 37°C with gentle rotation.
-
At designated time points, withdraw an aliquot and immediately process it to plasma by centrifugation at 2000 x g for 15 minutes at 4°C.
-
Store the resulting plasma at -80°C.
-
-
Sample Preparation and Analysis:
-
Follow steps 2-5 from Protocol 1 using the plasma generated from the whole blood incubation.
-
Protocol 3: Enzymatic Cleavage Assay (Cathepsin B)
This protocol is designed to assess the susceptibility of an amide linker to cleavage by Cathepsin B, a lysosomal protease often targeted for intracellular drug release.
Materials:
-
Protein conjugate of interest
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with 2 mM DTT)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Prepare a solution of the protein conjugate in the assay buffer.
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
Initiate the reaction by adding the activated Cathepsin B to the protein conjugate solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
-
LC-MS/MS Analysis:
-
Centrifuge the quenched samples to remove any precipitated protein.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of free payload released.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time.
-
Determine the initial rate of cleavage from the linear portion of the curve.
-
Stability of Amide Bonds in PEGylated Proteins
While much of the focus on amide bond stability is within the ADC field, it is also a critical parameter for other protein conjugates, such as PEGylated proteins. PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The amide bond is a common linkage used for PEGylation, typically formed between an activated PEG and lysine residues on the protein surface.
The stability of this amide bond can be assessed using methods similar to those described for ADCs, with some modifications. Size-exclusion chromatography (SEC-HPLC) is a powerful tool for monitoring the integrity of PEGylated proteins, as the cleavage of the PEG chain results in a significant change in the hydrodynamic radius of the protein, which is readily detectable by SEC.
Enzymatic Stability of PEG-Protein Amide Bonds: The susceptibility of the amide linkage in PEGylated proteins to enzymatic degradation can be evaluated by incubation with relevant proteases. The rate of degradation can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the protein as the PEG chain is cleaved, or by SEC-HPLC.
Conclusion
The selection of an appropriate stability assay is a critical step in the development of protein conjugates. This guide provides a framework for comparing the most common methods for assessing amide bond stability. By carefully considering the principles, advantages, and limitations of each assay, and by utilizing the detailed protocols provided, researchers can generate robust and reliable data to inform the design and optimization of novel protein-based therapeutics. The continued development of sensitive and predictive stability assays will be essential for advancing the field of protein conjugates and bringing new and improved treatments to patients.
References
- 1. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. debiopharm.com [debiopharm.com]
- 5. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Protein Conjugation and Functional Analysis
A comprehensive guide to the functional analysis of proteins after bioconjugation, this document provides a comparative overview of common conjugation strategies and the subsequent functional assessment of the resulting protein conjugates. Tailored for researchers, scientists, and drug development professionals, this guide emphasizes data-driven comparisons and detailed experimental methodologies.
Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule such as a protein.[1] This technique is pivotal in creating novel therapeutics, diagnostics, and research tools by combining the properties of proteins with other molecules like drugs, polymers, or nanoparticles.[1][2] However, the conjugation process can impact the protein's structure and function.[3] Therefore, a thorough functional analysis of the conjugated protein is crucial to ensure its efficacy and safety.[4]
This guide compares common protein conjugation methods and details the assays used to evaluate the functional integrity of the resulting conjugates.
Comparison of Protein Conjugation Methodologies
The choice of conjugation strategy significantly influences the characteristics and performance of the final product. The most common methods involve targeting lysine or cysteine residues, with a growing emphasis on site-specific approaches to achieve greater homogeneity and control.
Lysine vs. Cysteine Conjugation
Lysine and cysteine are the most frequently targeted amino acids for bioconjugation due to their nucleophilic nature.[5]
-
Lysine Conjugation : This method targets the abundant and solvent-accessible ε-amino groups of lysine residues.[6] While it is a relatively simple and cost-effective approach, it often results in a heterogeneous mixture of conjugates with a variable drug-to-protein ratio and conjugation at different sites.[4][6] This heterogeneity can lead to batch-to-batch variability and potential loss of protein function if conjugation occurs within or near the active site.[4]
-
Cysteine Conjugation : This strategy targets the thiol groups of cysteine residues. Since there are fewer free cysteine residues in most proteins compared to lysines, this method offers better control over the conjugation site and results in a more homogeneous product.[4] However, it may require genetic engineering to introduce free cysteines at specific locations or the reduction of existing disulfide bonds, which can be technically challenging.[4]
| Feature | Lysine Conjugation | Cysteine Conjugation | Site-Specific Conjugation |
| Target Residue | ε-amino group of Lysine | Thiol group of Cysteine | Engineered sites, specific amino acids, or glycans |
| Homogeneity | Heterogeneous | More homogeneous | Highly homogeneous |
| Control over DAR | Low | Moderate to High | High |
| Impact on Function | Higher risk of inactivation | Lower risk if sites are chosen carefully | Minimal risk of inactivation |
| Complexity | Low | Moderate | High |
| Cost | Low | Moderate | High |
| Common Applications | Early-stage research, when high DAR is desired | Antibody-drug conjugates, when more control is needed | Therapeutics requiring high precision and reproducibility |
A comparative summary of common protein conjugation methods.
Random vs. Site-Specific Conjugation
The location of conjugation can have a profound impact on the protein's function.
-
Random Conjugation : This approach, which includes traditional lysine and cysteine conjugation methods, does not offer precise control over the conjugation site.[3] This can lead to a mixture of conjugates with varying degrees of modification and potential impairment of biological activity.[3]
-
Site-Specific Conjugation : This advanced strategy allows for the precise attachment of a molecule to a predetermined site on the protein.[5] This results in a well-defined and homogeneous product with preserved protein function and improved batch-to-batch consistency.[5] Site-specific methods often involve genetic engineering to introduce unique reactive handles or enzymatic modifications.[5]
Functional Analysis of Conjugated Proteins
A comprehensive functional analysis is essential to characterize the impact of conjugation on a protein's biological activity. This typically involves a battery of in vitro and cell-based assays.
Binding Affinity Assays
These assays are crucial for determining if the conjugation process has altered the protein's ability to bind to its target.
-
Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a widely used method to quantify the binding affinity of a conjugated protein to its target.[7][8] A typical direct ELISA protocol involves immobilizing the target antigen on a plate, followed by the addition of the conjugated protein. The amount of bound conjugate is then detected using an enzyme-linked secondary antibody that recognizes the protein portion of the conjugate.[7][9]
-
Surface Plasmon Resonance (SPR) : SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (K D ) of the interaction between the conjugated protein and its target.[10]
| Conjugation Method | Protein | Conjugate | Change in Binding Affinity (K D ) | Reference |
| Lysine Conjugation | Adalimumab | Adalimumab-Biotin | No significant change | [3] |
| Cysteine Conjugation | Trastuzumab | Trastuzumab-Biotin | No significant change | [3] |
| Site-Specific (Glycan) | Antibody | Antibody-Dye | Slight decrease | [11] |
Impact of conjugation on the binding affinity of antibodies.[3][11]
Enzyme Activity Assays
For conjugated enzymes, it is critical to assess whether the catalytic activity has been preserved.
-
Spectrophotometric Assays : These assays measure the change in absorbance of a substrate or product over time to determine the enzyme's kinetic parameters, such as K m and k cat .[12] The protocol typically involves incubating the conjugated enzyme with its substrate under optimized conditions and monitoring the reaction progress using a spectrophotometer.[1]
| Conjugation Method | Enzyme | Conjugate | Change in Specific Activity |
| Lysine (glutaraldehyde) | Lysozyme | Lysozyme-Dextran | ~20% decrease |
| Cysteine (maleimide) | Papain | Papain-PEG | ~15% decrease |
| Site-Specific (Click Chemistry) | β-Lactamase | β-Lactamase-Polymer | <5% decrease |
Hypothetical data illustrating the impact of conjugation on enzyme activity.
Cell-Based Functional Assays
These assays provide insights into the biological activity of the conjugated protein in a cellular context.
-
Cytotoxicity Assays : For antibody-drug conjugates (ADCs), cytotoxicity assays are essential to determine their potency and specificity in killing target cancer cells.[13] A common protocol involves treating cancer cells with serial dilutions of the ADC and measuring cell viability after a specific incubation period using reagents like MTT or CellTiter-Glo®.[13]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays : ADCC is an important mechanism of action for some therapeutic antibodies. These assays measure the ability of the conjugated antibody to recruit and activate immune effector cells (e.g., NK cells) to kill target cells.[14][15][16][17] A typical protocol involves co-culturing target cells, effector cells, and the conjugated antibody, and then quantifying the lysis of target cells.[14][15]
-
Cellular Signaling Pathway Analysis : Protein conjugates, particularly those involving nanoparticles, can modulate intracellular signaling pathways.[18] Analyzing these changes is crucial for understanding the conjugate's mechanism of action and potential off-target effects. This can be done by treating cells with the conjugate and then analyzing the phosphorylation status or expression levels of key signaling proteins using techniques like Western blotting or phospho-protein arrays.[18]
Experimental Protocols
General ELISA Protocol for Binding Affinity
-
Coating : Coat a 96-well plate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[7][19]
-
Washing : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[9]
-
Blocking : Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[19]
-
Washing : Repeat the wash step.
-
Sample Incubation : Add serial dilutions of the conjugated protein to the wells and incubate for 1-2 hours at room temperature.[19]
-
Washing : Repeat the wash step.
-
Secondary Antibody Incubation : Add an enzyme-conjugated secondary antibody that recognizes the primary protein and incubate for 1 hour at room temperature.[7]
-
Washing : Repeat the wash step.
-
Substrate Addition : Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.[7]
-
Stop Reaction : Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition : Read the absorbance at the appropriate wavelength using a microplate reader. The binding affinity (K D ) can be determined by fitting the data to a saturation binding curve.[8]
General ADCC Reporter Assay Protocol
-
Cell Preparation : Prepare target cells that express the antigen of interest and effector cells (e.g., NK cells) that express the FcγRIIIa receptor.[14][20]
-
Cell Plating : Plate the target cells in a 96-well plate and incubate to allow them to adhere.[15]
-
Antibody Addition : Add serial dilutions of the conjugated antibody to the wells.[15]
-
Effector Cell Addition : Add the effector cells to the wells at a specific effector-to-target (E:T) ratio.[14]
-
Incubation : Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C.[14]
-
Lysis Measurement : Measure the extent of target cell lysis. This can be done using various methods, such as measuring the release of lactate dehydrogenase (LDH) from lysed cells or using a fluorescent "live-cell" dye.[15]
-
Data Analysis : Calculate the percentage of specific lysis for each antibody concentration and plot the results to determine the EC₅₀ value.[20]
Visualizing Workflows and Pathways
Graphviz diagrams are used to illustrate key experimental workflows and signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 5. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 7. ELISA Protocol | Rockland [rockland.com]
- 8. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 10. bio-rad.com [bio-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of peptide-conjugated nanoparticles on cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADCC Protocol using BioIVT Cryopreserved NK Effector Cells [sigmaaldrich.com]
- 15. revvity.com [revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. Methods for measuring antibody-dependent cell-mediated cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of stem cell signaling by nanoparticle-mediated intracellular protein delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mabtech.com [mabtech.com]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Site-Specific Protein Labeling
For researchers, scientists, and drug development professionals, the ability to precisely attach a label to a specific site on a protein is paramount. This guide provides an objective comparison of common site-specific protein labeling techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
This guide delves into the validation of various labeling strategies, including chemical, enzymatic, and genetic methods. We will explore the quantitative aspects of these techniques, offering a clear comparison of their performance. Detailed experimental protocols for key validation assays are provided to ensure the reproducibility of these critical evaluations.
Comparison of Site-Specific Protein Labeling Methods
The selection of a protein labeling strategy depends on various factors, including the desired site of modification, the nature of the protein, the type of label to be introduced, and the required labeling efficiency and specificity. Below is a comparative overview of popular site-specific labeling methods.
| Method | Principle | Typical Efficiency | Specificity | Key Advantages | Limitations |
| Genetic Code Expansion (Unnatural Amino Acids - UAAs) | Incorporation of an amino acid with a unique reactive group at a specific codon (e.g., an amber stop codon) during protein translation.[1][2][3] | 13% - >90% (highly dependent on the UAA, expression system, and optimization)[2][4] | High | Precise control over the labeling site; introduction of a wide variety of functionalities.[1] | Can have lower protein expression yields; requires engineering of the translational machinery.[5] |
| Enzymatic Labeling (e.g., Sortase-mediated ligation) | Utilizes an enzyme (e.g., Sortase A) to recognize a specific peptide tag and catalyze the ligation of a label.[5][6] | >90% with optimization[7] | High | Highly specific and efficient under mild reaction conditions.[5][8] | Requires the addition of a recognition sequence to the protein of interest; potential for side reactions with some sortase variants.[6][9] |
| Protein Tag-Based Labeling (e.g., SNAP-tag, HaloTag) | A fusion protein tag that specifically and covalently reacts with a labeled substrate.[10][11] | High, often near-quantitative. | High | High specificity and efficiency; commercially available reagents.[10] | The tag itself is a protein and can be large, potentially affecting protein function.[12] |
| Click Chemistry | A group of bioorthogonal reactions, most commonly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to conjugate a label to a protein containing a compatible reactive handle.[5][13] | High, often near-quantitative. | High | Fast and highly specific reactions that can be performed in complex biological environments.[13] | Requires the prior introduction of a bioorthogonal handle (e.g., via UAA incorporation or enzymatic labeling). |
Experimental Validation Protocols
Accurate validation of site-specific labeling is crucial for reliable downstream applications. The following are detailed protocols for key experiments to quantify labeling efficiency and specificity.
Protocol 1: Quantification of Labeling Efficiency by SDS-PAGE and Western Blot
This protocol allows for the quantification of the labeled protein fraction based on a mobility shift or the presence of a tag.
Materials:
-
Labeled and unlabeled protein samples
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest or a tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
-
Densitometry analysis software
Procedure:
-
Sample Preparation: Prepare serial dilutions of both the labeled and unlabeled protein to ensure the signal is within the linear range of detection. Mix the protein samples with Laemmli buffer and heat at 95°C for 5 minutes.[14]
-
SDS-PAGE: Load equal amounts of total protein per lane on an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions.[14][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the chemiluminescent substrate to the membrane and incubate for the recommended time. Capture the signal using an imaging system.
-
Quantification:
-
Use densitometry software to measure the band intensity for both the labeled and unlabeled protein bands in each lane.
-
Calculate the labeling efficiency as: Labeling Efficiency (%) = (Intensity of Labeled Protein Band / (Intensity of Labeled Protein Band + Intensity of Unlabeled Protein Band)) * 100
-
Protocol 2: Determination of Labeling Stoichiometry by Fluorescence Spectroscopy
This method is used to determine the average number of dye molecules conjugated to each protein molecule (Degree of Labeling - DOL).[16]
Materials:
-
Labeled protein solution
-
Unlabeled protein solution (for baseline correction)
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Remove Free Dye: Ensure all non-conjugated dye is removed from the labeled protein solution by dialysis or gel filtration.[16]
-
Measure Absorbance:
-
Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the fluorescent dye (Amax). If the absorbance is greater than 2.0, dilute the sample.[16]
-
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is a combination of the protein and the dye. A correction factor (CF) is needed, which is the ratio of the dye's absorbance at 280 nm to its Amax.[16]
-
Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / ε_dye
-
ε_dye is the molar extinction coefficient of the dye at its Amax.
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Molar concentration of dye / Molar concentration of protein
-
Protocol 3: Validation of Site-Specificity and Efficiency by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool to confirm the precise location of the label and to quantify the extent of labeling.
Materials:
-
Labeled and unlabeled protein samples
-
Protease (e.g., trypsin)
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
LC-MS/MS system
-
Proteomics analysis software
Procedure:
-
Sample Preparation:
-
Denature, reduce, and alkylate the protein samples.
-
Digest the proteins into peptides using a specific protease like trypsin.[17]
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.[17]
-
-
Data Analysis:
-
Use proteomics software to search the MS/MS data against the protein sequence database to identify the peptides.
-
Specificity Analysis: Identify the peptide(s) containing the modification. The MS/MS spectrum will confirm the exact amino acid residue that is labeled.
-
Efficiency Quantification: Compare the peak areas of the labeled peptide with the corresponding unlabeled peptide. The labeling efficiency can be calculated as: Labeling Efficiency (%) = (Peak Area of Labeled Peptide / (Peak Area of Labeled Peptide + Peak Area of Unlabeled Peptide)) * 100
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
Caption: Workflow for the validation of site-specific protein labeling.
Caption: Workflow for antibody-drug conjugate (ADC) development and validation.
References
- 1. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetically encoding unnatural amino acids for cellular and neuronal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 7. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in enzymatic protein labelling techniques and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Sortase A catalyzed reaction pathways: a comparative study with six SrtA variants - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Proper Disposal of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid (CAS 4887-54-1), a bifunctional crosslinker commonly used in bioconjugation and materials science.[1] Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on its chemical structure, available data for its constituent parts (succinimide and hexanoic acid), and general best practices for laboratory waste management.
The molecule contains a hexanoic acid component, which suggests it should be handled as a potentially corrosive and irritating substance.[2][3][4] Therefore, a cautious approach to its disposal is mandatory.
Key Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below. This information is crucial for its safe handling and in determining the appropriate disposal route.
| Property | Value | Source |
| CAS Number | 4887-54-1 | [1][5][6][7] |
| Molecular Formula | C₁₀H₁₅NO₄ | [6] |
| Molecular Weight | 213.23 g/mol | [1][6] |
| Physical Form | Solid | |
| Melting Point | 82-84 °C | [8] |
| Boiling Point | 216-220 °C (at 2 Torr) | [8] |
| Storage Class | 13 - Non-Combustible Solids |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting. The primary disposal route is collection as hazardous chemical waste by a licensed environmental health and safety (EHS) provider.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Always wear chemical safety goggles to protect against potential dust or splashes.[9]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) and inspect them before use.[10] Dispose of contaminated gloves in accordance with applicable laws.[10][11]
-
Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.[12]
-
Work Area: Handle the chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any dust.[9][13]
2. Waste Segregation and Collection:
-
Waste Classification: Treat this compound as a hazardous solid organic acid waste.
-
Container: Collect the solid waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with acidic and organic materials.[14]
-
Labeling: The waste container must be labeled with a hazardous waste tag detailing the full chemical name: "this compound", CAS number, and the approximate quantity.
-
Incompatibility: Do not mix this waste with incompatible materials such as bases, strong oxidizing agents, or reducing agents.[12] Store containers of acids and bases separately.
3. Handling Spills:
-
Minor Spills: In the event of a small spill, wear appropriate PPE.[9] Mechanically sweep up the solid material using a clean shovel or scoop.[15] Place the collected material into a designated hazardous waste container for disposal.[13][15] Avoid generating dust.[10]
-
Ventilation: Ensure the area is well-ventilated after cleanup.[9]
-
Major Spills: For large spills, evacuate the area and contact your institution's EHS department immediately.
4. Disposal of Empty Containers:
-
Rinsing: Empty containers that held this compound must be managed carefully. The first rinse with a suitable solvent (e.g., water or ethanol) must be collected and disposed of as hazardous liquid waste.[16]
-
Defacing: After thorough rinsing and drying, obliterate or remove the original label from the container before disposing of it as regular solid waste or glass waste, as appropriate.[16]
5. Final Disposal Pathway:
-
EHS Collection: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[16]
-
Professional Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.[10] Do not attempt to dispose of this chemical down the drain or in regular trash.[9][15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | 4887-54-1 | Benchchem [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. agilent.com [agilent.com]
- 4. chemos.de [chemos.de]
- 5. CAS#:4887-54-1 | this compound | Chemsrc [chemsrc.com]
- 6. 4887-54-1 CAS MSDS (6-(2,5-DIOXO-PYRROLIDIN-1-YL)-HEXANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4887-54-1 this compound [chemsigma.com]
- 8. 6-(2,5-DIOXO-PYRROLIDIN-1-YL)-HEXANOIC ACID | 4887-54-1 [amp.chemicalbook.com]
- 9. chemiis.com [chemiis.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. technopharmchem.com [technopharmchem.com]
- 13. echemi.com [echemi.com]
- 14. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 15. lobachemie.com [lobachemie.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid (CAS Number: 4887-54-1). The following procedures for personal protective equipment, handling, storage, and disposal are critical for ensuring laboratory safety.
Hazard Identification and Precautions
This compound is a chemical that requires careful handling to avoid potential health risks. Based on available safety data, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
To mitigate these risks, it is imperative to use appropriate personal protective equipment and follow safe handling procedures.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn to prevent eye contact. A face shield may be required for splash hazards. |
| Hand Protection | Chemical-resistant Gloves | Wear suitable protective gloves. Nitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and wash hands thoroughly after handling. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against skin contact. |
| Respiratory Protection | Use in a Well-Ventilated Area | Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling and Storage
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and vapor generation[1].
-
Avoiding Contact: Take care to avoid contact with skin, eyes, and clothing. Do not breathe dust or fumes[1].
-
Hygiene: Wash hands thoroughly after handling the product and before breaks[1]. Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a tightly-closed container when not in use[1].
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition[1].
-
For long-term storage, maintain in a cool, dry place[1].
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1].
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.
-
Spills: In the event of a spill, prevent further leakage if it is safe to do so. Vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable, labeled disposal container[1]. Ensure the cleanup area is well-ventilated.
Emergency Procedures Workflow
The following diagram outlines the immediate steps to be taken in case of accidental exposure or a spill.
Caption: Emergency response workflow for accidental exposure and chemical spills.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
